molecular formula C36H58N4O18S2 B11928633 SS-bis-amino-PEG4-NHS ester

SS-bis-amino-PEG4-NHS ester

Número de catálogo: B11928633
Peso molecular: 899.0 g/mol
Clave InChI: LQNDDMOWIFYVTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SS-bis-amino-PEG4-NHS ester is a useful research compound. Its molecular formula is C36H58N4O18S2 and its molecular weight is 899.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H58N4O18S2

Peso molecular

899.0 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H58N4O18S2/c41-29(37-9-13-51-17-21-55-25-23-53-19-15-49-11-5-35(47)57-39-31(43)1-2-32(39)44)7-27-59-60-28-8-30(42)38-10-14-52-18-22-56-26-24-54-20-16-50-12-6-36(48)58-40-33(45)3-4-34(40)46/h1-28H2,(H,37,41)(H,38,42)

Clave InChI

LQNDDMOWIFYVTN-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a homobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This linker is characterized by three key components: a central disulfide bond ("SS"), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and two N-hydroxysuccinimide (NHS) ester terminal groups.[1][2][3] The disulfide bond provides a cleavable element, designed to be stable in systemic circulation but susceptible to the reducing environment within target cells. The PEG4 spacer enhances solubility and reduces steric hindrance, while the NHS esters are highly reactive towards primary amines, enabling the covalent attachment of the linker to proteins and other biomolecules.

Core Chemical Principles and Mechanism of Action

The utility of this compound in drug delivery is rooted in its sophisticated design that allows for controlled drug release. The NHS esters facilitate the conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody, forming stable amide bonds. Once the resulting conjugate, for instance an ADC, reaches its target and is internalized by a cell, the disulfide bond is exposed to the higher intracellular concentrations of reducing agents like glutathione. This leads to the cleavage of the disulfide bond and the release of the conjugated payload, thereby activating the therapeutic agent in a targeted manner.

Signaling Pathway for Intracellular Cleavage

The targeted release of a drug from an ADC constructed with this compound is a multi-step process that begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization and trafficking to intracellular compartments where the disulfide bond is cleaved.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Target_Cell Target_Cell ADC->Target_Cell Binding & Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Lysosome->Cytosol Disulfide Cleavage (High Glutathione) Drug_Release Drug_Release Cytosol->Drug_Release Payload Activation

Caption: Intracellular cleavage pathway of an ADC with a disulfide linker.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C36H58N4O18S2[1]
Molecular Weight 898.99 g/mol [1]
Purity Typically ≥95%[4][5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO and DMF[3][6]
Storage Conditions Store at -20°C, protect from moisture[3]

Experimental Protocols

The following is a detailed protocol for the conjugation of a payload to an antibody using this compound. This protocol is a representative example and may require optimization for specific applications.

Materials
  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Payload (drug) with a primary amine group

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units

Experimental Workflow

Start Start Antibody_Prep Antibody Preparation Start->Antibody_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Prep Linker Solution Preparation Linker_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a homo-bifunctional, cleavable crosslinker that is gaining prominence in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two amine-reactive N-hydroxysuccinimide (NHS) esters and a central, reducible disulfide bond, allows for the effective conjugation of payloads to biomolecules. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool for researchers. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical Structure and Core Components

The this compound molecule is comprised of three key functional components: a central disulfide (SS) bond, two polyethylene glycol (PEG4) spacers, and two terminal N-hydroxysuccinimide (NHS) esters.

Caption: Chemical Structure of this compound.

  • Disulfide (SS) Bond: This centrally located bond is susceptible to cleavage under reducing conditions, such as those found within the intracellular environment. This feature is critical for the controlled release of conjugated payloads.

  • Polyethylene Glycol (PEG4) Spacer: The four repeating units of ethylene (B1197577) glycol confer hydrophilicity to the molecule. This increased water solubility is advantageous for bioconjugation reactions in aqueous buffers and can improve the pharmacokinetic properties of the resulting conjugate.

  • N-hydroxysuccinimide (NHS) Ester: These terminal groups are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reactivity allows for the formation of stable amide bonds, covalently linking the crosslinker to the target biomolecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource
Molecular Weight 898.99 g/mol [1]
Chemical Formula C36H58N4O18S2[1]
Appearance White to off-white solidGeneral observation
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.General knowledge
Stability The NHS ester is moisture-sensitive and prone to hydrolysis, especially at neutral to high pH. The disulfide bond is stable under normal conditions but can be cleaved by reducing agents.General knowledge
Storage Store at -20°C, desiccated.[2]

Reaction Mechanisms

The utility of this compound lies in two key reactions: the amine-reactive conjugation and the stimuli-responsive cleavage of the disulfide bond.

Amine Conjugation

The NHS esters react with primary amines on biomolecules to form stable amide bonds. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.

G Reagent This compound Conjugate Protein-NH-CO-Linker Reagent->Conjugate pH 7.2-8.5 Protein Protein-NH2 (e.g., Lysine residue) Protein->Conjugate NHS N-hydroxysuccinimide (leaving group) Conjugate->NHS

Caption: Amine conjugation reaction of this compound.

Disulfide Bond Cleavage

The disulfide bond within the linker can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellularly by glutathione (B108866) (GSH). This cleavage results in the release of the conjugated molecule.

G Conjugate Biomolecule-S-S-Payload CleavedBiomolecule Biomolecule-SH Conjugate->CleavedBiomolecule ReleasedPayload HS-Payload Conjugate->ReleasedPayload ReducingAgent Reducing Agent (e.g., DTT, TCEP, GSH) ReducingAgent->CleavedBiomolecule ReducingAgent->ReleasedPayload

Caption: Cleavage of the disulfide bond by a reducing agent.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein Conjugation

This protocol outlines the basic steps for conjugating this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF.

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

G A Prepare Linker Stock Solution (in anhydrous DMSO/DMF) C Add Linker to Protein (10-20x molar excess) A->C B Prepare Protein Solution (in amine-free buffer) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (Desalting column or dialysis) E->F

Caption: Workflow for protein conjugation with this compound.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in a purified conjugate.

Materials:

  • Purified conjugate

  • Reducing agent (e.g., DTT or TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reducing Agent:

    • Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7.0).

  • Cleavage Reaction:

    • Add the reducing agent to the solution of the purified conjugate to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

    • Incubate at room temperature for 1-2 hours for DTT or 15-60 minutes for TCEP.

  • Analysis:

    • Analyze the reaction mixture by techniques such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry to confirm cleavage.

Data Presentation and Characterization

The successful synthesis and characterization of the conjugate are critical.

Quantitative Data
ParameterRecommended Range/Value
Molar Excess of Linker 10-20 fold over protein
Reaction pH 7.2 - 8.5
Reaction Temperature 4°C to Room Temperature
Reaction Time 30 minutes to 2 hours
DTT Concentration for Cleavage 10 - 50 mM
TCEP Concentration for Cleavage 5 - 20 mM
Characterization Techniques
  • SDS-PAGE: To confirm conjugation and cleavage. An increase in molecular weight will be observed after conjugation. Upon cleavage with a reducing agent, the payload will be released, and the protein will revert to its original size (if the payload is a small molecule).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR).

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the payload has a distinct absorbance, the DAR.

  • HPLC (Size Exclusion, Reverse Phase): To assess the purity of the conjugate and separate it from unreacted components.

Applications

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) . In this context, the linker is used to attach a cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker in circulation and its subsequent cleavage within the target cell are paramount for the efficacy and safety of the ADC.

Other applications include:

  • Protein-protein crosslinking: To study protein interactions.

  • Immobilization of proteins: onto surfaces for biosensor development.

  • Targeted drug delivery: Attaching drugs to other targeting moieties like peptides or aptamers.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure, combining amine-reactive ends with a cleavable disulfide bond and a solubilizing PEG spacer, makes it highly suitable for a range of bioconjugation applications, most notably in the development of next-generation ADCs. By understanding its properties and following optimized protocols, scientists can effectively utilize this linker to create innovative and impactful bioconjugates.

References

An In-depth Technical Guide to the Mechanism and Application of SS-bis-amino-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of SS-bis-amino-PEG4-NHS ester, a heterobifunctional, cleavable crosslinker. This reagent is of particular interest in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). This document will detail its chemical reactivity, the principles behind its application, and provide generalized experimental protocols.

Core Mechanism of Action

This compound is a sophisticated chemical tool designed to link two molecules, typically a protein and a therapeutic payload, through a disulfide bond that can be selectively cleaved under specific physiological conditions. Its mechanism of action is dictated by its three key components: two N-hydroxysuccinimide (NHS) ester groups, a polyethylene (B3416737) glycol (PEG) spacer, and a central disulfide bond.

1.1. Amine-Reactive NHS Ester Chemistry

The termini of the this compound are functionalized with N-hydroxysuccinimide (NHS) esters. These groups are highly reactive towards primary amines (-NH₂) found on biomolecules.[] In proteins, these primary amines are predominantly located at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[2] At lower pH, the amine groups are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the conjugation.[]

1.2. The Role of the PEG4 Spacer

The central part of the linker consists of a 4-unit polyethylene glycol (PEG) chain. This PEG spacer serves several important functions in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic payloads.[3]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer provides distance between the conjugated molecules, minimizing steric hindrance that could otherwise impair the biological activity of the protein or the efficacy of the payload.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG spacer can help to reduce immunogenicity and protect the conjugate from enzymatic degradation, potentially leading to a longer circulation half-life.[3]

1.3. Reductively Cleavable Disulfide Bond

The key feature that defines this compound as a cleavable linker is the presence of a disulfide (-S-S-) bond within its structure. This bond is relatively stable in the extracellular environment, such as the bloodstream. However, it can be readily cleaved under reducing conditions.[]

This selective cleavage is exploited in drug delivery systems like ADCs. The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream.[5] The concentration of glutathione in the cytoplasm can be up to 1000-fold higher than in the blood plasma.[] This differential in reducing potential allows for the stable circulation of the ADC in the body, with the disulfide bond remaining intact. Upon internalization of the ADC into a target cell, the high intracellular glutathione concentration triggers the reduction and cleavage of the disulfide bond, leading to the release of the conjugated payload.[]

Quantitative Data Overview

Table 1: Typical Reaction Parameters for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can be used to control the reaction rate and for sensitive proteins.
Reaction Time 30 minutes - 2 hoursDependent on temperature, pH, and concentration of reactants.
Molar Excess of Linker 5 to 20-foldThe optimal ratio depends on the desired degree of labeling and protein concentration.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.

Table 2: Parameters for Disulfide Bond Cleavage

ParameterConditionNotes
Reducing Agent Dithiothreitol (DTT)Typically used in vitro for analytical purposes.
Tris(2-carboxyethyl)phosphine (TCEP)An alternative in vitro reducing agent, effective over a wider pH range.
Glutathione (GSH)The primary intracellular reducing agent responsible for cleavage in vivo.
Concentration of Reducing Agent 1-10 mM (intracellular GSH)The high intracellular concentration drives the cleavage reaction.
Cleavage Time Minutes to hoursDependent on the specific reducing agent, its concentration, and steric accessibility of the disulfide bond.

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of a bioconjugate, such as an antibody-drug conjugate. These protocols should be optimized for the specific molecules being conjugated.

3.1. Protocol for Protein Modification with this compound

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).

    • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Crosslinker Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the crosslinker stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

3.2. Protocol for Disulfide Bond Cleavage (In Vitro)

  • Preparation of Reducing Agent Solution:

    • Prepare a stock solution of the desired reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in an appropriate buffer.

  • Cleavage Reaction:

    • To the solution of the disulfide-linked conjugate, add the reducing agent stock solution to the desired final concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).

    • Incubate the reaction at room temperature or 37°C. The incubation time will vary depending on the specific conjugate and the reducing agent used (typically ranging from 30 minutes to a few hours).

  • Analysis:

    • The cleavage of the disulfide bond and the release of the payload can be analyzed by techniques such as HPLC, SDS-PAGE (under reducing conditions), or mass spectrometry.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The primary role of this compound is as a structural linker in targeted drug delivery systems like ADCs, rather than as a direct modulator of intracellular signaling pathways. The "mechanism of action" in this context refers to the process of ADC delivery and payload release.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC ADC in Circulation (Stable Disulfide Bond) Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Cytotoxic Drug) Lysosome->Payload 4. Disulfide Cleavage (High Glutathione) & Payload Release Effect Cellular Effect (e.g., Apoptosis) Payload->Effect 5. Action

Mechanism of action of an ADC with a cleavable disulfide linker.

experimental_workflow Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Protein + Linker) Protein_Prep->Conjugation Linker_Prep Linker Solution Preparation (in DMSO/DMF) Linker_Prep->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (e.g., DAR analysis) Purification->Characterization Cleavage_Assay In Vitro Cleavage Assay (with DTT/GSH) Characterization->Cleavage_Assay

General experimental workflow for bioconjugation.

logical_relationship Linker This compound NHS NHS Ester Groups Linker->NHS PEG PEG4 Spacer Linker->PEG Disulfide Disulfide Bond Linker->Disulfide Amine_Reaction Amine Reactivity NHS->Amine_Reaction Solubility Solubility & Flexibility PEG->Solubility Cleavability Reductive Cleavage Disulfide->Cleavability

References

An In-depth Technical Guide to Cleavable Disulfide Bonds in PEGylated Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). These sophisticated biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cell to unleash the cytotoxic agent.[]

Among the various classes of cleavable linkers, those incorporating a disulfide bond have garnered significant attention.[][2] This is primarily due to the starkly different redox environments between the extracellular space and the intracellular milieu. The cytoplasm of tumor cells maintains a high concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, creating a highly reducing environment.[] This reductive potential is approximately 1000-fold higher than in the bloodstream.[] This differential provides a highly selective trigger for the cleavage of disulfide bonds, ensuring that the drug is released preferentially within the target cell.[]

Polyethylene glycol (PEG) is often incorporated into these linkers to enhance the overall properties of the conjugate. PEGylation, the covalent attachment of PEG chains, can improve the solubility and stability of the ADC, reduce its immunogenicity, and prolong its circulation half-life.[3] This in-depth technical guide will provide a comprehensive overview of cleavable disulfide bonds within PEGylated linkers, covering their design, synthesis, mechanism of action, and characterization, with a focus on their application in drug delivery systems.

Design and Synthesis of Disulfide-Containing PEGylated Linkers

The design of a disulfide-containing PEGylated linker is a multi-faceted process that must balance stability, cleavage kinetics, and the physicochemical properties of the final conjugate. Key design considerations include the steric hindrance around the disulfide bond, the length and architecture of the PEG chain, and the choice of reactive groups for conjugation to the antibody and the drug.

Synthesis of a Heterobifunctional Disulfide-PEG-NHS Ester Linker

A common strategy for creating these linkers involves the synthesis of a heterobifunctional molecule containing a disulfide bond, a PEG spacer, and reactive moieties for conjugation. One such example is a linker with an N-hydroxysuccinimide (NHS) ester for reaction with amine groups on an antibody and a pyridyldithiol group for reaction with a thiol-containing drug.

Mechanism of Disulfide Bond Cleavage and Drug Release

The selective cleavage of disulfide bonds within the intracellular environment is the cornerstone of their utility in drug delivery. This process is primarily mediated by glutathione (GSH).[]

The Role of Glutathione (GSH)

The high intracellular concentration of GSH (in the millimolar range) compared to the extracellular environment (in the micromolar range) drives the thiol-disulfide exchange reaction.[] GSH attacks the disulfide bond in the linker, leading to its reduction and the subsequent release of the drug. The reaction proceeds in a stepwise manner, ultimately liberating the free drug and oxidizing GSH to glutathione disulfide (GG).

// Invisible nodes and edges for alignment {rank=same; ADC; Internalization} {rank=same; Lysosome; GSH_attack} {rank=same; Drug_release; Cell_death} }

Caption: Experimental workflow for ADC synthesis.

In Vitro Drug Release Assay

This assay is used to evaluate the cleavage of the disulfide linker and the subsequent release of the drug in a simulated intracellular reducing environment.

Materials:

  • Purified ADC with a disulfide linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane with an appropriate molecular weight cutoff

  • Analytical method for drug quantification (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Prepare a solution of the ADC in PBS.

  • Dialysis Setup: Place a known amount of the ADC solution into a dialysis bag.

  • Release Experiment: Immerse the dialysis bag in a larger volume of PBS containing a physiological concentration of GSH (e.g., 10 mM) to mimic the intracellular environment. A control experiment without GSH should also be performed.

  • Sampling: At various time points, collect aliquots from the buffer outside the dialysis bag.

  • Quantification: Analyze the collected samples using a validated analytical method to determine the concentration of the released drug.

  • Data Analysis: Plot the cumulative percentage of drug released over time.

dot

G Start Start ADC_solution Prepare ADC Solution Start->ADC_solution Dialysis_setup Dialysis Setup (ADC in bag) ADC_solution->Dialysis_setup Release_exp Incubate in PBS +/- GSH Dialysis_setup->Release_exp Sampling Collect Aliquots Over Time Release_exp->Sampling Quantification Quantify Released Drug (HPLC/LC-MS) Sampling->Quantification Data_analysis Plot % Drug Release vs. Time Quantification->Data_analysis End End Data_analysis->End

Caption: Workflow for in vitro drug release assay.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and it is typically determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

[4][5]Method using Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS):

  • Sample Preparation: The ADC sample is typically reduced to separate the light and heavy chains. This can be achieved by incubating the ADC with DTT at 37°C. 2[4]. LC-MS Analysis: The reduced sample is injected onto a reversed-phase column and separated. The eluent is introduced into a mass spectrometer to determine the mass of each light and heavy chain species.

  • Data Analysis: The deconvoluted mass spectra will show peaks corresponding to the naked light and heavy chains, as well as chains conjugated with one or more drug-linker molecules.

  • DAR Calculation: The DAR is calculated based on the relative abundance of the different species, as determined by the peak areas in the chromatogram or the intensities in the mass spectrum. A[4] weighted average is calculated to determine the average DAR of the ADC population.

Cleavable disulfide bonds in PEGylated linkers represent a powerful and versatile tool in the design of targeted drug delivery systems. Their ability to remain stable in the circulation while undergoing rapid cleavage in the reducing environment of tumor cells provides a robust mechanism for selective drug release. The continued development of novel disulfide linker chemistries, with fine-tuned stability and cleavage kinetics, will undoubtedly lead to the creation of next-generation ADCs and other targeted therapies with improved efficacy and safety profiles. Future research will likely focus on developing linkers with even greater stability in plasma to further minimize off-target toxicity, as well as exploring multi-stimuli responsive linkers that can be triggered by a combination of factors within the tumor microenvironment.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. The choice of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse arsenal (B13267) of crosslinkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence. This guide provides a comprehensive technical overview of the role of the tetraethylene glycol (PEG4) spacer in bioconjugation, delving into its core chemical principles, impact on physicochemical and biological properties, and practical considerations for its application.

The PEG4 spacer is a discrete and hydrophilic linker that offers a balance of flexibility and defined length. Its incorporation into bioconjugates—such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and pegylated proteins—confers a multitude of advantages. These include enhanced aqueous solubility, reduced aggregation, steric hindrance mitigation, and improved in vivo pharmacokinetics. This guide will explore these benefits in detail, supported by quantitative data where available, and provide detailed experimental protocols for the synthesis and characterization of PEG4-containing bioconjugates.

Core Principles of PEG4 Spacers in Bioconjugation

The fundamental role of the PEG4 spacer is to covalently connect two molecular entities, at least one of which is a biomolecule. The unique properties of the PEG4 moiety stem from its chemical structure: a chain of four repeating ethylene (B1197577) glycol units. This structure imparts several key characteristics to the resulting bioconjugate.

Hydrophilicity and Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, leading to a significant increase in the hydrophilicity of the conjugate.[1] This is particularly beneficial when conjugating hydrophobic drugs or proteins, which are prone to aggregation in aqueous environments.[2] By increasing the overall solubility of the conjugate, the PEG4 spacer can prevent aggregation and improve the biopharmaceutical's handling and formulation.[1]

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer.[3] When conjugated to a biomolecule, the flexible PEG4 chain can create a hydrophilic shield that masks immunogenic epitopes, potentially reducing the risk of an immune response against the therapeutic.[4]

Pharmacokinetic Modulation: The increased hydrodynamic radius conferred by the PEG4 spacer can reduce renal clearance, thereby extending the circulation half-life of the bioconjugate.[5] This can lead to improved drug exposure at the target site and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG4 can contribute to favorable pharmacokinetic profiles.

Steric Hindrance and Flexibility: The PEG4 spacer provides a flexible extension that can physically separate the conjugated molecules. This separation can be crucial for preserving the biological activity of a protein or antibody by preventing the conjugated payload from sterically hindering its binding site.[6] In the context of PROTACs, the length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[7]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

While specific quantitative data for PEG4 spacers across all applications is not always available in a directly comparative format (i.e., with and without a PEG4 spacer), studies comparing different PEG linker lengths provide valuable insights into the trends and impact of PEGylation.

Table 1: Influence of PEG Linker Length on PROTAC Performance (BRD4-Targeting PROTACs)
LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG420951.225
PEG515>981.530
PEG630921.020

This table synthesizes data from studies on BRD4-targeting PROTACs, illustrating that a PEG linker of optimal length (in this case, PEG5) can provide the best balance of degradation potency, cell permeability, and oral bioavailability. While PEG4 is not the top performer in this specific example, it demonstrates a significant improvement over a shorter PEG3 linker.

Table 2: Effect of PEG Linker Length on the Half-Life and Cytotoxicity of Affibody-Drug Conjugates
ConjugatePEG InsertionHalf-Life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)None1.01.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG2.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG11.222.0

This table is adapted from a study on affibody-based drug conjugates and demonstrates a clear trend where longer PEG chains significantly extend the circulation half-life, albeit with a concurrent reduction in in vitro cytotoxicity.[8][9] This highlights the trade-offs that must be considered in linker design.

Key Applications of PEG4 Spacers in Bioconjugation

The versatile properties of PEG4 spacers have led to their widespread use in several key areas of bioconjugation and drug development.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a PEG4 spacer can be incorporated into the linker that connects a potent cytotoxic drug to a monoclonal antibody. The spacer enhances the solubility and stability of the ADC, prevents aggregation, and can contribute to a more favorable pharmacokinetic profile.[10]

  • PROteolysis TArgeting Chimeras (PROTACs): The linker is a critical component of a PROTAC, and PEG4 is a commonly used building block. Its length and flexibility are crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[11] The hydrophilicity of the PEG4 spacer also improves the often-poor solubility of PROTAC molecules.

  • Protein and Peptide Pegylation: Covalent attachment of PEG chains (pegylation) to proteins and peptides is a well-established strategy to improve their therapeutic properties. While larger PEGs are often used to dramatically increase half-life, shorter PEG4 linkers can be used to attach other functional molecules (like biotin (B1667282) or fluorescent dyes) to proteins without significantly altering their biological activity.[1]

  • Surface Modification and Immobilization: PEG4 spacers are used to attach biomolecules to surfaces, such as biosensors or microarrays. The hydrophilic and flexible nature of the spacer helps to prevent non-specific binding of other molecules to the surface and ensures that the immobilized biomolecule remains accessible and functional.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: NHS-Ester-Mediated Conjugation of a PEG4 Linker to an Antibody

This protocol describes the conjugation of an NHS-ester-functionalized PEG4 linker to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • NHS-PEG4-Maleimide (or other desired functional group)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Amicon ultrafiltration units for buffer exchange and concentration

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS at pH 7.2-8.5.[10]

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS-PEG4-Linker Preparation:

    • Immediately before use, dissolve the NHS-PEG4-linker in anhydrous DMSO to a concentration of 10-20 mM.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-PEG4-linker to the antibody solution while gently vortexing.[10] The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from excess linker and quenching reagents using a desalting column or size-exclusion chromatography (SEC).[13]

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL), purity, and biological activity. Techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry can be employed.[2][14]

Protocol 2: Maleimide-Mediated Conjugation to a Thiol-Containing Molecule

This protocol describes the reaction of a maleimide-functionalized PEG4 linker with a sulfhydryl group on a protein or peptide.

Materials:

  • Thiol-containing protein or peptide (in a thiol-free, degassed buffer, e.g., PBS with EDTA, pH 6.5-7.5)

  • Maleimide-PEG4-NHS ester (or other desired functional group)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve the thiol-containing molecule in a degassed, amine-free buffer at pH 6.5-7.5.[15]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent by desalting.

  • Maleimide-PEG4-Linker Preparation:

    • Immediately before use, dissolve the Maleimide-PEG4-linker in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-linker to the protein/peptide solution.[15]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Quenching:

    • Add a quenching reagent such as free cysteine to a final concentration of 1-10 mM to react with any unreacted maleimide (B117702) groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching reagents.

  • Characterization:

    • Analyze the purified conjugate for purity, concentration, and successful conjugation using techniques like SDS-PAGE, HPLC, and mass spectrometry.[2][14]

Protocol 3: Copper-Free Click Chemistry with DBCO-PEG4

This protocol outlines the conjugation of a DBCO-functionalized molecule with an azide-containing biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in an appropriate buffer

  • DBCO-PEG4-NHS ester (for introducing DBCO onto a second molecule) or a pre-functionalized DBCO-containing molecule

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Ensure one molecule contains a DBCO group and the other an azide (B81097) group. If necessary, functionalize one of the molecules with a DBCO-PEG4-NHS ester following a similar protocol to Protocol 1.[15]

  • Click Reaction:

    • Mix the DBCO- and azide-containing molecules in a suitable buffer (e.g., PBS, pH 7.4). A 1.5- to 10-fold molar excess of one component can be used to drive the reaction to completion.[15]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[15]

  • Purification:

    • Purify the resulting conjugate from unreacted starting materials using size-exclusion chromatography.

  • Characterization:

    • Confirm the formation of the conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry.

Protocol 4: Assessment of Bioconjugate Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting and quantifying aggregation.[14]

Materials:

  • Purified bioconjugate sample

  • Appropriate buffer for the bioconjugate

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Filter the bioconjugate sample and the buffer through a 0.22 µm syringe filter to remove dust and large aggregates.[16]

    • Prepare a series of dilutions of the bioconjugate in the filtered buffer.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to equilibrate to the desired temperature.

    • Set the measurement parameters according to the manufacturer's instructions, including the viscosity and refractive index of the buffer.

  • Measurement:

    • Carefully pipette the filtered bioconjugate sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and initiate the measurement.

    • Acquire multiple readings for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution profile.

    • Analyze the data for the presence of multiple peaks, which would indicate the presence of aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI suggests a greater degree of aggregation.[17]

Visualization of Pathways and Workflows

Diagram 1: General Workflow for NHS-Ester-Mediated Bioconjugation

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A Antibody in Amine-Free Buffer C Mix Antibody and NHS-PEG4-Linker A->C B Dissolve NHS-PEG4-Linker in DMSO B->C D Incubate (RT or 4°C) C->D E Quench with Tris Buffer D->E F Purify by SEC E->F G Characterize (HPLC, MS) F->G H PEGylated Antibody G->H

Caption: Workflow for conjugating a PEG4 spacer to an antibody via an NHS ester.

Diagram 2: Mechanism of Action for a PROTAC with a PEG4 Linker

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Binder - PEG4 - E3 Ligase Binder) POI Target Protein PROTAC->POI binds E3 E3 Ligase PROTAC->E3 recruits Ub_POI Ubiquitinated Target Protein Proteasome Proteasome Ub_POI->Proteasome recognized by Ub Ubiquitin Ub->Ub_POI transfer Fragments Degraded Protein Fragments Proteasome->Fragments degrades into

Caption: PROTACs utilize a linker, such as PEG4, to induce targeted protein degradation.[18]

Diagram 3: Simplified HER2 Signaling Pathway

HER2_Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 Receptor Dimer HER2 Dimerization HER2->Dimer Ligand Binding or Overexpression PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Invasion mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Overview of major signaling pathways activated by the HER2 receptor.[11][18]

Conclusion

The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. Its ability to enhance solubility, reduce aggregation, improve pharmacokinetic properties, and provide a flexible linkage makes it an invaluable component in the design of advanced therapeutics and research agents. While the optimal linker length for any given application must be determined empirically, the well-defined structure and favorable physicochemical properties of the PEG4 spacer make it an excellent starting point for the development of a wide range of bioconjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PEG4 spacers in their work, ultimately contributing to the creation of more effective and safer biopharmaceuticals.

References

An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, handling, and application of SS-bis-amino-PEG4-NHS ester, a cleavable crosslinker integral to the advancement of bioconjugation and the development of antibody-drug conjugates (ADCs). While specific quantitative data for this particular molecule is not extensively published, this document compiles established knowledge of similar PEGylated N-hydroxysuccinimide (NHS) esters to offer a robust framework for its use in research and development.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional crosslinking reagent. Its structure is designed for specific, controlled conjugation and subsequent cleavage. The key functional components are:

  • N-Hydroxysuccinimide (NHS) Esters: These are highly reactive functional groups at both ends of the molecule that readily form stable amide bonds with primary amines (-NH2), such as the side chains of lysine (B10760008) residues in proteins and antibodies.

  • Polyethylene Glycol (PEG) Spacer (PEG4): The central PEG4 linker, consisting of four ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule. This enhanced water solubility can improve the biophysical properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.

  • Cleavable Disulfide Bond (SS): The disulfide bond within the linker is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is critical for applications requiring the release of a conjugated payload, a cornerstone of many ADC designs.[1][2]

The strategic combination of these elements allows for the stable linkage of molecules in circulation and the triggered release of a payload in a reducing environment, such as the intracellular space of a target cell.[1][2]

Physicochemical Properties: Solubility and Stability

Solubility

The hydrophilic PEG4 spacer is intended to increase the aqueous solubility of the crosslinker and its conjugates.[3][4] However, the NHS ester groups are susceptible to hydrolysis in aqueous solutions. Therefore, for practical applications, the compound is typically dissolved in a dry, water-miscible organic solvent immediately before use.

Solvent Solubility Remarks
Dimethyl Sulfoxide (DMSO)Readily SolubleRecommended for creating stock solutions immediately prior to use.[5]
Dimethylformamide (DMF)Readily SolubleAn alternative to DMSO. Ensure it is anhydrous and amine-free.[6]
Water / Aqueous BuffersLimitedNot recommended for initial dissolution or storage due to hydrolysis.

Table 1: General Solubility Guidelines for this compound.

Stability

The stability of this compound is primarily dictated by the moisture sensitivity of the NHS ester groups and the pH of the environment.

  • Storage: The solid reagent is hygroscopic and should be stored at -20°C in a desiccated environment to prevent premature hydrolysis.[5] When stored properly, the powder can be stable for extended periods. In an appropriate organic solvent, it is recommended to use the solution immediately, though storage at -80°C for a short period may be possible.[5]

  • pH Stability: The NHS ester moiety is most stable at a slightly acidic pH (around 6.0). As the pH increases, the rate of hydrolysis accelerates significantly, competing with the desired amidation reaction. The optimal pH for conjugation reactions is a balance between amine reactivity and NHS ester stability, typically in the range of 7.2 to 8.5.[6][7]

Condition Stability Remarks
Solid (Desiccated, -20°C) HighCan be stored for several months to years.[5]
In Anhydrous DMSO/DMF (-80°C) ModerateRecommended for use within a year.[5]
Aqueous Solution (pH 7-8.5) LowProne to rapid hydrolysis. Prepare fresh and use immediately.[7]

Table 2: General Stability Profile of this compound.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical protein conjugation experiment.

Materials and Reagents
  • This compound

  • Protein or other amine-containing molecule to be conjugated

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, borate) at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Protocol 1: Preparation of Reagents
  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Conjugation Buffer: Ensure the chosen buffer is free of primary amines and adjusted to the desired pH (typically 7.2-8.5).

  • Prepare Protein Solution: Dissolve the protein to be conjugated in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

Protocol 2: Conjugation Reaction
  • Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency while minimizing hydrolysis.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by desalting, dialysis, or another appropriate chromatographic technique.

Visualizing Workflows and Pathways

Conjugation and Cleavage Pathway

The following diagram illustrates the two-step process of conjugation of this compound to a protein and the subsequent cleavage of the disulfide bond.

G cluster_conjugation Conjugation Reaction (pH 7.2-8.5) cluster_cleavage Cleavage Protein Protein-NH2 Conjugate Protein-NH-CO-PEG4-SS-PEG4-CO-NH-Protein Protein->Conjugate Amide Bond Formation Crosslinker This compound Crosslinker->Conjugate CleavedConjugate 2x Protein-NH-CO-PEG4-SH Conjugate->CleavedConjugate Disulfide Bond Cleavage ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->CleavedConjugate

Conjugation and cleavage pathway of the crosslinker.
Experimental Workflow

This diagram outlines the general workflow for a bioconjugation experiment using this compound.

G A Reagent Preparation C Crosslinker Stock Solution Preparation A->C B Protein Solution Preparation D Conjugation Reaction B->D C->D E Quenching D->E F Purification E->F G Analysis of Conjugate F->G

General experimental workflow for bioconjugation.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation, offering a combination of amine reactivity, enhanced solubility, and controlled cleavability. While a lack of specific published quantitative data necessitates reliance on the established principles of PEG-NHS ester chemistry, the guidelines and protocols presented in this guide provide a solid foundation for the successful application of this crosslinker. Careful attention to storage conditions, solvent quality, and reaction pH are paramount to achieving optimal results in the synthesis of advanced biomolecular conjugates.

References

The Architect's Toolkit: A Technical Guide to Homobifunctional Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular machinery, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions. Homobifunctional crosslinkers are pivotal chemical tools that provide a means to capture these interactions, offering invaluable insights into protein structure, function, and complex organization. This technical guide delves into the core applications of homobifunctional crosslinkers in proteomics, providing detailed methodologies and data interpretation strategies for researchers in the field.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are reagents possessing two identical reactive groups, designed to covalently link two similar functional groups on amino acid residues.[1] This characteristic makes them particularly useful for studying protein-protein interactions (PPIs), stabilizing protein structures, and creating multi-subunit complexes.[1] By "freezing" proteins in their native interacting states, these crosslinkers, in conjunction with mass spectrometry (XL-MS), provide distance constraints that help elucidate PPI interfaces, map the topology of protein complexes, and study conformational changes.[2][3]

The general principle of an XL-MS experiment involves the covalent linkage of nearby protein residues by the crosslinker. Following enzymatic digestion, the resulting crosslinked peptides are identified by mass spectrometry, revealing the proximity of the linked residues in the original protein or protein complex.[4]

Common Homobifunctional Crosslinkers and Their Properties

The choice of crosslinker is critical and depends on the specific application, including the desired spacer arm length and the target functional groups. The most prevalent homobifunctional crosslinkers target primary amines (the ε-amino group of lysine (B10760008) and the N-terminus of polypeptides) via N-hydroxysuccinimide (NHS) esters.[4]

CrosslinkerAbbreviationSpacer Arm Length (Å)Reactive TowardKey Features
Disuccinimidyl suberate (B1241622)DSS11.4Primary AminesMembrane permeable, widely used for intracellular and in vitro crosslinking.[2]
Bis(sulfosuccinimidyl) suberateBS311.4Primary AminesWater-soluble, ideal for cell surface protein crosslinking as it is membrane impermeable.[5]
Disuccinimidyl glutarateDSG7.7Primary AminesShorter spacer arm for capturing closer interactions.[1]
Disuccinimidyl tartrateDST6.4Primary AminesContains a cleavable diol in its spacer arm.
Dithiobis(succinimidyl propionate)DSP / Lomant's Reagent12.0Primary AminesContains a disulfide bond in the spacer arm, cleavable by reducing agents.
Ethylene glycol bis(succinimidyl succinate)EGS16.1Primary AminesLonger, flexible spacer arm.
BismaleimidoethaneBMOE8.0Sulfhydryls (Cysteine)Specific for sulfhydryl groups, useful for targeting specific sites.[6]

Note: The spacer arm lengths are approximate and can vary slightly based on the conformation of the crosslinker.[7]

Experimental Workflows and Protocols

A successful crosslinking experiment requires careful planning and execution, from sample preparation to data analysis. The general workflow is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_quenching Reaction Quenching cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry & Data Analysis start Protein Sample (Purified Complex or Cell Lysate) crosslinking Incubation with Homobifunctional Crosslinker start->crosslinking quenching Addition of Quenching Buffer crosslinking->quenching denaturation Denaturation & Reduction quenching->denaturation alkylation Alkylation denaturation->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion enrichment Enrichment of Crosslinked Peptides (Optional) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Database Search & Identification of Crosslinked Peptides lcms->data_analysis visualization Data Visualization & Structural Modeling data_analysis->visualization

Figure 1: A generalized experimental workflow for crosslinking mass spectrometry.

In Vitro Protein Crosslinking with DSS

This protocol is suitable for purified proteins or protein complexes.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).

  • Disuccinimidyl suberate (DSS).

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT).

  • Alkylating agent (e.g., 20 mM Iodoacetamide - IAA).

  • Trypsin (mass spectrometry grade).

  • 50 mM Ammonium (B1175870) Bicarbonate.

  • Formic Acid.

Procedure:

  • Prepare DSS Solution: Freshly prepare a stock solution of DSS in anhydrous DMSO.

  • Crosslinking Reaction: Add the DSS solution to the protein sample to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[2]

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[2]

  • Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[2]

  • Denaturation and Reduction: Add denaturation buffer to the crosslinked sample, followed by DTT to a final concentration of 10 mM.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[2]

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[2]

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The peptide mixture is now ready for LC-MS/MS analysis.[2]

In Vivo Protein Crosslinking with DSS

This protocol is for crosslinking proteins within living cells.

Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS).

  • DSS.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Lysis buffer.

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media. Resuspend the cells in PBS.[2]

  • Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.[2]

  • Crosslinking: Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[2]

  • Incubation: Incubate for 15 minutes at room temperature.[2]

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

  • Incubation: Incubate for an additional 15 minutes at room temperature.[2]

  • Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol.[2] The crosslinked lysate is now ready for protein digestion as described in the in vitro protocol.

Data Analysis and Visualization

The analysis of XL-MS data is computationally intensive due to the complexity of identifying two peptide chains linked together.[4] Specialized software is required to identify these crosslinked peptides from the mass spectra.

data_analysis_workflow cluster_ms_data Mass Spectrometry Data cluster_search Database Search cluster_validation Validation and Filtering cluster_visualization Visualization and Interpretation raw_data Raw MS/MS Spectra search_engine Crosslink Identification Software (e.g., xQuest, pLink, MeroX) raw_data->search_engine fdr False Discovery Rate (FDR) Calculation search_engine->fdr filtering Filtering based on score and other metrics fdr->filtering network Protein Interaction Networks (e.g., Cytoscape, Cross-ID) filtering->network structure Mapping Crosslinks onto 3D Structures (e.g., PyMOL) filtering->structure

Figure 2: A general workflow for the analysis of crosslinking mass spectrometry data.

Several software tools are available for the visualization and analysis of crosslinking data. For instance, Cytoscape with plugins like XlinkCyNET allows for the visualization of large-scale protein interaction networks.[8] For structural analysis, tools like PyXlinkViewer can be used to map crosslinks onto high-resolution protein structures in PyMOL.[9]

Applications in Proteomics

Homobifunctional crosslinkers have a broad range of applications in proteomics, providing crucial information for understanding cellular processes.

  • Mapping Protein-Protein Interactions: The primary application is the identification of interacting proteins and the specific regions of interaction.[3]

  • Structural Elucidation of Protein Complexes: Crosslinking data provides distance constraints that can be used to model the quaternary structure of protein complexes, especially when combined with other structural biology techniques like cryo-electron microscopy.[4]

  • Studying Protein Conformation and Dynamics: Intramolecular crosslinks can provide information about the three-dimensional structure of a single protein and can be used to study conformational changes upon ligand binding or other stimuli.[3]

  • Systems Biology: Large-scale crosslinking studies can be used to map proteome-wide interaction networks, providing a global view of cellular organization.[10]

Conclusion

Homobifunctional crosslinkers are indispensable tools in modern proteomics. The ability to capture and identify protein interactions in their native environment provides unparalleled insights into the structural and functional organization of the proteome. As mass spectrometry technology and computational analysis tools continue to advance, the application of homobifunctional crosslinkers will undoubtedly lead to further breakthroughs in our understanding of complex biological systems.

References

SS-bis-amino-PEG4-NHS ester molecular weight and spacer arm length

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the bifunctional crosslinker SS-bis-amino-PEG4-NHS ester, this document provides detailed technical information for researchers, scientists, and drug development professionals. The core components of this guide include key quantitative data, detailed experimental protocols for its application in antibody-drug conjugate (ADC) development, and visualizations of relevant chemical structures and biological pathways.

Core Quantitative Data

The properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Molecular Weight 898.99 g/mol [1][]
Chemical Formula C36H58N4O18S2[]
Spacer Arm Length (Estimated) ~38.9 Å
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Conditions Store at -20°C, desiccated[3]

Note on Spacer Arm Length Estimation: The precise spacer arm length can vary based on the conformation of the molecule. The estimated length is calculated based on the sum of the bond lengths of the atoms in the spacer arm. A typical PEG4 unit has a length of approximately 29 Å. The additional chemical moieties in the this compound contribute to the overall length.

Chemical Structure and Reaction Scheme

The this compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters and a central disulfide bond within a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines to form stable amide bonds, while the disulfide bond can be cleaved by reducing agents.

cluster_reagents Reactants cluster_product Product Antibody Antibody-NH₂ ADC Antibody-Linker-Payload (ADC) Antibody->ADC Conjugation (pH 7.2-8.5) Linker This compound Linker->ADC

Figure 1: General reaction scheme for antibody-drug conjugation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of antibody-drug conjugates. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound to a primary amine-containing antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Payload Attachment and ADC Formation

This protocol outlines the attachment of a thiol-containing payload to the linker-modified antibody.

Materials:

  • Linker-modified antibody from Protocol 1

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Disulfide Bond (if necessary for payload activation): If the payload requires a free thiol for conjugation, it may need to be pre-treated with a reducing agent like TCEP.

  • Conjugation to Payload: Add the thiol-containing payload to the purified linker-modified antibody solution. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unconjugated payload and antibody.

  • Characterization: Characterize the final ADC for DAR, purity, and aggregation.

Signaling Pathway and Mechanism of Action

The this compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. The following diagram illustrates the general mechanism of action for an ADC synthesized with this type of linker.

cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Disulfide Reduction) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Figure 2: Mechanism of action of an ADC with a cleavable disulfide linker.

The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell through endocytosis. The ADC is then trafficked to the lysosome, where the intracellular reducing environment (e.g., high glutathione (B108866) concentration) cleaves the disulfide bond in the linker. This releases the cytotoxic payload, which can then exert its therapeutic effect, typically by inducing apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of an antibody-drug conjugate using this compound.

cluster_synthesis Synthesis cluster_characterization Characterization A Antibody Preparation B Linker Conjugation A->B C Purification B->C D Payload Attachment C->D E Final ADC Purification D->E F Drug-to-Antibody Ratio (DAR) E->F G Purity and Aggregation (SEC) E->G H In Vitro Cytotoxicity Assay G->H I In Vivo Efficacy Studies H->I

Figure 3: Experimental workflow for ADC development.

This workflow highlights the key stages from initial antibody preparation through to in vivo efficacy studies, providing a logical progression for ADC development projects.

References

An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive chemistry is a cornerstone of bioconjugation, enabling the covalent linkage of molecules to proteins, peptides, antibodies, and other biomolecules.[1] This powerful technique hinges on the reaction between an amine-reactive functional group and the primary amines (–NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2] The accessibility of these surface amines on native protein structures makes them prime targets for modification.[3] This guide provides a comprehensive overview of the most common amine-reactive chemistries, their mechanisms, critical reaction parameters, and detailed protocols for successful bioconjugation.

Core Principles of Amine-Reactive Chemistry

The fundamental principle of amine-reactive chemistry lies in the nucleophilic nature of the primary amine's lone pair of electrons, which readily attacks electrophilic centers within the crosslinker, forming a stable covalent bond.[1] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1][4] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[4][]

NHS_Ester_Reaction_Mechanism

Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages.[6][7] This chemistry is commonly used for labeling proteins with fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC).[6][7] The reaction is also pH-dependent, favoring reaction with amines at a more alkaline pH (9-11).[7][8]

Isothiocyanate_Reaction_Mechanism

Critical Parameters for Successful Bioconjugation

Several factors critically influence the efficiency and specificity of amine-reactive bioconjugation reactions. Careful optimization of these parameters is essential for reproducible results.

pH

The pH of the reaction buffer is a crucial parameter. The reactive species is the deprotonated primary amine (-NH2), which is a strong nucleophile.[9] At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine is predominantly protonated (-NH3+) and non-nucleophilic.[9] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[9] However, NHS esters are also susceptible to hydrolysis at higher pH, which competes with the desired reaction.[9][10] Therefore, a compromise pH is necessary to maximize amine reactivity while minimizing hydrolysis.

Buffer Selection

The choice of buffer is critical to avoid competition with the amine-reactive reagent. Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete for conjugation.[11] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[3]

Reagent Concentration and Molar Ratio

The molar ratio of the amine-reactive reagent to the biomolecule is a key parameter to control the degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[9] However, the optimal ratio should be determined empirically for each specific application.[12]

Reaction Time and Temperature

NHS ester reactions are typically fast, reaching completion within 30-120 minutes at room temperature or can be performed overnight at 4°C for more labile proteins.[]

Quantitative Data Summary

The following tables summarize key quantitative data for amine-reactive bioconjugation.

ParameterN-Hydroxysuccinimide (NHS) EstersIsothiocyanates
Optimal pH Range 7.2 - 8.5[3][][13]9.0 - 10.0[7][14]
Typical Reaction Time 30 - 120 minutes at room temperature, or overnight at 4°C[][9]Varies, often several hours
Resulting Bond Amide[1][]Thiourea[6][10]
Bond Stability Highly stable[10][15]Reasonably stable[6]
pHHalf-life of NHS Ester Hydrolysis
7.04-5 hours[3][10]
8.01 hour[10]
8.610 minutes[3][10]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling an antibody with a succinimidyl ester dye.

Protein_Labeling_Workflow

Materials:

  • IgG antibody

  • Amine-reactive dye with succinimidyl ester (SE)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3[16]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[16]

  • Sephadex® column (e.g., G-25)[17]

  • 1X Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.[16]

    • If the antibody is in a different buffer, perform a buffer exchange into the reaction buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.[16]

  • Prepare Dye Stock Solution:

    • Allow the vial of the amine-reactive dye to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[16] This solution should be prepared immediately before use.[16]

  • Labeling Reaction:

    • While gently stirring or vortexing the antibody solution, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution.[16] This corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[16]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[16][17]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with 1X PBS.[16][17]

    • Collect the fractions containing the purified antibody-dye conjugate.

Applications in Research and Drug Development

Amine-reactive bioconjugation is a versatile tool with wide-ranging applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, amine-reactive crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies that target cancer cells.[15] This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.[15]

Immunoassays and Imaging Probes

The covalent attachment of fluorescent dyes, enzymes, or biotin (B1667282) to antibodies and other proteins is fundamental to the development of various immunoassays (e.g., ELISA) and imaging techniques.[]

Surface Immobilization of Biomolecules

Amine-reactive chemistry is extensively used to immobilize proteins, peptides, and other biomolecules onto solid supports for applications such as biosensors, microarrays, and affinity chromatography.[15][18]

Logical_Relationship_Applications

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Presence of amine-containing buffers (Tris, glycine).[19]Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate).[16]
Hydrolysis of NHS ester.[11]Prepare NHS ester solution immediately before use; ensure anhydrous solvent.[16] Check and optimize reaction pH.[9]
Low protein concentration.[19]Concentrate the protein solution to at least 2 mg/mL.[20]
Protein Precipitation Over-modification of the protein.Reduce the molar excess of the labeling reagent.
Change in protein isoelectric point.Adjust the pH of the buffer after the reaction.[19]

Conclusion

Amine-reactive chemistry, particularly utilizing NHS esters, remains a robust and widely adopted strategy for bioconjugation. A thorough understanding of the reaction mechanism and the critical influence of parameters such as pH, buffer composition, and reagent concentration is paramount for achieving successful and reproducible results. By following optimized protocols and considering the potential pitfalls, researchers can effectively leverage this powerful technology for a multitude of applications in basic research, diagnostics, and therapeutic development.

References

A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safe handling, storage, and application of N-Hydroxysuccinimide (NHS) ester compounds. These reagents are widely utilized in bioconjugation, diagnostics, and drug development for their ability to efficiently label and crosslink molecules containing primary amines. This document outlines their chemical properties, reactivity, and stability, and provides detailed protocols for their use, ensuring both experimental success and laboratory safety.

Introduction to NHS Ester Chemistry

N-Hydroxysuccinimide esters are amine-reactive compounds that are instrumental in creating stable amide bonds between a molecule of interest and a primary amine, which is commonly found in proteins and peptides.[1][2] This reactivity makes them a cornerstone of bioconjugation for applications such as fluorescent labeling, immobilization of biomolecules, and the creation of antibody-drug conjugates.[3][4]

The fundamental reaction involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[5][6]

Safety and Handling of NHS Ester Compounds

Proper handling and storage of NHS esters are critical due to their reactivity, particularly with moisture. Adherence to safety protocols minimizes risks and ensures the integrity of these sensitive compounds.

Personal Protective Equipment (PPE)

When handling NHS ester compounds, especially in their solid, powdered form, a comprehensive suite of personal protective equipment is essential to prevent exposure.[7]

  • Eye and Face Protection : Safety glasses with side shields are mandatory to protect against accidental splashes.[7]

  • Hand Protection : Impervious gloves, such as nitrile or latex, must be worn to prevent skin contact.[7]

  • Body Protection : A laboratory coat is required to protect clothing and skin.[7]

  • Respiratory Protection : In situations with insufficient ventilation or when handling the powder, a suitable respiratory mask should be worn to avoid inhalation.[7]

Engineering Controls
  • Fume Hood : All work involving solid NHS esters or the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Storage and Stability

NHS esters are highly susceptible to hydrolysis.[8][9] Therefore, proper storage is crucial to maintain their reactivity.

  • Storage Conditions : Solid NHS esters should be stored at –20 °C to –80 °C in a desiccated environment.[2][8]

  • Moisture Prevention : Before opening, vials should be allowed to warm to room temperature to prevent condensation of moisture onto the compound.[8][10] Purging the vial with an inert gas like nitrogen before resealing is an optimal practice.[8]

  • Stock Solutions : It is recommended to prepare stock solutions in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][11] While some NHS ester solutions in DMF can be stored for 1-2 months at -20°C, aqueous solutions should be used immediately.[1]

Spill Management and Disposal

In the event of a spill, prompt and appropriate cleanup is necessary.[7]

  • Small Spills : For minor spills of solid material, carefully sweep it up to avoid creating dust and dispose of it as hazardous waste according to local regulations.[7]

  • Large Spills : For larger spills, prevent dispersal, sweep up the material, and dispose of it as hazardous waste.[7]

  • Disposal of Unused Reagents : Unused NHS esters can be quenched before disposal. The primary reactivity concern for disposal is the NHS ester group's susceptibility to hydrolysis.[7] After quenching, the solution should be collected in a labeled hazardous waste container for disposal in accordance with institutional and local regulations.[7]

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

  • Inhalation : Move the individual to fresh air and seek medical attention.[7][12]

  • Skin Contact : Wash the affected area with soap and plenty of water for at least 15 minutes.[7][12] If irritation persists, seek medical advice.[7]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[12][13] Seek immediate medical attention.

  • Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious.[12][13] Do not induce vomiting.[12] Call a physician for medical advice.[13]

Quantitative Data on NHS Ester Reactivity and Stability

The efficiency of NHS ester conjugation is highly dependent on factors such as pH, temperature, and concentration. The primary competing reaction is the hydrolysis of the ester, which becomes more pronounced at a higher pH.[5][14]

ParameterConditionValue/ObservationReference(s)
Optimal pH for Amine Reaction 8.3 - 8.5[1][11]
Reaction pH Range 7.2 - 9.0[5]
Half-life of Hydrolysis pH 7.0 at 0°C4 - 5 hours[5]
pH 8.0 at 4°C1 hour[15]
pH 8.6 at 4°C10 minutes[5][15]
Recommended Molar Excess of NHS Ester For mono-labeling of proteins5- to 20-fold[11][14]
Reaction Time At room temperature30 minutes - 4 hours[5][14]
Quenching Agent Concentration Tris buffer, Glycine, etc.50 - 100 mM (final concentration)[14]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation experiments.

General Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for labeling a biomolecule with an NHS ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagent Prepare NHS Ester Stock Solution (Anhydrous DMSO/DMF) conjugation Combine Solutions and Incubate (RT, 0.5-4 hours) prep_reagent->conjugation prep_biomolecule Prepare Biomolecule Solution (Amine-free buffer, pH 8.3-8.5) prep_biomolecule->conjugation quench Quench Reaction (e.g., Tris, Glycine) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Conjugate (e.g., Spectroscopy) purify->analyze G NHS_Ester R-C(=O)-O-NHS Amine R'-NH₂ Amide_Bond R-C(=O)-NH-R' NHS_Ester->Amide_Bond + R'-NH₂ NHS_Byproduct N-Hydroxysuccinimide NHS_Ester->NHS_Byproduct G NHS_Ester R-C(=O)-O-NHS Water H₂O Carboxylic_Acid R-C(=O)-OH NHS_Ester->Carboxylic_Acid + H₂O (pH dependent) NHS_Byproduct N-Hydroxysuccinimide NHS_Ester->NHS_Byproduct

References

A Technical Guide to SS-bis-amino-PEG4-NHS Ester: A Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SS-bis-amino-PEG4-NHS ester, a heterobifunctional, cleavable linker pivotal in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, supplier information, and provides a generalized experimental protocol for its application in ADC synthesis.

Introduction to this compound

This compound is a specialized chemical crosslinker designed for the conjugation of biomolecules. Its structure incorporates three key features:

  • A Disulfide Bond (SS): This bond provides a cleavable linkage, designed to be stable in the bloodstream but susceptible to cleavage within the reducing environment of a target cell.

  • A Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile.

  • An N-hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as those found on the lysine (B10760008) residues of antibodies, forming a stable amide bond.

These characteristics make this compound an ideal candidate for the development of ADCs, where a cytotoxic payload is attached to a monoclonal antibody for targeted delivery to cancer cells.

Supplier and Catalog Information

Several chemical suppliers offer this compound and related compounds. The following table summarizes key information from prominent suppliers. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.

SupplierProduct NameCatalog NumberPurityNotes
MedchemExpress This compoundHY-136134>95%Described as a cleavable 4-unit PEG ADC linker.[1]
DC Chemicals This compound--Marketed as a cleavable ADC linker.[2]
TargetMol This compound--Stated to be a cleavable 4-unit PEG ADC linker.[3]

Note: The availability and specifications of these products are subject to change. It is recommended to contact the suppliers directly for current information.

Mechanism of Action: The Cleavable Disulfide Linkage

The therapeutic efficacy of an ADC relies on the stable circulation of the conjugate in the bloodstream and the efficient release of the cytotoxic payload within the target cancer cell. The disulfide bond in this compound is central to this mechanism.

The extracellular environment is relatively oxidizing, which keeps the disulfide bond intact, ensuring the stability of the ADC in circulation. Upon internalization into a target cell via receptor-mediated endocytosis, the ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH). This reducing environment facilitates the cleavage of the disulfide bond, releasing the payload from the antibody.

cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) ADC Antibody-Drug Conjugate (Disulfide Linker Intact) ADC_Internalized Internalized ADC ADC->ADC_Internalized Endocytosis Payload_Release Cleavage of Disulfide Bond by Glutathione (GSH) ADC_Internalized->Payload_Release Free_Payload Released Cytotoxic Payload Payload_Release->Free_Payload Cell_Death Induction of Apoptosis Free_Payload->Cell_Death

Figure 1: Mechanism of disulfide linker cleavage within a target cell.

Experimental Protocol: A General Guide to ADC Synthesis

This section provides a generalized protocol for the conjugation of a cytotoxic payload to an antibody using this compound. This protocol is a starting point and should be optimized for the specific antibody and payload being used.

Materials and Reagents
  • Antibody (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound

  • Thiol-containing cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Experimental Workflow

The synthesis of an ADC using this compound is a two-step process:

  • Reaction of the antibody with the NHS ester of the linker.

  • Conjugation of the thiol-containing payload to the disulfide moiety of the linker-modified antibody.

Start Start: Antibody & Linker Step1 Step 1: Antibody-Linker Conjugation (NHS Ester Reaction) Start->Step1 Purification1 Purification 1: Removal of Excess Linker Step1->Purification1 Step2 Step 2: Payload Conjugation (Thiol Reaction) Purification1->Step2 Purification2 Purification 2: Removal of Excess Payload Step2->Purification2 End Final ADC Product Purification2->End

Figure 2: General experimental workflow for ADC synthesis.

Detailed Procedure
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Linker Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Antibody-Linker Conjugation:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification of Antibody-Linker Conjugate:

    • Remove the unreacted linker using a desalting column (SEC) or through dialysis.

  • Payload Conjugation:

    • Prepare a stock solution of the thiol-containing cytotoxic payload in an appropriate solvent.

    • Add the payload to the purified antibody-linker conjugate solution at a desired molar ratio.

    • Incubate the reaction at room temperature for 2-4 hours or as optimized.

  • Final Purification of the ADC:

    • Purify the final ADC product to remove any unreacted payload and other impurities. This is commonly achieved using SEC, Hydrophobic Interaction Chromatography (HIC), or TFF.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as HIC, SEC, and mass spectrometry.

Signaling Pathway: Impact of a Common Cytotoxic Payload

Many ADCs utilize tubulin inhibitors as their cytotoxic payload.[4][5] These agents disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. By interfering with microtubule assembly or disassembly, these payloads induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).

Payload Released Tubulin Inhibitor Payload Microtubules Microtubule Dynamics Payload->Microtubules Disruption Disruption of Microtubule Assembly/Disassembly Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3: Simplified signaling pathway of a tubulin inhibitor payload.

Conclusion

This compound is a valuable tool for the construction of cleavable ADCs. Its disulfide linkage allows for controlled payload release in the target cell's reducing environment, while the PEG spacer enhances the overall properties of the conjugate. The general protocol provided herein serves as a foundation for researchers to develop and optimize the synthesis of novel ADCs for targeted cancer therapy. Careful consideration of the specific antibody, payload, and reaction conditions is crucial for the successful development of a safe and effective ADC.

References

An In-depth Technical Guide to the Applications of SS-bis-amino-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a heterobifunctional crosslinker that is gaining prominence in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a central disulfide bond, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two terminal N-hydroxysuccinimide (NHS) esters, provides a versatile platform for linking biomolecules. The disulfide bond offers a cleavable linkage that is stable in the extracellular environment but susceptible to reduction within the cell, enabling controlled release of payloads. The PEG4 spacer enhances solubility and reduces aggregation, while the NHS esters react efficiently with primary amines on proteins and other molecules to form stable amide bonds.

This technical guide provides a comprehensive overview of the uses of this compound, with a focus on its application in ADC synthesis, protein crosslinking, and hydrogel formation. Detailed experimental protocols, quantitative data from representative studies, and visualizations of key processes are presented to assist researchers in applying this versatile crosslinker in their work.

Core Applications of this compound

The primary applications of this compound stem from its ability to link two amine-containing molecules. The key features that dictate its utility are:

  • Amine Reactivity: The NHS esters at both ends of the molecule react with primary amines (e.g., the ε-amine of lysine (B10760008) residues in proteins) to form stable amide bonds.

  • Cleavability: The central disulfide bond can be cleaved by reducing agents such as glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the bloodstream. This allows for the targeted release of conjugated molecules within the cellular environment.

  • Hydrophilicity: The 4-unit PEG spacer increases the water solubility of the crosslinker and the resulting conjugate, which can improve the pharmacokinetic properties of bioconjugates and prevent aggregation.

These properties make this compound particularly well-suited for the following applications:

  • Antibody-Drug Conjugate (ADC) Development: As a cleavable linker, it is used to attach cytotoxic drugs to monoclonal antibodies. The resulting ADC can selectively target tumor cells, internalize, and then release the potent drug upon cleavage of the disulfide bond in the reducing intracellular environment.

  • Protein Crosslinking: This reagent can be used to study protein-protein interactions by covalently linking interacting partners. The cleavable nature of the linker also allows for the subsequent separation and identification of the crosslinked proteins.

  • Hydrogel Formation: The bifunctional nature of the molecule allows it to act as a crosslinking agent in the formation of hydrogels. By reacting with amine-functionalized polymers, it can create a three-dimensional network capable of absorbing large amounts of water. These hydrogels can be designed to be biodegradable through the cleavage of the disulfide bonds.

  • Surface Modification: this compound can be used to immobilize proteins or other amine-containing molecules onto surfaces for applications in diagnostics, biomaterials, and cell culture.

Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound typically involves a two-step process: first, the drug is conjugated to the linker, and then the drug-linker complex is conjugated to the antibody.

Experimental Protocol: ADC Synthesis

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Cytotoxic drug with a primary amine group

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the amine-containing drug and a slight molar excess (e.g., 1.1 equivalents) of this compound in anhydrous DMF or DMSO.

    • The concentration of reactants should be optimized but is typically in the range of 1-10 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

    • Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody-Drug-Linker Conjugation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Add a 5-20 fold molar excess of the purified drug-linker conjugate (dissolved in a minimal amount of DMF or DMSO) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

    • Quench the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM, and incubate for 15-30 minutes.

    • Remove excess, unreacted drug-linker conjugate and quenching reagent by size-exclusion chromatography (SEC) or using desalting columns.

  • Characterization of the ADC:

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • Determine the average drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Quantitative Data: ADC Characterization
ParameterTypical RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry
Monomeric ADC Purity > 95%Size Exclusion Chromatography (SEC)
In vitro Cytotoxicity (IC50) Varies by cell line and payloadCell-based viability assays (e.g., MTT, CellTiter-Glo)
In vivo Efficacy Tumor growth inhibitionXenograft mouse models

Signaling Pathway and Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Cytotoxic Drug Lysosome->Drug 4. Disulfide Cleavage (Glutathione) Nucleus Nucleus Drug->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Mechanism of action of an ADC with a cleavable disulfide linker.

Protein Crosslinking

This compound can be used to identify protein-protein interactions. The two NHS esters will react with primary amines on adjacent proteins, forming a covalent crosslink. The disulfide bond allows for the cleavage of this crosslink, facilitating the analysis of the individual proteins by techniques such as mass spectrometry.

Experimental Protocol: Protein Crosslinking

Materials:

  • Protein sample containing interacting partners in an amine-free buffer (e.g., HEPES buffer, pH 7.5)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or TCEP)

  • SDS-PAGE reagents

Procedure:

  • Crosslinking Reaction:

    • Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

    • Add the crosslinker solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analysis of Crosslinked Products:

    • Analyze the reaction products by SDS-PAGE under non-reducing conditions to visualize the crosslinked complexes (which will have a higher molecular weight).

    • To confirm the crosslink, treat a parallel sample with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C before running on SDS-PAGE. The crosslinked complex should disappear, and the individual protein bands should reappear.

    • For identification of the crosslinked proteins, the high-molecular-weight band can be excised from the gel, the disulfide bond cleaved, and the proteins identified by mass spectrometry.

Quantitative Data: Crosslinking Efficiency
ParameterTypical ValueMethod of Analysis
Crosslinker:Protein Molar Ratio 10:1 to 50:1Empirically determined
Optimal Reaction Time 30 - 60 minutesTime-course SDS-PAGE analysis
Crosslinking Efficiency Varies depending on protein interactionDensitometry of SDS-PAGE bands

Experimental Workflow

Crosslinking_Workflow Start Protein Complex (Protein A + Protein B) Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (30-60 min, RT) Add_Crosslinker->Incubate Quench Quench Reaction (Tris buffer) Incubate->Quench SDS_PAGE_NonReducing SDS-PAGE (Non-reducing) Quench->SDS_PAGE_NonReducing Sample 1 SDS_PAGE_Reducing SDS-PAGE (Reducing) Quench->SDS_PAGE_Reducing Sample 2 (+ DTT) Result_NonReducing High MW Band (A-S-S-B) SDS_PAGE_NonReducing->Result_NonReducing Result_Reducing Individual Bands (A and B) SDS_PAGE_Reducing->Result_Reducing Mass_Spec Excise Band & Mass Spectrometry Result_NonReducing->Mass_Spec Identification Identify Interacting Proteins Mass_Spec->Identification

Caption: Workflow for protein crosslinking and analysis.

Hydrogel Formation

The bifunctional nature of this compound allows it to act as a crosslinker for the formation of hydrogels. When mixed with polymers containing multiple primary amine groups (e.g., multi-arm PEG-amine or chitosan), it can form a crosslinked network. The resulting hydrogels are biocompatible and can be designed to be biodegradable through the cleavage of the disulfide bonds in a reducing environment.

Experimental Protocol: Hydrogel Formation

Materials:

  • Amine-functionalized polymer (e.g., 4-arm PEG-Amine)

  • This compound

  • Phosphate (B84403) buffer (pH 7.4)

  • Molds for hydrogel casting

Procedure:

  • Prepare Polymer and Crosslinker Solutions:

    • Dissolve the amine-functionalized polymer in phosphate buffer to the desired concentration (e.g., 5-20% w/v).

    • Dissolve the this compound in the same buffer immediately before use to a concentration that results in the desired stoichiometric ratio of NHS esters to amine groups. This ratio will determine the crosslinking density and the mechanical properties of the hydrogel.

  • Hydrogel Formation:

    • Quickly mix the polymer and crosslinker solutions.

    • Pipette the mixture into molds of the desired shape and size.

    • Allow the gelation to occur at room temperature. The gelation time will depend on the concentration of the reactants and can range from a few minutes to an hour.

  • Hydrogel Characterization:

    • Measure the swelling ratio by incubating the hydrogel in buffer and measuring its weight change over time.

    • Evaluate the mechanical properties (e.g., compressive modulus) using a rheometer or mechanical tester.

    • Assess the degradation of the hydrogel by incubating it in a buffer containing a reducing agent (e.g., glutathione or DTT) and monitoring its dissolution over time.

Quantitative Data: Hydrogel Properties
ParameterInfluencing FactorsMethod of Analysis
Gelation Time Polymer and crosslinker concentration, temperatureVisual inspection (vial tilting method)
Swelling Ratio Crosslinking density, polymer hydrophilicityGravimetric analysis
Compressive Modulus Crosslinking density, polymer molecular weightRheometry, mechanical testing
Degradation Rate Concentration of reducing agent, crosslinking densityMass loss measurement

Logical Relationship in Hydrogel Formation

Hydrogel_Formation Polymer Multi-arm PEG-Amine Mixing Mixing in Aqueous Buffer Polymer->Mixing Crosslinker SS-bis-amino- PEG4-NHS ester Crosslinker->Mixing Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel NHS-Amine Reaction Properties Mechanical Properties Swelling Ratio Degradation Rate Hydrogel->Properties Determines

Caption: Relationship between components and properties in hydrogel formation.

Conclusion

This compound is a powerful and versatile tool for bioconjugation with significant applications in drug delivery, proteomics, and biomaterials science. Its well-defined structure, combining amine-reactive NHS esters, a hydrophilic PEG spacer, and a cleavable disulfide bond, allows for the creation of sophisticated bioconjugates with controlled release properties. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments using this crosslinker, ultimately contributing to advancements in their respective fields. As with any bioconjugation reagent, optimization of reaction conditions is crucial for achieving the desired outcome, and the information provided herein should serve as a valuable starting point for such endeavors.

theoretical yield calculation for NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Yield Calculation for N-Hydroxysuccinimide (NHS) Ester Reactions

Abstract

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, particularly for the modification of primary amines in proteins, peptides, and other biomolecules.[1][2][3] The efficiency of these reactions is paramount for producing well-defined conjugates for research, diagnostic, and therapeutic applications. A fundamental aspect of optimizing and evaluating these reactions is the calculation of the theoretical yield, which represents the maximum possible amount of product that can be formed from the given reactants. This technical guide provides a comprehensive overview of the principles behind NHS ester reactions, a step-by-step methodology for calculating theoretical yield, and a discussion of the critical factors that influence the actual experimental yield. Detailed experimental protocols and illustrative examples are included to provide a practical framework for researchers, scientists, and drug development professionals.

Introduction to N-Hydroxysuccinimide (NHS) Ester Chemistry

N-Hydroxysuccinimide esters are highly reactive compounds that are particularly effective for acylating primary aliphatic amines.[2] This reactivity makes them ideal for labeling biomolecules, such as proteins, which possess primary amines on the N-terminus and on the side chains of lysine (B10760008) residues.[4] The reaction between an NHS ester and a primary amine forms a stable, covalent amide bond.[2][5] This chemistry is a cornerstone of bioconjugation, enabling the attachment of a wide variety of molecules, including fluorescent dyes, biotin, crosslinkers, and drug molecules, to biological targets.[1][6]

The NHS Ester-Amine Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond.[2]

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 R-CO-NHS (NHS Ester) plus1 + Reactant2 R'-NH₂ (Primary Amine) Product1 R-CO-NH-R' (Amide Bond) Reactant2->Product1 Nucleophilic Attack plus2 + Product2 NHS (N-Hydroxysuccinimide) Theoretical_Yield_Workflow Start Start: Known masses and molecular weights of reactants Step1 Step 1: Calculate moles of each reactant (moles = mass / MW) Start->Step1 Step2 Step 2: Identify the limiting reactant (reactant with the fewest moles, adjusted for stoichiometry) Step1->Step2 Step3 Step 3: Determine moles of product (moles of limiting reactant × stoichiometric ratio) Step2->Step3 Step4 Step 4: Calculate theoretical yield in grams (moles of product × MW of product) Step3->Step4 End End: Theoretical Yield (grams) Step4->End

References

Methodological & Application

Application Notes and Protocols for SS-bis-amino-PEG4-NHS Ester Crosslinking of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a homobifunctional, cleavable crosslinking reagent used to covalently link proteins and other molecules containing primary amines. This reagent is particularly valuable in the field of drug development, especially for the creation of Antibody-Drug Conjugates (ADCs).[1][2] The molecule features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. These NHS esters readily react with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4][5]

The integrated PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[6][7] A key feature of this crosslinker is the disulfide (SS) bond within its structure, which allows for the cleavage of the crosslinked proteins under reducing conditions. This cleavability is advantageous for applications such as identifying crosslinked peptides by mass spectrometry and for the controlled release of drugs in ADCs.[8][9][10]

Chemical Reaction and Mechanism

The crosslinking reaction proceeds via nucleophilic acyl substitution. The primary amine group of a protein attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient at a pH range of 7.2 to 8.5.[3][5]

Below is a diagram illustrating the reaction between a protein's primary amine and the this compound.

cluster_reactants Reactants cluster_products Products Protein1 Protein-NH₂ Crosslinker NHS-OOC-(CH₂)₂-S-S-(CH₂)₂-COO-NHS Crosslinked_Protein Protein-NH-CO-(CH₂)₂-S-S-(CH₂)₂-CO-NH-Protein Protein1->Crosslinked_Protein Protein2 H₂N-Protein Crosslinker->Crosslinked_Protein NHS1 NHS Crosslinker->NHS1 NHS2 NHS Crosslinker->NHS2 Protein2->Crosslinked_Protein

Caption: Reaction of this compound with protein primary amines.

Experimental Protocols

This section provides a detailed protocol for crosslinking proteins using this compound.

Materials
  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218)

  • Reducing Agent (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns or dialysis equipment

Crosslinking Procedure

The following workflow outlines the key steps for a successful protein crosslinking experiment.

Caption: Experimental workflow for protein crosslinking.

Step-by-Step Protocol:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 0.1-5 mg/mL.[11][12] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[11][12][13]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[14] The NHS ester moiety is moisture-sensitive and will hydrolyze in aqueous solutions.[5][13]

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[11][12][14]

  • Quench Reaction: Stop the crosslinking reaction by adding a Quenching Buffer to a final concentration of 20-50 mM.[11][12] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer.[11][13]

  • Cleavage of Disulfide Bond (Optional): To cleave the disulfide bond, incubate the crosslinked protein with a reducing agent such as 20 mM DTT for 30 minutes at 37°C.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for crosslinking can vary depending on the specific proteins and their concentrations. The following table summarizes generally recommended starting conditions.

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 5 mg/mLHigher concentrations can improve crosslinking efficiency.
Crosslinker to Protein Molar Ratio 10:1 to 50:1Empirical optimization is often necessary.
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers containing Tris or glycine will quench the reaction.[11][12]
pH 7.2 - 8.5NHS ester hydrolysis increases at higher pH.[3][5]
Incubation Time 30-60 minutes at Room Temperature or 2 hours at 4°CLonger incubation times may be required for less reactive proteins.[11][12]
Quenching Reagent Tris or GlycineFinal concentration of 20-50 mM.
Cleavage Reagent DTT or TCEPA typical concentration for DTT is 20 mM.

Applications in Drug Development

The this compound is particularly useful in the development of ADCs.[1][2] In this context, the crosslinker can be used to conjugate a cytotoxic drug to an antibody. The disulfide bond provides a mechanism for the release of the drug within the target cell, where the reducing environment cleaves the bond, liberating the active therapeutic agent.

Troubleshooting

IssuePossible CauseSolution
Low Crosslinking Efficiency - Low protein concentration- Inactive crosslinker (hydrolyzed)- Non-optimal pH- Presence of primary amines in the buffer- Increase protein concentration- Prepare fresh crosslinker stock solution in anhydrous solvent- Ensure buffer pH is between 7.2 and 8.5- Use an amine-free buffer
Protein Precipitation - High degree of crosslinking- Change in protein solubility- Reduce the molar excess of the crosslinker- Optimize buffer conditions
Non-specific Crosslinking - High crosslinker concentration- Titrate the crosslinker concentration to find the optimal ratio

References

Application Notes and Protocols for Cell Surface Labeling Using SS-bis-amino-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a versatile reagent designed for the selective labeling of proteins on the surface of living cells. This molecule incorporates three key features that make it a powerful tool for cell biology and proteomics research:

  • Amine-Reactive NHS Ester: The N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) under physiological conditions to form stable amide bonds.[1]

  • Cleavable Disulfide (SS) Bond: A disulfide bond within the linker allows for the cleavage of the labeled moiety from the protein using mild reducing agents. This feature is particularly useful for the isolation and subsequent analysis of cell surface proteins.

  • Hydrophilic PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and provides a flexible arm that minimizes steric hindrance, facilitating the interaction of the labeled protein with other molecules.

These characteristics make this compound an ideal choice for a variety of applications, including the identification and quantification of cell surface proteins, the study of protein trafficking and endocytosis, and the investigation of cell signaling pathways. This document provides detailed protocols and technical information to guide researchers in the effective use of this reagent.

Principle of Reaction

The cell surface labeling process using this compound is a straightforward two-step process. First, the NHS ester reacts with primary amines on extracellular domains of membrane proteins, forming a stable covalent bond. Due to the charged nature of the NHS ester, it is membrane-impermeable, ensuring that only surface proteins are labeled. In a subsequent step, the disulfide bond within the linker can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the protein from any affinity matrix used for its capture.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
ParameterRecommended RangeNotes
Reagent Concentration 0.1 - 1.0 mg/mLOptimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 15 - 60 minutesShorter incubation times at room temperature or longer times on ice can be used to minimize internalization.
Incubation Temperature 4°C to Room TemperatureLabeling at 4°C is recommended to inhibit endocytosis and maintain proteins on the cell surface.
Cell Density (Suspension) 1 x 10⁶ to 2.5 x 10⁷ cells/mLAdjust cell density to ensure sufficient surface area for labeling.
Cell Confluency (Adherent) 80 - 95%High confluency ensures a sufficient number of cells for subsequent analysis.
Table 2: Troubleshooting Common Issues in Cell Surface Labeling
IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis- Presence of primary amines in the buffer (e.g., Tris)- Suboptimal pH- Prepare fresh reagent solution immediately before use.- Use an amine-free buffer such as PBS or HEPES.- Ensure the pH of the labeling buffer is between 7.2 and 8.5.
High Background/Intracellular Labeling - Cell membrane integrity compromised- Prolonged incubation at higher temperatures leading to internalization- Handle cells gently to maintain membrane integrity.- Perform labeling at 4°C and minimize incubation time.- Use a membrane-impermeable quenching solution.
Cell Viability Issues - High concentration of the labeling reagent or organic solvent (e.g., DMSO)- Harsh cell handling- Titrate the reagent to the lowest effective concentration.- Ensure the final concentration of the organic solvent is minimal.- Handle cells gently during washing and incubation steps.

Experimental Protocols

Protocol 1: Cell Surface Labeling of Adherent Cells

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.5, or 100 mM glycine (B1666218) in PBS)

  • Cell scraper

  • Adherent cells cultured to 80-95% confluency

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Cell Preparation:

    • Place the culture dish on ice.

    • Aspirate the culture medium.

    • Gently wash the cells twice with ice-cold PBS.

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 mg/mL).

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate on ice for 30 minutes with gentle rocking.

  • Quenching:

    • Aspirate the labeling solution.

    • Wash the cells once with ice-cold Quenching Buffer to stop the reaction.

    • Incubate with Quenching Buffer for 5-10 minutes on ice.

  • Cell Lysis and Downstream Processing:

    • Aspirate the Quenching Buffer and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate for further analysis (e.g., protein isolation via affinity chromatography).

Protocol 2: Cell Surface Labeling of Suspension Cells

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.5, or 100 mM glycine in PBS)

  • Suspension cells in culture

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Cell Preparation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁶ to 2.5 x 10⁷ cells/mL.

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 mg/mL).

    • Add the labeling solution to the cell suspension.

    • Incubate on a rotator for 30 minutes at 4°C.

  • Quenching:

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Quenching Buffer and incubate for 5-10 minutes at 4°C.

  • Cell Lysis and Downstream Processing:

    • Centrifuge the cells and wash the pellet twice with ice-cold PBS.

    • Lyse the cell pellet with a suitable lysis buffer containing protease inhibitors for subsequent analysis.

Visualization of Workflows and Signaling Pathways

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_quench Quenching cluster_analysis Downstream Analysis A Harvest and Wash Cells B Resuspend in PBS (pH 7.2-8.0) A->B C Add this compound B->C D Incubate at 4°C C->D E Add Quenching Buffer (e.g., Tris) D->E F Cell Lysis E->F G Protein Isolation (Affinity Capture) F->G H Cleavage of Disulfide Bond G->H I Analysis (e.g., Western Blot, MS) H->I

Caption: Experimental workflow for cell surface protein labeling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Cascade Integrin Integrin Talin Talin Integrin->Talin Activation FAK FAK Integrin->FAK Recruitment & Activation Vinculin Vinculin Talin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Src Src FAK->Src Paxillin Paxillin Src->Paxillin CellResponse Cell Adhesion, Migration, Survival Paxillin->CellResponse ECM Extracellular Matrix (ECM) ECM->Integrin

Caption: Simplified Integrin signaling pathway.

References

Application Note & Protocol: Site-Specific Peptide Conjugation using a Cleavable Disulfide Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the conjugation of peptides to other molecules using the SS-bis-amino-PEG4-NHS ester. This heterobifunctional crosslinker contains an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a disulfide (SS) bond. The NHS ester facilitates covalent bond formation with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a peptide, creating a stable amide linkage.[1][2] The PEG4 spacer enhances solubility and reduces steric hindrance, which can help maintain the peptide's bioactivity after conjugation.[3]

A key feature of this linker is the disulfide bond, which is stable under physiological conditions but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or high intracellular concentrations of glutathione.[4][5] This cleavable property is highly advantageous for applications requiring the release of a conjugated payload, such as in antibody-drug conjugates (ADCs) or targeted drug delivery systems.[6][7][8]

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the NHS ester of the crosslinker reacts with a primary amine on the peptide in a neutral to slightly basic buffer (pH 7-9) to form a stable amide bond.[2][9] The resulting conjugate can then be purified and used for subsequent applications. The disulfide bond within the linker remains intact during this process but can be cleaved later under reducing conditions to release the peptide from its conjugated partner.

Materials and Reagents

  • Peptide containing at least one primary amine group (e.g., N-terminal amine or lysine residue)

  • This compound

  • Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][10]

  • Conjugation Buffer: Amine-free buffer, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0.[1][9] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the peptide for reaction with the NHS ester.[1][2][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine to stop the reaction.

  • Purification System: HPLC system with a suitable column (e.g., reverse-phase C18), or size-exclusion chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns).[][12]

  • Characterization Equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) and HPLC.[12][13][14][15]

  • Reducing agent for cleavage (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Data Summary

Effective conjugation depends on several key parameters. The following tables provide recommended starting conditions that should be optimized for each specific peptide and application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 8.5Reaction is more efficient at slightly basic pH.[2][9] NHS esters hydrolyze rapidly at higher pH.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 30-60 minutes or on ice/4°C for 2-4 hours.[1][2][10]
Molar Ratio 5- to 20-fold molar excess of linker to peptideA higher excess is needed for dilute peptide solutions.[2][10] Start with a 10-fold excess and optimize.
Reaction Time 30 minutes to 4 hoursMonitor reaction progress by HPLC-MS if possible.[10][13]
Peptide Conc. 1 - 10 mg/mLHigher concentrations generally lead to better conjugation efficiency.

Table 2: Purification Method Comparison

Purification MethodPrincipleAdvantagesDisadvantages
Reverse-Phase HPLC Separation by hydrophobicityHigh resolution, excellent for purity assessment.[][12]May require method development; organic solvents can denature some peptides.
Size-Exclusion (SEC) Separation by sizeFast, good for removing small molecule impurities (e.g., excess linker).[16]Lower resolution than HPLC; may not separate unreacted peptide from conjugate.
Dialysis/Ultrafiltration Separation by sizeGood for buffer exchange and removing small molecules.[16]Can be slow; may not be suitable for small peptides.[16]

Experimental Workflow

The overall process for peptide conjugation, purification, and characterization is outlined below.

G Peptide Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_cleavage Optional Cleavage prep_peptide Dissolve Peptide in Conjugation Buffer conjugation Combine & Incubate (RT, 30-60 min) prep_peptide->conjugation prep_linker Dissolve Linker in DMSO/DMF prep_linker->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (HPLC or SEC) quench->purify characterize Characterize (Mass Spec, HPLC) purify->characterize cleave Add Reducing Agent (e.g., DTT) characterize->cleave Optional analyze_cleavage Analyze Products cleave->analyze_cleavage

Caption: Workflow for peptide conjugation with this compound.

Detailed Experimental Protocols

6.1. Reagent Preparation

  • Peptide Solution:

    • Prepare a 1-10 mg/mL solution of your peptide in an amine-free conjugation buffer (e.g., PBS, pH 7.4).

    • If your peptide is stored in a buffer containing primary amines (like Tris), it must be exchanged into the conjugation buffer using dialysis or a desalting column.[1][2]

  • Linker Solution:

    • The this compound is moisture-sensitive.[9][10] Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.[10]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[2][9][10] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[1][2][10]

6.2. Conjugation Reaction

  • Calculate the required volume of the 10 mM linker solution to achieve the desired molar excess (e.g., 10-fold) over the peptide.

  • Add the calculated volume of the linker solution to the peptide solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid peptide precipitation.[2][10]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][2] The optimal time may vary depending on the peptide's reactivity.

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris) to a final concentration of 20-50 mM.[9] Incubate for an additional 15 minutes to ensure all unreacted NHS ester is hydrolyzed.[17]

6.3. Purification of the Conjugate

  • Size-Exclusion Chromatography (SEC): For rapid removal of excess linker and quenching reagent, use a desalting column (e.g., Zeba Spin column) according to the manufacturer's protocol. This method is effective for separating the larger peptide conjugate from smaller molecules.[13]

  • Reverse-Phase HPLC (RP-HPLC): For higher purity, use RP-HPLC. This technique can separate the unreacted peptide, the peptide-linker conjugate, and other impurities.[][12]

    • Column: C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a suitable gradient (e.g., 5% to 95% B over 30 minutes) to resolve the conjugate from the starting materials.

    • Collect fractions and analyze by mass spectrometry to identify the desired product.

6.4. Characterization of the Conjugate

  • HPLC Analysis: Compare the HPLC chromatogram of the purified product with the starting peptide. A successful conjugation will result in a new peak with a different retention time (typically more hydrophobic).[12][13]

  • Mass Spectrometry:

    • Analyze the purified conjugate by ESI-MS or MALDI-TOF to confirm its molecular weight.[12][14][18]

    • The expected mass will be the mass of the peptide plus the mass of the linker that has reacted (mass of this compound minus the mass of the NHS leaving group).

6.5. Protocol for Disulfide Bond Cleavage (Optional)

  • Dissolve the purified conjugate in a suitable buffer (e.g., PBS).

  • Add a reducing agent, such as DTT, to a final concentration of 10-20 mM.

  • Incubate at room temperature for 1-2 hours.

  • Analyze the reaction mixture by HPLC and mass spectrometry to confirm the cleavage of the disulfide bond and the release of the original peptide (or a thiol-modified version).

References

Application Notes and Protocols for SS-bis-amino-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of SS-bis-amino-PEG4-NHS ester, a heterobifunctional, cleavable crosslinker commonly employed in bioconjugation and the development of antibody-drug conjugates (ADCs). The molecule features two primary amine-reactive N-hydroxysuccinimide (NHS) esters and a central disulfide bond, which allows for cleavage under reducing conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

I. Buffer Recommendations and pH Range

The reaction of the NHS ester groups of this compound with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) is highly dependent on the pH of the reaction buffer. The optimal pH range for this conjugation is between 7.2 and 9.0.[1][2][3][4] A critical consideration is the competing hydrolysis of the NHS ester, which increases with pH.[1][3][5] Therefore, the choice of buffer and pH is a compromise between maximizing the rate of the desired amine reaction and minimizing the rate of hydrolysis.

Key Considerations:

  • Optimal pH: The optimal pH for the reaction is typically between 8.3 and 8.5, which provides a good balance between amine reactivity and NHS ester stability.[5][6][7]

  • Buffer Type: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[1][3][8] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][3]

  • Hydrolysis: The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 at 4°C, highlighting the importance of using freshly prepared reagents and performing the conjugation reaction promptly.[1]

Data Presentation: Recommended Buffers and pH for NHS Ester Conjugation
Buffer SystemRecommended ConcentrationOptimal pH RangeKey Considerations
Phosphate Buffered Saline (PBS)20-100 mM7.2 - 8.0Widely used, but ensure it is free of primary amine-containing additives.[2][8]
Sodium Bicarbonate/Carbonate50-100 mM8.3 - 9.0Effective for achieving a slightly alkaline pH to facilitate the reaction.[2][6]
HEPES20-100 mM7.2 - 8.0A good buffering agent in the physiological pH range.
Borate50-100 mM8.0 - 9.0Another suitable option for maintaining a stable alkaline pH.[1][2]

II. Experimental Protocols

A. General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody. The molar ratio of the crosslinker to the protein may need to be optimized for specific applications.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2][6][9]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1][3]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.5) using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[6][10]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][10]

    • Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF at a concentration of 10-20 mM.[2][10]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[2] The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][11]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[3][11]

    • Incubate for 15 minutes at room temperature.[11]

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.

B. Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation (RT or 4°C) protein_prep->conjugation reagent_prep Dissolve this compound in DMSO/DMF reagent_prep->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (Desalting/Dialysis) quenching->purification analysis Characterization of Conjugate purification->analysis

Caption: Experimental workflow for protein conjugation.

III. Signaling Pathways and Logical Relationships

A. Reaction Mechanism of NHS Ester with a Primary Amine

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

reaction_mechanism cluster_products Products reactant1 Protein-NH2 (Primary Amine) product1 Protein-NH-CO-R (Stable Amide Bond) reactant1->product1 + reactant2 R-NHS Ester reactant2:e->product1:w product2 NHS (N-hydroxysuccinimide) reactant2->product2 releases

Caption: NHS ester reaction with a primary amine.

B. pH-Dependent Reaction Pathways

The pH of the reaction environment dictates the dominant reaction pathway. At optimal pH, the desired conjugation with primary amines is favored. However, at higher pH, the competing hydrolysis reaction becomes more significant.

ph_dependence cluster_optimal Optimal pH (7.2-8.5) cluster_high High pH (> 9.0) start This compound conjugation Reaction with Primary Amine (Desired Pathway) start->conjugation Favored hydrolysis Hydrolysis (Competing Reaction) start->hydrolysis Increased Rate

Caption: pH influence on reaction pathways.

References

Application Notes and Protocols for Preparing Stock Solutions of SS-bis-amino-PEG4-NHS Ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of stock solutions of SS-bis-amino-PEG4-NHS ester, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is crucial for maintaining the integrity and reactivity of this reagent for successful bioconjugation.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups and a central disulfide bond within a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues on antibodies, to form stable amide bonds. The disulfide bond provides a cleavable linkage, which can be reduced in the intracellular environment, leading to the release of a conjugated payload. This reagent is a valuable tool in the development of ADCs, enabling the targeted delivery of therapeutic agents to specific cells.[1][2][3]

Mechanism of Action

The primary application of this compound is in the conjugation of molecules to proteins or other amine-containing biomolecules. The NHS ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines at physiological to slightly basic pH. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The disulfide bond within the PEG spacer can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione, the latter of which is present at higher concentrations inside cells compared to the bloodstream. This differential in reducing potential allows for the targeted release of the conjugated drug inside the target cells.

Data Presentation

ParameterValue/RecommendationSource
Molecular Weight 898.99 g/mol [1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)General Knowledge
Recommended Stock Concentration 10-50 mMInferred from similar compounds
Storage of Solid Compound -20°C, desiccated[4]
Storage of DMSO Stock Solution Aliquoted at -80°C for up to 1 year[4]
Short-term Storage of DMSO Stock -20°C for up to 1-2 months[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Argon or nitrogen gas (optional)

Procedure:

  • Equilibration of Reagent: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can hydrolyze the NHS ester.

  • Weighing the Reagent: In a fume hood, carefully weigh out the desired amount of this compound. For a 1 mL of a 10 mM solution, you will need 8.99 mg.

  • Dissolution in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the weighed reagent. For a 10 mM solution, add 1 mL of anhydrous DMSO to 8.99 mg of the NHS ester.

  • Mixing: Gently vortex the solution until the solid is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. If available, purge the headspace of each aliquot with an inert gas like argon or nitrogen before capping tightly.

  • Long-term Storage: Store the aliquots at -80°C for long-term stability. For short-term use, storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for the specific compound for detailed safety information. In the absence of a specific SDS, handle with the care required for potent pharmaceutical compounds.[6][7][8][9]

  • Dispose of all waste according to institutional guidelines for chemical waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Reagent to Room Temperature weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store reaction_mechanism reagents This compound + Primary Amine (e.g., Protein-NH2) product Stable Amide Bond (Protein-NH-CO-Linker) + N-hydroxysuccinimide reagents->product pH 7.2-8.5

References

Application Notes and Protocols: Molar Excess Calculation for Protein-Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-peptide conjugation is a fundamental technique in biotechnology and drug development, enabling the creation of novel biomolecules with enhanced properties. Applications range from the development of antibody-drug conjugates (ADCs) and targeted therapies to the creation of advanced diagnostic reagents and biomaterials. The efficiency and success of the conjugation reaction are critically dependent on the precise control of the molar ratio of the reactants. This document provides a detailed guide to calculating molar excess for protein-peptide conjugation, along with robust experimental protocols and troubleshooting advice.

The stoichiometry of the conjugation reaction, specifically the molar excess of the peptide and linker over the protein, directly influences the degree of labeling (DOL), which is the average number of peptide molecules conjugated to each protein molecule. An insufficient molar excess can lead to low conjugation efficiency, while an excessive amount can result in protein precipitation, loss of biological activity, or undesirable polysubstitution. Therefore, accurate calculation and optimization of molar ratios are paramount for reproducible and effective conjugation outcomes.

Key Principles of Molar Excess Calculation

The calculation of molar excess is a critical step in designing a protein-peptide conjugation experiment. It involves determining the optimal ratio of the peptide and any crosslinking agent to the protein to achieve the desired degree of labeling (DOL).

A typical workflow for a conjugation experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P Protein Preparation (Buffer Exchange, Concentration) Calc Molar Excess Calculation P->Calc Pep Peptide/Linker Preparation (Dissolution, Quantification) Pep->Calc React Conjugation Reaction (Incubation, Temperature Control) Calc->React Pur Purification (SEC, Dialysis) React->Pur Char Characterization (SDS-PAGE, MS, UV-Vis) Pur->Char

Figure 1: General experimental workflow for protein-peptide conjugation.

Factors Influencing Molar Ratios

Several factors must be considered when determining the appropriate molar excess:

  • Number of reactive sites on the protein: The abundance and accessibility of target functional groups (e.g., primary amines, thiols) on the protein surface.

  • Reactivity of the crosslinker and peptide: The chemical nature and efficiency of the conjugation chemistry being employed.

  • Desired Degree of Labeling (DOL): The target number of peptides per protein.

  • Protein and peptide stability: The tolerance of the biomolecules to the reaction conditions.

  • Downstream application: The required homogeneity and activity of the final conjugate.

General Formula

The fundamental calculation for determining the amount of peptide or linker needed is as follows:

Amount of Peptide/Linker (moles) = Molar Excess × Amount of Protein (moles)

To practically use this, one must first determine the molar quantities of the protein and peptide.

Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )

Mass of Peptide/Linker (g) = Moles of Peptide/Linker × Molecular Weight of Peptide/Linker ( g/mol )

Recommended Molar Excess Ranges

The optimal molar excess is highly dependent on the specific conjugation chemistry. The table below provides starting recommendations for common chemistries.

Conjugation ChemistryTarget Functional Group on ProteinLinker/Peptide Functional GroupRecommended Molar Excess (Peptide/Linker to Protein)
Amine-reactive (NHS-ester) Primary amines (-NH₂)N-Hydroxysuccinimide ester5:1 to 20:1
Thiol-reactive (Maleimide) Thiols (-SH)Maleimide (B117702)10:1 to 30:1
Carboxylate-reactive (EDC/NHS) Carboxylic acids (-COOH)Amine10:1 to 50:1 (EDC/NHS)
Click Chemistry (DBCO/Azide) Azide or AlkyneDBCO or Azide2:1 to 10:1

Experimental Protocols

This section provides detailed protocols for two common protein-peptide conjugation strategies: NHS-ester chemistry for targeting primary amines and maleimide chemistry for targeting free thiols.

Protocol 1: Amine-Reactive Conjugation using NHS-Ester Chemistry

This protocol describes the conjugation of a peptide containing an NHS-ester to the primary amines (e.g., lysine (B10760008) residues) on a target protein.

G P Protein-NH₂ plus1 + NHS_ester Peptide-NHS Ester arrow1 Conjugate Protein-NH-CO-Peptide plus2 + NHS NHS

Figure 2: Reaction scheme for NHS-ester conjugation to a primary amine.

Materials and Reagents:

  • Target Protein (e.g., IgG antibody)

  • NHS-ester activated Peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

  • Spectrophotometer (for concentration determination)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • Molar Excess Calculation (Example):

    • Objective: Conjugate a 5 kDa peptide to a 150 kDa IgG with a target DOL of 4. A 20-fold molar excess of the peptide will be used.

    • Protein Moles: Assume 2 mg of IgG.

      • Moles of IgG = (2 x 10⁻³ g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

    • Peptide Moles:

      • Moles of Peptide = 20 × (1.33 x 10⁻⁸ mol) = 2.66 x 10⁻⁷ mol

    • Peptide Mass:

      • Mass of Peptide = (2.66 x 10⁻⁷ mol) × (5,000 g/mol ) = 1.33 x 10⁻³ g = 1.33 mg

  • Peptide Preparation:

    • Immediately before use, dissolve the calculated mass of the NHS-ester peptide in a small amount of anhydrous DMSO.

  • Conjugation Reaction:

    • Add the dissolved peptide solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted peptide and byproducts by SEC or dialysis against PBS.

  • Characterization:

    • Determine the final protein concentration (e.g., using A280) and the DOL using UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE analysis.

Protocol 2: Thiol-Reactive Conjugation using Maleimide Chemistry

This protocol is for conjugating a maleimide-activated peptide to free thiol groups on a protein. If the protein does not have accessible free thiols, they can be introduced by reducing disulfide bonds (e.g., with TCEP) or by modifying primary amines with a thiolating agent (e.g., Traut's reagent).

Materials and Reagents:

  • Target Protein

  • Maleimide-activated Peptide

  • Conjugation Buffer: PBS containing 10 mM EDTA, pH 6.5-7.5

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification and characterization equipment as in Protocol 1.

Procedure:

  • Protein Preparation (with Reduction):

    • If reduction of native disulfides is required, add a 10-20 fold molar excess of TCEP to the protein in conjugation buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TCEP using a desalting column.

  • Molar Excess Calculation:

    • The calculation follows the same principles as in the NHS-ester protocol. A higher molar excess (e.g., 30-fold) is often used for maleimide reactions to ensure efficient conjugation.

  • Peptide Preparation:

    • Dissolve the maleimide-activated peptide in a suitable solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation Reaction:

    • Add the dissolved peptide to the reduced (if applicable) protein solution.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching:

    • Add a quenching reagent like L-cysteine to a final concentration of 1-2 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in the previous protocol.

Data Analysis and Calculations

Degree of Labeling (DOL) Calculation

The DOL can be determined spectrophotometrically if the peptide or an attached dye has a unique absorbance peak.

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_peptide]

Where:

  • A_max: Absorbance of the conjugate at the wavelength maximum of the peptide/dye.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • ε_peptide: Molar extinction coefficient of the peptide/dye at A_max.

  • CF: Correction factor (A_280 of the peptide/dye / A_max of the peptide/dye).

Example Calculation Data

The following table summarizes the parameters for the example calculation in Protocol 3.1.

ParameterValueUnit
ProteinIgG-
Protein Molecular Weight150,000 g/mol
Protein Mass2mg
Peptide Molecular Weight5,000 g/mol
Target DOL4-
Molar Excess20-fold
Calculated Peptide Mass1.33mg

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low DOL - Insufficient molar excess.- Inactive peptide/linker (hydrolysis).- Competing nucleophiles in buffer.- Inaccessible target functional groups.- Increase molar excess of peptide.- Prepare peptide/linker solution immediately before use.- Use amine-free (for NHS) or thiol-free (for maleimide) buffers.- Consider protein denaturation/unfolding or using a longer linker.
High DOL / Aggregation - Excessive molar excess.- High protein concentration.- Non-specific binding.- Reduce the molar excess.- Perform the reaction at a lower protein concentration.- Optimize reaction pH and buffer components.
Loss of Protein Activity - Conjugation at a critical functional site.- Protein denaturation during reaction.- Use site-specific conjugation methods.- Reduce molar excess to lower the DOL.- Perform the reaction at a lower temperature (4°C).

Optimizing N-Hydroxysuccinimide (NHS) Ester Crosslinking Reactions: A Guide to Reaction Time and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester crosslinking is a robust and widely utilized bioconjugation technique for covalently linking molecules, particularly proteins and peptides. The reaction targets primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The efficiency of this reaction is critically dependent on several factors, most notably pH, temperature, and reaction time. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in optimizing their NHS ester crosslinking experiments for various applications, including protein-protein interaction studies, antibody labeling, and drug-conjugate development.

Principle of NHS Ester Crosslinking

NHS esters react with primary amines through a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

A critical competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester bond and renders the crosslinker inactive. The rate of hydrolysis is significantly influenced by pH and temperature, making the optimization of these parameters crucial for maximizing the yield of the desired conjugate.

Factors Influencing Reaction Efficiency

Several parameters must be carefully controlled to achieve successful and reproducible NHS ester crosslinking:

  • pH: The pH of the reaction buffer is a critical factor. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Since the pKa of the ε-amino group of lysine is around 10.5, a reaction pH in the slightly alkaline range of 7.2 to 8.5 is generally optimal to ensure a sufficient concentration of reactive amines.[1][2] However, as the pH increases, the rate of NHS ester hydrolysis also increases significantly, reducing the crosslinker's half-life and overall reaction efficiency.[1][2] Therefore, a compromise must be struck, with a pH of 8.3-8.5 often cited as the ideal for many applications.[3]

  • Temperature: NHS ester crosslinking reactions can be performed at temperatures ranging from 4°C to room temperature (20-25°C).[1][4] Lower temperatures, such as 4°C, decrease the rate of both the aminolysis and the competing hydrolysis reaction.[4] This can be advantageous for minimizing the degradation of the NHS ester, especially during longer incubation periods (e.g., overnight).[4] Conversely, performing the reaction at room temperature accelerates the reaction rate, allowing for shorter incubation times, typically from 30 minutes to 4 hours.[1][5] The choice of temperature often depends on the stability of the molecules being conjugated and the desired reaction timeframe.

  • Reaction Time: The optimal reaction time is inversely related to the reaction temperature. Reactions at room temperature are generally faster and can be completed in 30 minutes to 4 hours.[6] For reactions carried out at 4°C, an overnight incubation is common to ensure sufficient conjugation.[4] It is often recommended to perform time-course experiments to determine the optimal reaction time for a specific application.

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for the crosslinker.[1][4] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[1]

  • Concentration of Reactants: The concentration of both the target molecule and the NHS ester can impact the efficiency of the reaction. Higher concentrations of the target protein can favor the desired aminolysis reaction over hydrolysis.[1] A molar excess of the NHS ester is typically used to drive the reaction to completion, with ratios ranging from 5- to 20-fold excess being common.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester crosslinking reactions, providing a basis for experimental design and optimization.

Table 1: Effect of pH and Temperature on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1]
7.0Room Temperaturehours[7]
8.0Room Temperature1 hour[7][8]
8.0Room Temperature210 minutes[9]
8.5Room Temperature180 minutes[9]
8.6410 minutes[1]
8.6Room Temperature10 minutes[7][8]
9.0Room Temperature125 minutes[9]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for NHS Ester Crosslinking

ParameterRecommended RangeNotesReference(s)
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[1][3]
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster. Reactions at 4°C can be performed overnight to minimize hydrolysis.[1][4]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°CProgress should be monitored to determine the optimal time for a specific application.[1][4]
Molar Excess of NHS Ester 5- to 20-fold over the amine-containing moleculeThe optimal ratio should be determined empirically for each specific application.[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[2][3]

Experimental Protocols

The following are generalized protocols for common applications of NHS ester crosslinking. It is highly recommended to optimize the conditions for each specific experimental system.

Protocol 1: General Protein Labeling with an NHS Ester (e.g., Biotinylation or Fluorescent Dye Conjugation)

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • NHS ester of the desired label (e.g., biotin-NHS, fluorescent dye-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[2][3] Ensure the buffer is free of any primary amine-containing substances.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[10]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[11]

  • Perform the Conjugation Reaction: a. Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10- to 20-fold). b. Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.[5] c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[11] If using a light-sensitive label, protect the reaction mixture from light.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[6][11] This will consume any unreacted NHS ester.

  • Purify the Conjugate: Remove the unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2]

  • Characterize and Store: Determine the concentration of the labeled protein and, if applicable, the degree of labeling (DOL). Store the conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[10]

Protocol 2: Protein-Protein Crosslinking using a Homobifunctional NHS Ester

Materials:

  • Protein mixture in an amine-free buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)

  • Homobifunctional NHS ester crosslinker (e.g., DSS, BS3)

  • Anhydrous DMSO (for water-insoluble crosslinkers like DSS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare the Protein Sample: Prepare the protein mixture in a suitable amine-free buffer at an appropriate concentration.

  • Prepare the Crosslinker Solution: Immediately before use, dissolve the NHS ester crosslinker in the appropriate solvent. For water-insoluble crosslinkers like DSS, use anhydrous DMSO. For water-soluble crosslinkers like BS3, the reaction buffer can be used. A typical stock concentration is 10-25 mM.[6]

  • Perform the Crosslinking Reaction: a. Add the crosslinker solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM.[6] The optimal concentration should be determined empirically by performing a concentration titration. b. Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[6]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 10-20 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.[6]

  • Analyze the Results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Western blotting can be used for more specific detection.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-P (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis Hydrolyzed_Ester R-COOH (Inactive Carboxylate) NHS_Ester->Hydrolyzed_Ester Hydrolysis Primary_Amine P-NH₂ (Primary Amine) Primary_Amine->Amide_Bond NHS_Byproduct NHS (N-hydroxysuccinimide) Amide_Bond->NHS_Byproduct Water H₂O Water->Hydrolyzed_Ester

Caption: Chemical reaction of an NHS ester with a primary amine.

Experimental_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein reaction Combine and Incubate (RT or 4°C) prep_protein->reaction prep_nhs Prepare Fresh NHS Ester Solution (in DMSO/DMF) prep_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze and Store Conjugate purify->analyze end End analyze->end

References

Purification of Biomolecule Conjugates Synthesized with SS-bis-amino-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SS-bis-amino-PEG4-NHS ester is a heterobifunctional, cleavable crosslinker that is increasingly utilized in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1] This linker features a central disulfide bond, providing a mechanism for intracellular cleavage, and a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce aggregation.[2][] The N-hydroxysuccinimide (NHS) ester group facilitates covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming stable amide bonds.[4] The bifunctional nature of this linker, possessing two primary amine groups, allows for the attachment of two molecules to a single linker, which can be advantageous in certain therapeutic and diagnostic applications.

Effective purification of the resulting conjugates is a critical step to remove unreacted starting materials, including the biomolecule, the linker, and any conjugated payload, as well as reaction byproducts. The presence of these impurities can compromise the efficacy, safety, and stability of the final product. This document provides detailed application notes and protocols for the purification of biomolecule conjugates synthesized using this compound.

Conjugation Reaction Overview

The conjugation process involves the reaction of the NHS ester moiety of the linker with primary amines on the biomolecule. This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[5] Below this range, the protonation of primary amines reduces their nucleophilicity, leading to inefficient conjugation. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[5]

Conjugation_Reaction Biomolecule Biomolecule (e.g., Antibody) with Primary Amines Reaction Conjugation Reaction (pH 7.2-8.5) Biomolecule->Reaction Linker This compound Linker->Reaction Conjugate Desired Biomolecule-Linker Conjugate Reaction->Conjugate Impurities Unreacted Biomolecule, Unreacted/Hydrolyzed Linker, Aggregates Reaction->Impurities Mixture Crude Reaction Mixture Conjugate->Mixture Impurities->Mixture

Caption: General workflow of the conjugation reaction.

Purification Strategies

Several chromatographic techniques are suitable for the purification of conjugates prepared with this compound. The choice of method depends on the specific properties of the biomolecule and the desired purity of the final product.

Size Exclusion Chromatography (SEC)

SEC is a widely used method for separating molecules based on their hydrodynamic radius.[5] This technique is highly effective for removing unreacted, low-molecular-weight species such as the free linker and its hydrolysis byproducts from the much larger conjugate.[5] SEC is also useful for separating monomeric conjugates from aggregates that may form during the conjugation reaction.[6]

Reverse-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[5] The addition of the PEGylated linker and a potentially hydrophobic payload can alter the hydrophobicity of the biomolecule, allowing for the separation of the conjugate from the unconjugated starting material. RPC is a high-resolution technique but may require the use of organic solvents and denaturing conditions that could be detrimental to the stability of some biomolecules.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[5] The conjugation of the this compound to primary amines on a protein will alter its overall charge, which can be exploited for purification. IEX is a powerful technique for separating conjugates with different drug-to-antibody ratios (DARs) and can be performed under non-denaturing conditions.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[7] The conjugation of a hydrophobic drug molecule via the linker increases the overall hydrophobicity of the biomolecule, allowing for the separation of species with different DARs.[7][8]

Experimental Protocols

Protocol 1: Purification of a Monoclonal Antibody Conjugate using Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted linker and other small molecule impurities from a monoclonal antibody (mAb) conjugate.

Materials:

  • Crude conjugation reaction mixture

  • SEC column (e.g., Superdex 200 or equivalent)

  • SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • UV detector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer at a flow rate appropriate for the column.

  • Filter the crude conjugation reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Inject the filtered sample onto the equilibrated SEC column. The sample load should not exceed 1-2% of the total column volume for optimal resolution.

  • Elute the column with SEC running buffer at a constant flow rate.

  • Monitor the elution profile using a UV detector at 280 nm. The conjugate will typically elute first, followed by smaller molecules like the unreacted linker.

  • Collect fractions corresponding to the main peak, which represents the purified mAb conjugate.

  • Analyze the collected fractions for purity and concentration.

SEC_Workflow start Start equilibrate Equilibrate SEC Column (PBS, pH 7.4) start->equilibrate load_sample Load Filtered Crude Conjugate equilibrate->load_sample elute Isocratic Elution (PBS, pH 7.4) load_sample->elute monitor Monitor Elution (UV at 280 nm) elute->monitor collect Collect Fractions of Purified Conjugate monitor->collect analyze Analyze Purity and Concentration collect->analyze end End analyze->end

Caption: Workflow for SEC purification.

Protocol 2: Purification and DAR Fractionation using Hydrophobic Interaction Chromatography (HIC)

This protocol is suitable for separating antibody-drug conjugate species with different drug-to-antibody ratios (DARs).

Materials:

  • Partially purified ADC from SEC

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC or FPLC system

  • UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Dilute the ADC sample with Mobile Phase A to the appropriate starting salt concentration.

  • Load the diluted sample onto the equilibrated HIC column.

  • Wash the column with Mobile Phase A to remove any unbound material.

  • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later in the gradient.

  • Monitor the elution profile at 280 nm.

  • Collect fractions corresponding to the different peaks.

  • Analyze the collected fractions to determine the DAR of each species.

HIC_Workflow start Start equilibrate Equilibrate HIC Column (High Salt Buffer) start->equilibrate load_sample Load ADC Sample in High Salt Buffer equilibrate->load_sample elute Elute with a Decreasing Salt Gradient load_sample->elute monitor Monitor Elution (UV at 280 nm) elute->monitor collect Collect Fractions of Different DAR Species monitor->collect analyze Characterize DAR of Each Fraction collect->analyze end End analyze->end

Caption: Workflow for HIC purification and fractionation.

Data Presentation

Table 1: Comparison of Purification Methods
Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusMild, non-denaturing conditions; effective for removing small molecules and aggregates.Limited resolution for species of similar size (e.g., different DARs).
Reverse-Phase Chromatography (RPC) Separation by hydrophobicityHigh resolution; can separate species with different DARs.Often requires denaturing conditions (organic solvents, low pH).
Ion-Exchange Chromatography (IEX) Separation by net chargeHigh resolution for charge variants; operates under non-denaturing conditions.Separation can be affected by the charge of the linker-drug.
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityNon-denaturing conditions; effective for separating different DAR species.[7]Requires high salt concentrations, which may affect protein stability.
Dialysis Diffusion-based separation by molecular weight cutoffSimple, gentle method for buffer exchange and removal of small molecules.Slow process; not suitable for high-resolution separation.
Table 2: Typical Quantitative Results from ADC Purification and Characterization
ParameterMethod of AnalysisTypical Desired Outcome
Purity (Monomer Content) Size Exclusion Chromatography (SEC)> 95%
Aggregate Content Size Exclusion Chromatography (SEC)< 5%
Average Drug-to-Antibody Ratio (DAR) HIC, RPC, Mass SpectrometryTypically between 2 and 4
Distribution of DAR Species HIC, Mass SpectrometryHomogeneous distribution around the average DAR
Residual Free Drug/Linker Reverse-Phase Chromatography (RPC)< 1% of total drug
Endotoxin Levels LAL Assay< 0.5 EU/mg

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of reaction buffer.Verify buffer pH is between 7.2 and 8.5.[5]
Hydrolysis of NHS ester.Prepare NHS ester solution immediately before use; consider performing the reaction at a lower temperature for a longer duration.[5]
Presence of primary amines in the buffer (e.g., Tris).Use an amine-free buffer such as PBS or borate (B1201080) buffer.[5]
High Levels of Aggregation High degree of conjugation.Reduce the molar excess of the linker in the conjugation reaction.
Protein instability.Optimize buffer conditions (pH, ionic strength) and consider including excipients.
Disulfide Bond Instability Presence of reducing agents.Ensure all buffers are free of reducing agents like DTT or TCEP, unless cleavage is intended.
High pH during prolonged incubation.Maintain the pH of the reaction and purification buffers within a stable range.

Conclusion

The purification of conjugates made with this compound is a multi-step process that requires careful optimization to ensure the removal of impurities while maintaining the integrity of the final product. A combination of purification techniques, such as an initial clean-up by SEC followed by a higher-resolution method like HIC for DAR fractionation, is often the most effective approach. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to achieve high-purity conjugates for their specific applications.

References

Application Notes and Protocols for SS-bis-amino-PEG4-NHS Ester: A Cleavable Crosslinker for Protein Immobilization on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-bis-amino-PEG4-NHS ester is a versatile, heterobifunctional crosslinker designed for the covalent immobilization of proteins and other amine-containing molecules onto surfaces. This reagent features two primary amine groups at one end of a polyethylene (B3416737) glycol (PEG) spacer and two N-hydroxysuccinimide (NHS) ester reactive groups at the other. The NHS esters readily react with primary amines on proteins (such as the side chain of lysine (B10760008) residues or the N-terminus) to form stable amide bonds. A key feature of this crosslinker is the presence of a disulfide bond (-S-S-) within its structure, which can be cleaved under reducing conditions. This allows for the controlled release of immobilized proteins from the surface, a valuable tool in various applications including cell culture, drug screening, and proteomics. The PEG4 spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces non-specific binding, and provides a flexible spacer arm to minimize steric hindrance.

These characteristics make this compound an ideal tool for a range of applications, including:

  • Creating bioactive surfaces: Immobilized proteins can be used to study cell adhesion, proliferation, and differentiation.

  • Developing affinity purification platforms: Antibodies or other capture proteins can be immobilized to isolate specific target molecules.

  • Fabricating biosensors: Enzymes or antibodies can be attached to sensor surfaces for the detection of specific analytes.

  • Controlled release studies: The cleavable disulfide bond allows for the timed release of proteins to study their effects on cells or in solution.

Data Presentation: Quantitative Analysis of Protein Immobilization

The efficiency of protein immobilization can be influenced by several factors, including the type of protein, surface chemistry, buffer conditions, and the specific crosslinker used. While specific quantitative data for this compound is not extensively published, the following table summarizes representative data from studies using similar NHS-ester based immobilization chemistries. This data can serve as a valuable benchmark for optimizing your specific application.

Protein ImmobilizedSurface TypeImmobilization ChemistryQuantification MethodSurface Density / EfficiencyReference(s)
Bovine Serum Albumin (BSA)GoldThiol-reactive self-assembled monolayer with NHS esterAtomic Force Microscopy (AFM)~491 - 658 proteins/μm² (depending on incubation time)[1]
Immunoglobulin G (IgG)Nanoporous GoldNHS-ester functionalized self-assembled monolayerAtomic Force Microscopy (AFM)Dependent on flow conditions for interior surface coverage[1]
Streptavidin (SA)Solid SurfaceRandom vs. Oriented ImmobilizationTOF-SIMS and SPRGood correlation between methods for oriented immobilization
Carbonic Anhydrase (CA)MicroparticlesThiol-maleimide and Azide-dibenzocyclooctyne chemistryAbsorbance at 280 nm27% - 77% retention of solution-phase activity[2]
Bovine Serum Albumin (BSA)PVDF MembraneElectron-beam-induced covalent couplingResponse Surface MethodologyHigh grafting yield of 955 mg/m²[3][4]

Note: The data presented above is for illustrative purposes. Optimal immobilization densities will need to be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the general procedure for activating a surface with amine-reactive groups using this compound. The example provided is for a carboxylated surface, which is a common starting point for NHS-ester chemistry.

Materials:

  • Carboxylated surface (e.g., glass slide, microplate, beads)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Prepare the Surface: Clean the carboxylated surface according to the manufacturer's instructions.

  • Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Activate Carboxyl Groups:

    • Prepare a solution of EDC (e.g., 20 mg) and NHS (e.g., 30 mg) in Activation Buffer (e.g., 50 ml).[5]

    • Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.

  • Wash the Surface: Rinse the surface thoroughly with Washing Buffer to remove excess EDC and NHS.

  • Couple the Crosslinker:

    • Immediately add the this compound solution to the activated surface.

    • Incubate for 1-2 hours at room temperature.

  • Wash the Surface: Wash the surface extensively with Washing Buffer to remove any unreacted crosslinker.

  • Quench Unreacted NHS Esters (Optional but Recommended): Immerse the surface in Quenching Buffer for 15-30 minutes at room temperature to deactivate any remaining NHS esters.

  • Final Wash: Wash the surface with Washing Buffer and then with deionized water. The surface is now functionalized with NHS esters and ready for protein immobilization.

Protocol 2: Protein Immobilization on an NHS-Ester Functionalized Surface

This protocol details the immobilization of a protein onto a surface activated with this compound.

Materials:

  • NHS-ester functionalized surface (from Protocol 1)

  • Protein of interest

  • Immobilization Buffer: PBS, pH 7.2-8.0, or other amine-free buffers such as HEPES or borate (B1201080) buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Immobilization Buffer at a desired concentration (e.g., 0.1 - 1 mg/mL). The optimal concentration should be determined empirically.

  • Immobilization Reaction:

    • Apply the protein solution to the NHS-ester functionalized surface, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may need to be optimized.

  • Wash: Wash the surface thoroughly with Washing Buffer (e.g., 3 x 5 minutes) to remove any non-covalently bound protein.

  • Quench Unreacted NHS Esters: Immerse the surface in Quenching Buffer for 30 minutes at room temperature to block any remaining reactive sites.

  • Blocking (Optional): To prevent non-specific binding in subsequent assays, incubate the surface with Blocking Buffer for 1 hour at room temperature.

  • Final Wash: Wash the surface with Washing Buffer and store in an appropriate buffer at 4°C until use.

Protocol 3: Quantification of Immobilized Protein

Several methods can be used to quantify the amount of protein immobilized on a surface. Below are brief descriptions of common techniques.

  • UV-Visible Spectroscopy: This indirect method measures the decrease in protein concentration in the supernatant before and after immobilization by measuring the absorbance at 280 nm.[6]

  • Fluorescence Spectroscopy: If the protein is fluorescently labeled, the amount of immobilized protein can be quantified by measuring the fluorescence intensity on the surface.[7][8] Alternatively, intrinsic protein fluorescence can be used for quantification.[9]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the mass of immobilized protein in real-time by detecting changes in the refractive index at the sensor surface.[10][11][12][13][14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): An antibody specific to the immobilized protein can be used for quantification in an ELISA-based format.

Protocol 4: Cleavage of the Disulfide Bond and Protein Release

The disulfide bond in the this compound linker can be cleaved using reducing agents.

Materials:

  • Protein-immobilized surface

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Cleavage Buffer: PBS, pH 7.5-8.5

Procedure:

  • Prepare Reducing Solution: Prepare a solution of DTT (e.g., 10-50 mM) or TCEP (e.g., 5-20 mM) in Cleavage Buffer. TCEP is often preferred as it is more stable and does not contain a thiol group.

  • Cleavage Reaction:

    • Immerse the protein-immobilized surface in the reducing solution.

    • Incubate for 30-60 minutes at room temperature. The optimal time and temperature may need to be determined empirically.

  • Collect Released Protein: Carefully collect the supernatant containing the released protein for further analysis.

  • Analyze Released Protein: The released protein can be analyzed by various methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Immobilization

G cluster_0 Surface Preparation cluster_1 Crosslinker Conjugation cluster_2 Protein Immobilization cluster_3 Protein Release (Optional) start Start with Carboxylated Surface activate Activate with EDC/NHS start->activate wash1 Wash to Remove Excess Reagents activate->wash1 add_linker Add this compound wash1->add_linker wash2 Wash to Remove Unbound Linker add_linker->wash2 quench1 Quench Unreacted NHS Esters wash2->quench1 add_protein Incubate with Protein Solution quench1->add_protein wash3 Wash to Remove Unbound Protein add_protein->wash3 quench2 Block Remaining Reactive Sites wash3->quench2 ready Biofunctionalized Surface Ready for Use quench2->ready add_reducing_agent Add DTT or TCEP ready->add_reducing_agent Cleavage collect Collect Released Protein add_reducing_agent->collect

Caption: Experimental workflow for protein immobilization using this compound.

Signaling Pathway: Studying Cell Adhesion and Downstream Signaling

Immobilized ligands, such as fibronectin or specific antibodies, can be used to study cell adhesion mediated by integrins and the subsequent activation of intracellular signaling pathways like the Focal Adhesion Kinase (FAK) pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade surface Immobilized Ligand (e.g., Fibronectin) integrin Integrin Receptor surface->integrin Binding & Clustering fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src Kinase fak->src Recruitment & Activation ras Ras src->ras Activation erk ERK ras->erk MAPK Pathway Activation proliferation Cell Proliferation & Survival erk->proliferation

Caption: Simplified FAK signaling pathway initiated by cell adhesion to an immobilized ligand.

References

Application Notes and Protocols for the Step-by-Step Creation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][2] This targeted delivery approach aims to enhance the therapeutic window of highly potent drugs by minimizing systemic exposure and associated toxicities.[1][3] The development of an ADC is a multi-step process that requires careful consideration of each component: the antibody, the linker, and the payload, as well as the method of conjugation.[4][5] These application notes provide a comprehensive, step-by-step guide to the creation and characterization of ADCs, from initial design to preclinical evaluation.

The Step-by-Step Guide to Creating Antibody-Drug Conjugates

The creation of an effective and safe ADC is a systematic process that can be broken down into four key stages: 1) Component Selection and Design; 2) Conjugation; 3) Purification; and 4) Characterization and a final stage of 5) Preclinical Evaluation.

Stage 1: Component Selection and Design

The foundation of a successful ADC lies in the meticulous selection and design of its three core components.

1.1. Antibody Selection:

The monoclonal antibody serves as the targeting moiety, and its selection is critical for the specificity and efficacy of the ADC.[6] Ideal antibodies for ADCs possess the following characteristics:

  • High Target Specificity: The antibody should bind to a tumor-associated antigen (TAA) that is highly and homogeneously expressed on the surface of cancer cells with limited or no expression on healthy tissues to minimize on-target, off-tumor toxicity.[7][8]

  • Efficient Internalization: Upon binding to the TAA, the antibody-antigen complex must be rapidly internalized by the cancer cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[6][8]

  • High Binding Affinity: A strong binding affinity ensures that the ADC remains bound to the target cell long enough for internalization to occur.

  • Long Plasma Half-Life: A longer half-life in circulation increases the probability of the ADC reaching the tumor site. Humanized or fully human IgG1 isotypes are often preferred due to their favorable pharmacokinetic properties.

  • Low Immunogenicity: The antibody should elicit a minimal immune response in patients to ensure safety and repeated dosing.[9]

1.2. Payload Selection:

The payload is the cytotoxic agent responsible for killing the target cancer cells. Due to the targeted delivery, payloads used in ADCs are often significantly more potent than traditional chemotherapy agents.[10] Key considerations for payload selection include:

  • High Potency: The payload should be effective at very low concentrations (sub-nanomolar range) as only a small amount of the ADC may reach the tumor cells.[10][11]

  • Mechanism of Action: Payloads typically act by disrupting DNA or inhibiting microtubule formation.[10][12] The choice of mechanism can influence efficacy in different tumor types.

  • Chemical Stability: The payload must be stable during the conjugation process and while in circulation.[12]

  • Solubility: The payload should have sufficient solubility in aqueous solutions to facilitate conjugation and prevent aggregation of the final ADC.[11]

  • Availability of a Conjugation Handle: The payload must have a functional group to which a linker can be attached.[11]

1.3. Linker Design:

The linker connects the payload to the antibody and plays a crucial role in the stability and release of the drug.[4][13] Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes like cathepsins.[4][13][14] This can also lead to a "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.[15]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody in the lysosome.[4][14] This approach minimizes the risk of premature drug release and systemic toxicity.

The choice of linker chemistry significantly impacts the ADC's pharmacokinetic properties, efficacy, and safety profile.

Stage 2: Conjugation

Conjugation is the chemical process of attaching the payload to the antibody via the linker. The goal is to achieve a desired drug-to-antibody ratio (DAR) with a consistent and well-characterized product. The most common conjugation strategies target the side chains of lysine (B10760008) or cysteine residues on the antibody.

2.1. Lysine Conjugation:

Lysine residues are abundant on the surface of antibodies, providing multiple potential sites for conjugation. This method typically involves the reaction of N-hydroxysuccinimide (NHS) esters on the linker with the ε-amino groups of lysine. While straightforward, this approach often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact the ADC's properties.

2.2. Cysteine Conjugation:

This method utilizes the thiol groups of cysteine residues. The interchain disulfide bonds of the antibody are first reduced to generate free thiols, which then react with a maleimide (B117702) group on the linker. This approach offers more control over the conjugation sites and typically results in a more homogeneous ADC product compared to lysine conjugation.

2.3. Site-Specific Conjugation:

To achieve a highly homogeneous ADC with a precisely defined DAR, site-specific conjugation methods have been developed. These techniques involve genetically engineering the antibody to introduce specific conjugation sites or using enzymes to attach the payload at a particular location.[4] Examples include the use of engineered cysteines, unnatural amino acids, or enzymatic approaches like microbial transglutaminase.

Stage 3: Purification

After the conjugation reaction, the resulting ADC mixture must be purified to remove unconjugated antibodies, free payload-linker, and any aggregates that may have formed. A multi-step purification process is often employed to ensure a highly pure and homogeneous final product.

3.1. Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF):

TFF is commonly used for buffer exchange and to remove small molecule impurities like unconjugated payload-linker and residual solvents.

3.2. Chromatography:

Various chromatographic techniques are used to separate the desired ADC from other components based on differences in size, charge, or hydrophobicity.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs, as the addition of the hydrophobic payload increases the overall hydrophobicity of the antibody.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing aggregates and smaller fragments from the ADC preparation.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be used to remove impurities with different charge properties.

Stage 4: Characterization

Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and safety. A suite of analytical methods is employed to assess various critical quality attributes (CQAs).

4.1. Drug-to-Antibody Ratio (DAR):

The average DAR is a critical parameter that influences the ADC's potency and pharmacokinetics. HIC and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used to determine the DAR and the distribution of different drug-loaded species.

4.2. Purity and Aggregation:

SEC is the standard method for assessing the purity of the ADC and quantifying the level of aggregation.

4.3. In Vitro Cytotoxicity:

Cell-based assays are used to determine the potency of the ADC, typically by measuring the half-maximal inhibitory concentration (IC50) in cancer cell lines that express the target antigen.

4.4. Antigen Binding:

An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) is used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

4.5. In Vitro and In Vivo Stability:

The stability of the ADC is assessed in plasma and other biological matrices to evaluate the potential for premature drug release.

Stage 5: Preclinical Evaluation

Before an ADC can be considered for clinical trials, its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its safety profile, must be evaluated in preclinical animal models.

5.1. Pharmacokinetic (PK) Studies:

PK studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the ADC. These studies measure the concentrations of the total antibody, conjugated antibody, and free payload in the plasma and tissues over time to determine key parameters such as clearance, half-life, and volume of distribution.[4]

5.2. Pharmacodynamic (PD) and Efficacy Studies:

PD studies are conducted in tumor-bearing animal models to assess the anti-tumor activity of the ADC and to establish a dose-response relationship.

5.3. Toxicology Studies:

Comprehensive toxicology studies are performed to identify potential off-target toxicities and to determine the maximum tolerated dose (MTD) of the ADC.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to ADC development, including the in vitro potency of common payloads and preclinical pharmacokinetic parameters of selected ADCs.

Table 1: In Vitro Potency (IC50) of Common ADC Payloads

PayloadMechanism of ActionCancer Cell LineIC50 (nM)
MMAE Microtubule InhibitorBxPC-3 (Pancreatic)0.97
PSN-1 (Pancreatic)0.99
Capan-1 (Pancreatic)1.10
Panc-1 (Pancreatic)1.16
DM1 Microtubule InhibitorSK-BR-3 (Breast)0.79 - 7.2
DXd Topoisomerase I InhibitorKPL-4 (Breast)1.43
NCI-N87 (Gastric)4.07
SK-BR-3 (Breast)2.35
MDA-MB-468 (Breast)1.98
SN-38 Topoisomerase I InhibitorVarious13 - 700

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.[1][2]

Table 2: Preclinical Pharmacokinetic Parameters of Selected ADCs

ADCAnimal ModelClearance (mL/day/kg)Half-life (days)Volume of Distribution (mL/kg)
Trastuzumab emtansine (T-DM1) Cynomolgus Monkey14.3 - 21.44.6 - 5.268 - 70
Brentuximab vedotin Cynomolgus Monkey9.4 - 10.51.6 - 2.7-
Gemtuzumab ozogamicin Human (clinical data)~6.36~3.0-

Note: These values are representative and can vary based on the dose, animal model, and analytical methods used.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the ADC development process.

Protocol 1: Lysine-Based Conjugation

This protocol describes a one-step conjugation method targeting lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-linker with an N-hydroxysuccinimide (NHS) ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in a reaction buffer (e.g., PBS, pH 8.0-8.5).

  • Payload-Linker Preparation: Dissolve the payload-linker-NHS ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the payload-linker solution to the antibody solution while gently mixing. The reaction is typically carried out at room temperature or 4°C for 1-4 hours.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any remaining NHS esters.

  • Purification: Purify the ADC from unconjugated payload-linker and other reaction components using a pre-equilibrated SEC column.

Protocol 2: Cysteine-Based Conjugation

This protocol outlines the conjugation to cysteine residues following the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Payload-linker with a maleimide group

  • Anhydrous DMSO

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., HIC or SEC)

Procedure:

  • Antibody Reduction: Add a 2-5 molar excess of TCEP to the antibody solution (5-10 mg/mL in PBS with EDTA). Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.0) using an SEC desalting column.

  • Payload-Linker Preparation: Dissolve the payload-linker-maleimide in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a slight molar excess of the payload-linker solution to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using HIC to separate species with different DARs or SEC to remove aggregates and unconjugated material.

Protocol 3: Site-Specific Enzymatic Conjugation using Microbial Transglutaminase (mTG)

This protocol describes a site-specific conjugation method using mTG.

Materials:

  • Deglycosylated monoclonal antibody (mAb) containing a glutamine tag

  • Microbial transglutaminase (mTG)

  • Amine-containing payload-linker

  • Reaction buffer (e.g., Tris buffer, pH 7.5-8.5)

  • Purification column (e.g., SEC)

Procedure:

  • Reaction Setup: Combine the deglycosylated mAb (1-5 mg/mL), the amine-containing payload-linker (in molar excess), and mTG in the reaction buffer.

  • Enzymatic Reaction: Incubate the reaction mixture at 25-37°C for 2-16 hours. The reaction progress can be monitored by mass spectrometry.

  • Purification: Purify the resulting homogeneous ADC using an SEC column to remove the enzyme, excess payload-linker, and any unreacted antibody.

Protocol 4: ADC Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for purifying ADCs and removing aggregates.[5][12][15]

Materials:

  • Crude ADC solution

  • SEC column with an appropriate molecular weight cutoff (e.g., 300 kDa for mAbs)

  • Mobile phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude ADC solution through a 0.22 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the filtered ADC sample onto the equilibrated column. The separation is performed isocratically with the mobile phase at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric ADC peak, separating it from the high molecular weight aggregates and low molecular weight impurities.

  • Analysis: Analyze the collected fractions by SDS-PAGE and analytical SEC to confirm the purity and integrity of the ADC.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of ADC potency in cancer cell lines.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium. Replace the medium in the wells with the ADC or control solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

ADC Development Workflow

ADC_Development_Workflow cluster_0 Stage 1: Component Selection & Design cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification cluster_3 Stage 4: Characterization cluster_4 Stage 5: Preclinical Evaluation A Antibody Selection B Payload Selection C Linker Design D Lysine Conjugation C->D E Cysteine Conjugation F Site-Specific Conjugation G Tangential Flow Filtration F->G H Chromatography (HIC, SEC, IEX) G->H I DAR Determination H->I J Purity & Aggregation Analysis K In Vitro Cytotoxicity L Antigen Binding M Pharmacokinetics (PK) L->M N Pharmacodynamics (PD) O Toxicology

Caption: A high-level overview of the five main stages in the development of an antibody-drug conjugate.

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Cytotoxic Action Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: The sequential steps of an ADC's mechanism of action, from binding to a tumor cell to inducing apoptosis.

ADC Conjugation Strategies

ADC_Conjugation_Strategies cluster_0 Antibody cluster_1 Conjugation Sites cluster_2 Resulting ADC mAb Monoclonal Antibody Lysine Lysine Residues (Abundant, Heterogeneous) mAb->Lysine NHS Ester Chemistry Cysteine Cysteine Residues (Reduced Disulfides, More Homogeneous) mAb->Cysteine Maleimide Chemistry SiteSpecific Engineered/Enzymatic Site (Precise, Homogeneous) mAb->SiteSpecific Enzymatic/Click Chemistry ADC_Lys Heterogeneous ADC (Variable DAR) Lysine->ADC_Lys ADC_Cys More Homogeneous ADC (Defined DAR) Cysteine->ADC_Cys ADC_SS Homogeneous ADC (Precise DAR) SiteSpecific->ADC_SS

Caption: A comparison of the three primary strategies for conjugating payloads to antibodies.

References

Application Notes and Protocols for Cleaving the Disulfide Bond of SS-bis-amino-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SS-bis-amino-PEG4-NHS ester is a versatile, cleavable crosslinker frequently employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic delivery systems.[1][2][3] Its structure incorporates a disulfide bond, which can be selectively cleaved under reducing conditions, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules.[4][5]

The selective cleavage of the disulfide bond is a critical feature, enabling the controlled release of conjugated payloads in specific biological environments.[6][7] The intracellular environment, rich in reducing agents like glutathione (B108866) (GSH), provides a natural trigger for the cleavage of such linkers, ensuring that the therapeutic agent is released preferentially within target cells, thereby minimizing off-target toxicity.[7][8]

These application notes provide a comprehensive guide to the cleavage of the disulfide bond in this compound conjugates, offering a comparative analysis of common reducing agents and detailed protocols for experimental procedures.

Principles of Disulfide Bond Cleavage

The cleavage of a disulfide bond (S-S) is a reduction reaction that results in the formation of two thiol groups (-SH). This reaction can be initiated by various reducing agents, with the most common in biological and bioconjugation applications being dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and the endogenous tripeptide, glutathione (GSH).

Dithiothreitol (DTT): DTT is a potent reducing agent that efficiently cleaves disulfide bonds through a two-step thiol-disulfide exchange reaction. The reaction is driven by the formation of a stable six-membered ring containing an internal disulfide bond in the oxidized form of DTT.[9]

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is highly effective and stable over a broad pH range.[10] Unlike thiol-based reductants, TCEP's reaction is irreversible and does not involve a thiol-disulfide exchange, making it compatible with subsequent thiol-reactive chemistry without the need for its removal.[1][11][12]

Glutathione (GSH): As the most abundant intracellular thiol, GSH plays a crucial role in maintaining the reducing environment within cells.[8] Disulfide-containing linkers in ADCs are designed to be cleaved by the high intracellular concentrations of GSH (millimolar range) compared to the much lower extracellular concentrations (micromolar range), providing a targeted release mechanism.[13][14]

Comparative Data of Reducing Agents

The choice of reducing agent depends on the specific application, desired reaction conditions, and the nature of the bioconjugate. The following tables provide a summary of key quantitative data for DTT, TCEP, and Glutathione to facilitate selection.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH)
Optimal pH Range > 7.0[10]1.5 - 8.5[10]Physiological (~7.4)
Stability Prone to air oxidation, especially at alkaline pH.[9]More stable to air oxidation than DTT.[10]Maintained in a reduced state in cells by glutathione reductase.[8]
Mechanism Thiol-disulfide exchange (reversible)[9]Nucleophilic attack by phosphorus (irreversible)[11][12]Thiol-disulfide exchange (reversible)[8]
Compatibility with Thiol-Reactive Chemistry Must be removed prior to reaction with maleimides, etc.[15]Compatible, does not require removal.[1]Can interfere with thiol-reactive reagents.
Odor Strong, unpleasant odor.Odorless.[10]Odorless.

Table 1: General Properties of Common Disulfide Reducing Agents.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH)
Half-life at 20°C 40 hours (pH 6.5), 1.4 hours (pH 8.5)[9][16][17]Significantly more stable than DTT, especially without metal chelators.[15]N/A (cellular pools are actively maintained)
Typical Working Concentration 1-100 mM[18]1-50 mM[1]1-10 mM (intracellular)[8]
Second-Order Rate Constant (vs. model disulfides) ~5-6.5 M⁻¹s⁻¹ (at neutral pH)[19][20]Generally faster than DTT, especially at lower pH.[21]Slower than DTT and TCEP in vitro without enzymatic catalysis.[22]
Cleavage Time Minutes to hours, depending on concentration and pH.[18]Typically < 5 minutes at sufficient concentration.[23]Can be slower, often requiring hours for significant cleavage in vitro.[13]

Table 2: Kinetic and Performance Data of Disulfide Reducing Agents.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Biomolecule:

    • Dissolve or buffer-exchange the biomolecule into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted crosslinker and by-products by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Cleavage of the Disulfide Bond

The following are generalized protocols for cleaving the disulfide bond of the conjugated biomolecule using DTT, TCEP, or GSH. Optimization of incubation time and reagent concentration may be necessary for specific applications.

A. Cleavage with Dithiothreitol (DTT)

Materials:

  • Disulfide-conjugated biomolecule

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Desalting column or dialysis equipment (optional, for DTT removal)

Procedure:

  • Prepare DTT Stock Solution:

    • Immediately before use, prepare a 1 M stock solution of DTT in deionized water.

  • Cleavage Reaction:

    • To the solution of the disulfide-conjugated biomolecule, add the DTT stock solution to a final concentration of 10-50 mM.

    • Incubate the reaction at room temperature for 1-2 hours or at 37°C for 30-60 minutes.

  • DTT Removal (Optional):

    • If downstream applications are sensitive to thiols, remove DTT using a desalting column or by dialysis.

B. Cleavage with Tris(2-carboxyethyl)phosphine (TCEP)

Materials:

  • Disulfide-conjugated biomolecule

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Reaction Buffer (e.g., PBS, pH 7.0-8.0)

  • 1 M NaOH for pH adjustment

Procedure:

  • Prepare TCEP Stock Solution:

    • Prepare a 0.5 M stock solution of TCEP·HCl in deionized water. Adjust the pH to ~7.0 with 1 M NaOH, as the initial solution will be acidic.

  • Cleavage Reaction:

    • Add the TCEP stock solution to the disulfide-conjugated biomolecule solution to a final concentration of 5-20 mM.

    • Incubate the reaction at room temperature for 5-30 minutes. Cleavage is often rapid.

C. In Vitro Cleavage with Glutathione (GSH) to Mimic Intracellular Conditions

Materials:

  • Disulfide-conjugated biomolecule

  • Reduced Glutathione (GSH)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare GSH Stock Solution:

    • Immediately before use, prepare a 100 mM stock solution of GSH in PBS, pH 7.4.

  • Cleavage Reaction:

    • Add the GSH stock solution to the disulfide-conjugated biomolecule solution to a final concentration of 1-10 mM to mimic intracellular concentrations.

    • Incubate the reaction at 37°C. Monitor the cleavage over time (e.g., 1, 2, 4, 8, 24 hours) as the reaction is typically slower than with DTT or TCEP.

Visualizations

Experimental Workflow

G cluster_0 Conjugation cluster_1 Cleavage Biomolecule Biomolecule Conjugation_Reaction NHS Ester Reaction (pH 7.2-8.0) Biomolecule->Conjugation_Reaction Linker This compound Linker->Conjugation_Reaction Purification_1 Purification Conjugation_Reaction->Purification_1 Conjugate Biomolecule-SS-Linker Cleavage_Reaction Disulfide Reduction Conjugate->Cleavage_Reaction Add Purification_1->Conjugate Reducing_Agent Reducing Agent (DTT, TCEP, or GSH) Reducing_Agent->Cleavage_Reaction Cleaved_Products Cleaved Biomolecule + Released Payload Cleavage_Reaction->Cleaved_Products

Caption: Experimental workflow for conjugation and cleavage.

Chemical Mechanism of Disulfide Cleavage by DTT

G R-S-S-R R-S-S-R' (Disulfide) Mixed_Disulfide R-S-S-CH2-(CHOH)2-CH2-SH + R'-SH R-S-S-R->Mixed_Disulfide + DTT DTT_reduced HS-CH2-(CHOH)2-CH2-SH (DTT, reduced) DTT_reduced->Mixed_Disulfide Cleaved_Thiols R-SH + R'-SH (Cleaved Thiols) Mixed_Disulfide->Cleaved_Thiols Intramolecular attack DTT_oxidized Oxidized DTT (cyclic) Mixed_Disulfide->DTT_oxidized

Caption: Mechanism of disulfide cleavage by DTT.

Chemical Mechanism of Disulfide Cleavage by TCEP

G R-S-S-R R-S-S-R' (Disulfide) Intermediate [R-S-P(CH2CH2COOH)3]⁺ + R'-S⁻ R-S-S-R->Intermediate Nucleophilic attack TCEP P(CH2CH2COOH)3 (TCEP) TCEP->Intermediate Cleaved_Thiols R-SH + R'-SH (Cleaved Thiols) Intermediate->Cleaved_Thiols + 2H⁺ TCEP_Oxide O=P(CH2CH2COOH)3 (TCEP Oxide) Intermediate->TCEP_Oxide + H₂O

Caption: Mechanism of disulfide cleavage by TCEP.

Targeted Drug Delivery and Intracellular Cleavage

G cluster_0 Extracellular Space (Low [GSH]) cluster_1 Target Cell (High [GSH]) ADC_circulating ADC Circulating (Linker Intact) ADC_internalized ADC Internalized ADC_circulating->ADC_internalized Receptor-mediated endocytosis Cleavage Disulfide Cleavage by GSH ADC_internalized->Cleavage Drug_release Payload Release Cleavage->Drug_release Target_interaction Therapeutic Effect Drug_release->Target_interaction

Caption: Targeted delivery and intracellular release.

References

Confirming Bioconjugation Success: A Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful conjugation of molecules, such as in the development of antibody-drug conjugates (ADCs) or other protein-based therapeutics, is a critical determinant of their efficacy and safety. Verifying the covalent linkage of a payload to a biomolecule and characterizing the resulting conjugate are essential steps in research, development, and quality control. This document provides detailed application notes and protocols for a suite of analytical techniques designed to confirm conjugation success, assess purity, and determine key quality attributes of bioconjugates.

These notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of methodologies ranging from fundamental spectroscopic analysis to advanced mass spectrometry. Each section includes the principle of the technique, a detailed experimental protocol, and guidance on data presentation and interpretation.

Overall Analytical Workflow

A multi-faceted analytical approach is typically required to fully characterize a bioconjugate. The following diagram illustrates a logical workflow, starting from initial confirmation of conjugation to in-depth characterization of the final product.

Bioconjugate Analytical Workflow cluster_0 Initial Confirmation cluster_1 Purity & Heterogeneity cluster_2 Detailed Structural Characterization cluster_3 Functional Assessment UV_Vis UV-Vis Spectroscopy (Degree of Labeling) SDS_PAGE SDS-PAGE (Molecular Weight Shift) UV_Vis->SDS_PAGE Qualitative Confirmation SEC Size-Exclusion Chromatography (SEC) (Aggregation & Fragmentation) SDS_PAGE->SEC Proceed to Purity Analysis HIC Hydrophobic Interaction Chromatography (HIC) (Drug-to-Antibody Ratio) SEC->HIC Assess Drug Load Mass_Spec_Intact Intact Mass Analysis (MS) (Confirm Mass & DAR) HIC->Mass_Spec_Intact Confirm DAR & Heterogeneity Mass_Spec_Peptide Peptide Mapping (LC-MS/MS) (Confirm Conjugation Site) Mass_Spec_Intact->Mass_Spec_Peptide Identify Conjugation Sites ELISA ELISA (Binding Activity) Mass_Spec_Peptide->ELISA Final Functional Validation

Caption: A comprehensive analytical workflow for bioconjugate characterization.

UV-Vis Spectroscopy: Determination of Degree of Labeling

Principle

UV-Vis spectroscopy is a rapid and straightforward method to estimate the average number of payload molecules conjugated to a protein, often referred to as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[1][2] This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the protein (typically at 280 nm) and the conjugated molecule (at its specific λmax).[2][3] By measuring the absorbance of the conjugate at these two wavelengths, the concentrations of the protein and the payload can be determined, and the DOL can be calculated.

Experimental Protocol

UV_Vis_Protocol start Start prep_samples Prepare Samples: - Purified Bioconjugate - Unconjugated Protein Control - Buffer Blank start->prep_samples warm_up Warm up Spectrophotometer (approx. 30 mins) prep_samples->warm_up set_params Set Wavelengths: - 280 nm (Protein) - λmax of Payload warm_up->set_params blank Blank the Instrument with Buffer set_params->blank measure_control Measure Absorbance of Unconjugated Control blank->measure_control measure_conjugate Measure Absorbance of Bioconjugate measure_control->measure_conjugate calculate Calculate DOL/DAR using Beer-Lambert Law measure_conjugate->calculate end End calculate->end

Caption: Workflow for determining the Degree of Labeling using UV-Vis spectroscopy.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Purified bioconjugate sample

  • Unconjugated protein (for control)

  • Conjugation buffer (for blank)

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable baseline.[2]

  • Sample Preparation: Ensure the bioconjugate is purified from any unconjugated payload. Dilute the sample in a suitable buffer to an absorbance range of 0.1 - 1.5 at 280 nm.[]

  • Blanking: Fill a quartz cuvette with the buffer used to dissolve the bioconjugate and use it to zero the spectrophotometer at 280 nm and the λmax of the payload.

  • Measurement: Measure the absorbance of the bioconjugate solution at 280 nm (A280) and at the λmax of the payload (Aλmax).

  • Calculation: Calculate the DOL using the following formula:

    Protein Concentration (M) = (A280 - (Aλmax × CF)) / ε_protein

    Payload Concentration (M) = Aλmax / ε_payload

    DOL = Payload Concentration / Protein Concentration

    Where:

    • CF is the correction factor for the payload's absorbance at 280 nm (A280 of payload / Aλmax of payload).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_payload is the molar extinction coefficient of the payload at its λmax (in M⁻¹cm⁻¹).

Data Presentation
Sample IDA280Aλmax (e.g., 495 nm)Calculated Protein Conc. (µM)Calculated Payload Conc. (µM)Degree of Labeling (DOL)
ADC Batch 11.2500.4858.3333.223.99
ADC Batch 21.2650.5108.4334.934.14
Unconjugated mAb1.2000.0058.570.340.04

SDS-PAGE: Visualizing Conjugation

Principle

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. When a payload is conjugated to a protein, the overall molecular weight increases. This increase can be visualized as a shift in the band migration on an SDS-PAGE gel compared to the unconjugated protein. Analysis under non-reducing and reducing conditions can provide further information about the location of the conjugation (e.g., on heavy or light chains of an antibody).

Experimental Protocol

SDS_PAGE_Protocol start Start prep_gel Prepare Polyacrylamide Gel (e.g., 4-12% Bis-Tris) start->prep_gel prep_samples Prepare Samples: - Bioconjugate - Unconjugated Control - Molecular Weight Marker prep_gel->prep_samples add_buffer Add Sample Buffer (Reducing & Non-reducing) prep_samples->add_buffer heat Heat Samples (95-100°C for 5 min) add_buffer->heat load_gel Load Samples and Marker into Gel Wells heat->load_gel run_gel Run Electrophoresis (e.g., 150V for 45-90 min) load_gel->run_gel stain_destain Stain (e.g., Coomassie Blue) and Destain Gel run_gel->stain_destain visualize Visualize and Document Gel stain_destain->visualize end End visualize->end

Caption: Workflow for SDS-PAGE analysis of bioconjugates.

Materials:

  • Pre-cast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without reducing agent like β-mercaptoethanol or DTT)

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation: Dilute the bioconjugate and unconjugated protein to a suitable concentration (e.g., 1 mg/mL). For each sample, prepare two aliquots: one for non-reducing and one for reducing conditions.

  • Add Loading Buffer: Add non-reducing sample buffer to one set of aliquots and reducing sample buffer to the other.

  • Denaturation: Heat all samples at 95-100°C for 5 minutes.[5]

  • Gel Loading: Load the molecular weight marker, unconjugated controls, and bioconjugate samples into the wells of the gel.

  • Electrophoresis: Place the gel in the electrophoresis chamber, fill with running buffer, and run at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[6]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, then destain until protein bands are clearly visible against a clear background.[5]

  • Imaging: Image the gel using a gel documentation system.

Data Presentation
LaneSampleConditionObserved MW (kDa)Interpretation
1MW Marker-VariousSize reference
2Unconjugated mAbNon-reducing~150Intact antibody
3ADCNon-reducing~155-160Upward shift indicates successful conjugation
4Unconjugated mAbReducing~50 (Heavy), ~25 (Light)Separated antibody chains
5ADCReducing~52-55 (Heavy), ~26-28 (Light)Upward shift in both chains indicates conjugation on both

Chromatographic Techniques: Purity and Heterogeneity

Chromatographic methods are essential for assessing the purity, aggregation state, and heterogeneity of bioconjugates.

Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic size in solution.[7][8] Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first, while smaller molecules, like the monomeric conjugate and fragments, penetrate the pores and have longer retention times.[7] SEC is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[9][10]

Experimental Protocol:

SEC_Protocol start Start setup_hplc Set up HPLC System with SEC Column start->setup_hplc equilibrate Equilibrate Column with Mobile Phase setup_hplc->equilibrate prep_sample Prepare Bioconjugate Sample (e.g., 1 mg/mL in mobile phase) equilibrate->prep_sample inject_sample Inject Sample (e.g., 10-20 µL) prep_sample->inject_sample run_hplc Run Isocratic Elution inject_sample->run_hplc detect Detect Eluting Species (UV at 280 nm) run_hplc->detect analyze_data Analyze Chromatogram: Integrate Peak Areas detect->analyze_data end End analyze_data->end

Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for protein analysis

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Purified bioconjugate sample

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the bioconjugate sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Injection: Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.

  • Chromatography: Perform an isocratic elution with the mobile phase.

  • Detection: Monitor the column eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks to determine their relative percentages.

Data Presentation:

Sample ID% Aggregates (HMW)% Monomer% Fragments (LMW)
ADC Batch 11.897.50.7
ADC Batch 22.596.80.7
Unconjugated mAb0.998.90.2
Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their surface hydrophobicity.[11] The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. In HIC, proteins are bound to a hydrophobic stationary phase in a high-salt mobile phase. Elution is achieved by decreasing the salt concentration, with more hydrophobic species eluting later.[11] This technique is highly effective for resolving species with different numbers of conjugated drugs, allowing for the determination of the drug-to-antibody ratio (DAR) distribution and the average DAR.[12][13]

Experimental Protocol:

HIC_Protocol start Start setup_hplc Set up HPLC System with HIC Column start->setup_hplc equilibrate Equilibrate Column with High-Salt Buffer A setup_hplc->equilibrate prep_sample Prepare Bioconjugate Sample (e.g., 2 mg/mL) equilibrate->prep_sample inject_sample Inject Sample prep_sample->inject_sample run_gradient Run Gradient Elution (Decreasing Salt Concentration) inject_sample->run_gradient detect Detect Eluting Species (UV at 280 nm) run_gradient->detect analyze_data Analyze Chromatogram: Calculate Average DAR detect->analyze_data end End analyze_data->end

Caption: Workflow for Hydrophobic Interaction Chromatography (HIC) analysis.

Materials:

  • HPLC or UPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified bioconjugate sample

Procedure:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the bioconjugate sample to a suitable concentration.

  • Injection: Inject the sample onto the equilibrated column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30-60 minutes) to elute the bound species.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula:

    Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Data Presentation:

SpeciesRetention Time (min)% Peak AreaWeighted Peak Area
DAR0 (Unconjugated)12.55.20.0
DAR218.320.841.6
DAR422.145.5182.0
DAR625.424.3145.8
DAR828.94.233.6
Total -100.0 403.0
Average DAR --4.03

Mass Spectrometry (MS): Definitive Characterization

Mass spectrometry provides precise molecular weight information, offering definitive confirmation of conjugation and detailed structural insights.

Intact Mass Analysis

Principle: Intact mass analysis measures the molecular weight of the entire bioconjugate. This allows for the direct confirmation of successful conjugation and the determination of the average DAR by observing the mass shift between the unconjugated and conjugated protein. High-resolution mass spectrometry can often resolve different drug-loaded species.[14]

Experimental Protocol:

Intact_MS_Protocol start Start prep_sample Prepare Sample: - Desalt Bioconjugate - Dilute in MS-compatible buffer start->prep_sample setup_lcms Set up LC-MS System (Reversed-Phase LC, Q-TOF or Orbitrap MS) prep_sample->setup_lcms inject_sample Inject Sample setup_lcms->inject_sample run_lcms Run LC-MS Analysis inject_sample->run_lcms acquire_data Acquire Mass Spectra run_lcms->acquire_data deconvolute Deconvolute Raw Spectra to obtain zero-charge mass acquire_data->deconvolute analyze_masses Analyze Mass Peaks and Calculate DAR deconvolute->analyze_masses end End analyze_masses->end

Caption: Workflow for intact mass analysis of bioconjugates.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Reversed-phase column suitable for proteins

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

  • Desalted bioconjugate sample

Procedure:

  • Sample Preparation: Desalt the bioconjugate sample to remove non-volatile salts. Dilute in an appropriate solvent (e.g., 0.1% formic acid in water).

  • LC-MS Analysis: Inject the sample into the LC-MS system. The bioconjugate is separated from any remaining impurities by reversed-phase chromatography and then introduced into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra over the appropriate m/z range.

  • Data Processing: Deconvolute the raw mass spectrum (which contains multiple charge states) to obtain the zero-charge mass spectrum.

  • Data Analysis: Identify the mass peaks corresponding to the unconjugated protein and the various drug-loaded species. Calculate the average DAR based on the relative intensities of these peaks.

Data Presentation:

SpeciesTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unconjugated mAb148,520148,521.56.1
DAR=1149,780149,781.21.5
DAR=2151,040151,040.922.3
DAR=3152,300152,300.718.9
DAR=4153,560153,561.143.8
DAR=5154,820154,820.57.4
Average DAR --3.85
Peptide Mapping

Principle: Peptide mapping is used to identify the specific amino acid residues where the payload is conjugated.[15][16] The bioconjugate is enzymatically digested (typically with trypsin) into smaller peptides.[15] These peptides are then analyzed by LC-MS/MS. Conjugated peptides will have a mass increase corresponding to the mass of the payload and can be identified by comparing the peptide map of the conjugate to that of the unconjugated protein. MS/MS fragmentation of the modified peptide confirms the exact site of attachment.[16]

Experimental Protocol:

Peptide_Mapping_Protocol start Start denature Denature, Reduce, and Alkylate Bioconjugate and Control start->denature digest Digest with Trypsin denature->digest quench Quench Digestion (e.g., with formic acid) digest->quench lcmsms Analyze Peptides by LC-MS/MS quench->lcmsms data_analysis Analyze Data: - Compare peptide maps - Identify modified peptides - Confirm site with MS/MS lcmsms->data_analysis end End data_analysis->end

Caption: Workflow for peptide mapping to identify conjugation sites.

Materials:

  • LC-MS/MS system

  • Reversed-phase column for peptide separations

  • Denaturant (e.g., urea), reducing agent (DTT), and alkylating agent (iodoacetamide)

  • Trypsin (MS-grade)

  • Bioconjugate and unconjugated control samples

Procedure:

  • Sample Preparation: Denature, reduce, and alkylate the disulfide bonds of the bioconjugate and the unconjugated control protein.[2]

  • Enzymatic Digestion: Digest the proteins with trypsin overnight at 37°C.[2]

  • LC-MS/MS Analysis: Inject the peptide digest onto the LC-MS/MS system. Peptides are separated by reversed-phase chromatography and analyzed by the mass spectrometer, which acquires both MS and MS/MS spectra.

  • Data Analysis: Use specialized software to compare the peptide maps of the conjugated and unconjugated samples. Identify peptides with mass shifts corresponding to the payload. Confirm the exact site of modification by analyzing the MS/MS fragmentation pattern of the modified peptide.

Data Presentation:

Peptide SequenceModificationConjugation SiteMS/MS Confirmed
TPEVTCVVVDVSHEDPEVKUnmodified-Yes
TPEVTC(payload)VVVDVSHEDPEVKPayloadCys220Yes
............
VSNK(payload)ALPAPIEKPayloadLys334Yes

ELISA: Assessment of Binding Activity

Principle

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to detect and quantify a substance.[17] In the context of bioconjugation, an ELISA can be used to confirm that the conjugation process has not compromised the binding activity of the protein (e.g., an antibody's ability to bind to its target antigen). A typical format involves immobilizing the target antigen on a plate, adding the bioconjugate, and then detecting the bound conjugate with an enzyme-linked secondary antibody.[18][19]

Experimental Protocol

ELISA_Protocol start Start coat_plate Coat Plate with Antigen start->coat_plate block Block Unbound Sites (e.g., with BSA) coat_plate->block add_samples Add Dilutions of: - Bioconjugate - Unconjugated Control block->add_samples wash1 Wash Plate add_samples->wash1 add_secondary Add Enzyme-linked Secondary Antibody wash1->add_secondary wash2 Wash Plate add_secondary->wash2 add_substrate Add Substrate (e.g., TMB) wash2->add_substrate read_plate Read Absorbance on Plate Reader add_substrate->read_plate analyze Analyze Data: Compare Binding Curves read_plate->analyze end End analyze->end

Caption: Workflow for ELISA to assess bioconjugate binding activity.

Materials:

  • 96-well ELISA plates

  • Target antigen

  • Bioconjugate and unconjugated control

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target antigen and incubate overnight at 4°C.[19]

  • Blocking: Wash the plate and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[19]

  • Sample Incubation: Add serial dilutions of the bioconjugate and unconjugated control to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the substrate. Allow the color to develop, then stop the reaction with the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance versus concentration for both the bioconjugate and the unconjugated control to compare their binding curves and determine if the conjugation has affected binding affinity.

Data Presentation
Concentration (ng/mL)Unconjugated mAb (OD 450nm)ADC (OD 450nm)
10002.1502.135
5001.8751.860
2501.5501.542
1251.1001.095
62.50.6500.645
31.250.3200.315
15.60.1600.158
00.0500.052

Interpretation: Similar binding curves for the ADC and the unconjugated mAb indicate that the conjugation process did not significantly impact the antibody's ability to bind its target antigen.

Conclusion

The confirmation of successful conjugation is a multi-step process that requires a combination of orthogonal analytical techniques. The methods described in these application notes provide a robust framework for researchers to characterize their bioconjugates, ensuring that they meet the required specifications for purity, homogeneity, and activity. By systematically applying these techniques, from initial spectroscopic assessments to detailed mass spectrometric and functional analyses, scientists can confidently advance their bioconjugate candidates through the development pipeline.

References

Application Notes and Protocols for SS-bis-amino-PEG4-NHS Ester in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing SS-bis-amino-PEG4-NHS ester as a cleavable crosslinker in pull-down assays to study protein-protein interactions. This reagent is particularly advantageous for isolating and identifying binding partners due to its amine-reactive N-hydroxysuccinimide (NHS) ester groups and its disulfide bond-containing spacer arm, which allows for the mild elution of captured proteins.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent. It possesses two NHS ester groups that readily react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[1][2][3] The core of the molecule features a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[4][5] A key feature of this crosslinker is the presence of a disulfide (S-S) bond within the spacer arm. This bond can be readily cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME), allowing for the release of the "prey" protein from the "bait" protein-crosslinker complex in a pull-down assay. This cleavable nature is highly beneficial for subsequent analysis by techniques like mass spectrometry, as it avoids the interference of the bait protein.[6][7]

Key Features and Applications:

  • Amine-Reactivity: The NHS esters efficiently react with primary amines at physiological to slightly alkaline pH (7.2-8.5).[1]

  • Cleavable Disulfide Bond: Enables mild elution of captured proteins, preserving their integrity for downstream analysis.

  • PEG Spacer Arm: Increases solubility and minimizes non-specific interactions.

  • Applications: Ideal for protein interaction analysis, affinity purification, and crosslinking studies for mass spectrometry.[4]

Principle of the Pull-Down Assay using this compound

The pull-down assay using this cleavable crosslinker involves several key steps:

  • Bait Protein Immobilization: The "bait" protein is immobilized on a solid support, such as agarose (B213101) or magnetic beads.

  • Crosslinking: The "prey" protein (from a cell lysate or purified sample) is incubated with the immobilized bait protein in the presence of this compound. The crosslinker will covalently link the bait protein to its interacting partners.

  • Washing: Non-specifically bound proteins are removed through a series of wash steps.

  • Elution: The disulfide bond in the crosslinker is cleaved using a reducing agent, releasing the prey protein while the bait protein remains attached to the beads.

  • Analysis: The eluted prey proteins are then identified and characterized, typically by SDS-PAGE and mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Crosslinker: this compound

  • Bait Protein: Purified protein of interest

  • Prey Protein Source: Cell lysate or purified protein mixture

  • Beads: Amino-reactive beads (e.g., NHS-activated agarose or magnetic beads)

  • Buffers:

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Wash Buffer: PBS with 0.1% Tween-20 (PBST)

    • Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer)

    • Elution Buffer: PBS containing 50 mM DTT or 100 mM BME

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reducing Agent: Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)

  • Protease Inhibitor Cocktail

Protocol for Pull-Down Assay

Step 1: Immobilization of Bait Protein

  • Equilibrate the required amount of NHS-activated beads by washing them three times with ice-cold Coupling Buffer.

  • Prepare a solution of the bait protein in Coupling Buffer at a concentration of 1-2 mg/mL.

  • Add the bait protein solution to the equilibrated beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Centrifuge the beads and discard the supernatant.

  • Block any remaining active sites on the beads by incubating with Quenching Solution for 30 minutes at room temperature.

  • Wash the beads three times with Wash Buffer to remove any unbound protein and quenching reagent.

Step 2: Crosslinking of Bait and Prey Proteins

  • Prepare the cell lysate (prey protein source) in a suitable lysis buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation.

  • Add the clarified cell lysate to the beads with the immobilized bait protein.

  • Dissolve the this compound in a water-miscible organic solvent like DMSO to prepare a 10 mM stock solution immediately before use.

  • Add the crosslinker to the bead-lysate mixture to a final concentration of 0.5-2 mM.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.

  • Quench the crosslinking reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

Step 3: Washing

  • Centrifuge the beads and discard the supernatant.

  • Wash the beads extensively with Wash Buffer (at least five times) to remove non-specifically bound proteins.

Step 4: Elution

  • Add Elution Buffer (containing DTT or BME) to the beads.

  • Incubate for 30-60 minutes at 37°C to cleave the disulfide bond and release the prey proteins.

  • Centrifuge the beads and carefully collect the supernatant containing the eluted prey proteins.

Step 5: Analysis

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting.

  • For protein identification, the eluted sample can be subjected to in-solution digestion followed by mass spectrometry analysis.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a pull-down assay followed by mass spectrometry, comparing the abundance of identified proteins in the experimental sample versus a negative control (e.g., beads without bait protein).

Protein IDGene NameExperimental Abundance (Spectral Counts)Control Abundance (Spectral Counts)Fold Change (Expt/Ctrl)
P12345GENE1150275
Q67890GENE2125525
R54321GENE380180
S98765GENE41081.25

Visualizations

Chemical Reaction of this compound

Caption: Reaction of NHS ester with a primary amine.

Experimental Workflow for Pull-Down Assay

G A Immobilize Bait Protein on Beads B Add Prey Protein Source (e.g., Cell Lysate) A->B C Add this compound (Crosslinking) B->C D Wash to Remove Non-specific Binders C->D E Elute with Reducing Agent (e.g., DTT) D->E F Analyze Eluted Prey Proteins (SDS-PAGE, Mass Spectrometry) E->F

Caption: Pull-down assay workflow.

Signaling Pathway Interaction Discovery

G cluster_0 Identified Interaction Complex cluster_1 Inferred Signaling Pathway Bait Bait Protein Prey1 Prey Protein 1 Bait->Prey1 Direct Interaction (Crosslinked) Prey2 Prey Protein 2 Bait->Prey2 Direct Interaction (Crosslinked) Downstream Downstream Effector Prey1->Downstream Prey2->Downstream Upstream Upstream Kinase Upstream->Bait

Caption: Inferring signaling pathways from interactions.

References

Application Notes and Protocols for Labeling Primary Amines on Antibodies with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of proteins, particularly for the labeling of antibodies.[] This method targets primary amines, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[] The reaction is favored for its efficiency and the stability of the resulting conjugate.[] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful labeling of antibodies with NHS esters for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The labeling process, while robust, can influence the functionality of the antibody.[2] Over-labeling may lead to a decrease in antigen-binding affinity or an increase in aggregation.[2][3] Therefore, it is crucial to optimize the labeling conditions to achieve a desirable Degree of Labeling (DOL), which represents the average number of label molecules conjugated to a single antibody molecule.[4]

Key Reaction Parameters and Optimization

Successful antibody labeling with NHS esters is dependent on several critical parameters that should be carefully controlled and optimized.

Table 1: Critical Parameters for NHS Ester Labeling of Antibodies

ParameterRecommended Range/ConditionRationale & Considerations
pH 7.2 - 8.5The reaction is pH-dependent. At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated, reducing labeling efficiency.
Buffer Composition Amine-free buffers (e.g., PBS, sodium bicarbonate/carbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for the NHS ester and should be avoided in the labeling reaction.
NHS Ester Solvent Anhydrous DMSO or DMFNHS esters are moisture-sensitive and should be dissolved in a high-quality, anhydrous organic solvent immediately before use. The final concentration of the organic solvent in the reaction should be minimized to prevent antibody denaturation.
Molar Ratio (Label:Antibody) 5:1 to 20:1This ratio is a critical determinant of the final DOL and requires empirical optimization for each specific antibody and label.[5]
Reaction Time & Temperature 1-2 hours at room temperature or overnight at 4°CRoom temperature reactions are faster, while incubation at 4°C can be gentler for sensitive antibodies and may reduce hydrolysis of the NHS ester. All incubations with fluorescent dyes should be protected from light.[5]
Antibody Concentration ≥ 2 mg/mLHigher antibody concentrations generally lead to improved labeling efficiency.[6]

Experimental Protocols

Protocol 1: Labeling an IgG Antibody with a Fluorescent NHS Ester

This protocol provides a general procedure for conjugating a fluorescent dye NHS ester to an immunoglobulin G (IgG) antibody.

Materials:

  • IgG Antibody in an amine-free buffer (e.g., PBS)

  • Fluorescent Dye NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification Column (e.g., Size-Exclusion Chromatography column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified prior to labeling. This can be achieved by dialysis against PBS or by using an antibody purification kit.

  • Prepare NHS Ester Stock Solution:

    • Allow the vial of the fluorescent dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

    • Calculate the required volume of the dye NHS ester stock solution to achieve the desired molar ratio of dye to antibody. A 10:1 to 20:1 molar ratio is a common starting point for optimization.[5]

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently mixing. Avoid vigorous vortexing to prevent antibody denaturation.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored peak to elute.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is a critical parameter to quantify the efficiency of the labeling reaction. It can be determined spectrophotometrically.[4]

Materials:

  • Purified Labeled Antibody Conjugate

  • Spectrophotometer

  • Quartz Cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorption wavelength (λmax) of the specific dye used.

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the antibody and the dye can be calculated using the Beer-Lambert law. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Dye Concentration (M) = Amax / ε_dye

    • DOL = Dye Concentration (M) / Protein Concentration (M)

    Where:

    • A280 = Absorbance of the conjugate at 280 nm

    • Amax = Absorbance of the conjugate at the dye's λmax

    • CF = Correction factor (A280 of the free dye / Amax of the free dye)

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹)

    • ε_dye = Molar extinction coefficient of the dye at its λmax

Data Presentation

The following tables provide representative quantitative data to illustrate the outcomes of antibody labeling with NHS esters.

Table 2: Influence of Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (Dye:Antibody)Resulting Degree of Labeling (DOL)
5:12.1
10:14.3
15:16.8
20:18.5
Note: These are representative values and the actual DOL will vary depending on the specific antibody, dye, and reaction conditions.

Table 3: Effect of DOL on Antibody-Antigen Binding in ELISA

Degree of Labeling (DOL)ELISA Signal (OD at 450 nm)% of Unlabeled Antibody Activity
0 (Unlabeled Control)1.85100%
2.11.7293%
4.31.5584%
6.81.2869%
8.50.9853%
Note: This data illustrates a general trend. The extent of activity loss is specific to the antibody and the location of the label relative to the antigen-binding site.[2]

Table 4: Impact of DOL on Antibody Aggregation

Degree of Labeling (DOL)% Aggregation (by Size-Exclusion Chromatography)
0 (Unlabeled Control)< 1%
2.1< 1%
4.31.5%
6.83.2%
8.55.8%
Note: Higher DOL can increase the hydrophobicity of the antibody, potentially leading to increased aggregation.[3]

Visualizations

Experimental Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Mixing Combine Antibody and NHS Ester Antibody_Prep->Mixing NHS_Ester_Prep NHS Ester Dissolution (Anhydrous DMSO) NHS_Ester_Prep->Mixing Incubation Incubate (1-2h, RT) Protect from Light Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Characterization (DOL Calculation) Purification->Analysis Final_Product Labeled Antibody Analysis->Final_Product

Caption: Workflow for labeling antibodies with NHS esters.

Signaling Pathway of NHS Ester Reaction

NHSEsterReaction Antibody Antibody with Primary Amine (-NH2) Reaction_Complex Reaction Intermediate Antibody->Reaction_Complex Nucleophilic Attack NHS_Ester NHS Ester Label (e.g., Fluorescent Dye) NHS_Ester->Reaction_Complex Labeled_Antibody Stable Amide Bond (-CO-NH-) Reaction_Complex->Labeled_Antibody Release of NHS NHS_Leaving_Group N-Hydroxysuccinimide (Byproduct) Reaction_Complex->NHS_Leaving_Group

Caption: Chemical reaction of an NHS ester with a primary amine.

Troubleshooting

Table 5: Common Problems and Solutions in Antibody Labeling

ProblemPotential CauseRecommended Solution
Low Labeling Efficiency (Low DOL) Incorrect pH of the reaction buffer.Verify the pH of the reaction buffer is between 7.2 and 8.5.
Hydrolyzed NHS ester.Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS or sodium bicarbonate. Purify the antibody if it is in a buffer containing Tris or glycine.
Insufficient molar excess of the label.Increase the molar ratio of the NHS ester to the antibody.
Protein Precipitation after Labeling Over-labeling leading to changes in protein solubility.Reduce the molar excess of the NHS ester in the reaction.
Use of a hydrophobic label.If possible, select a more hydrophilic version of the label (e.g., a sulfonated dye).
Reduced Antibody Activity Labeling of critical residues in the antigen-binding site.Reduce the DOL by lowering the molar ratio of the label to the antibody. Consider site-specific labeling methods if random amine labeling consistently impairs function.

Conclusion

Labeling antibodies with NHS esters is a powerful and versatile technique for a wide range of biological applications. By carefully controlling the reaction conditions, particularly the pH, buffer composition, and molar ratio of reactants, researchers can achieve a desired Degree of Labeling while minimizing adverse effects on antibody function. The protocols and data presented in this document provide a comprehensive guide for the successful conjugation of labels to antibodies, enabling the development of robust and reliable immunoassays and other antibody-based research tools.

References

Troubleshooting & Optimization

Technical Support Center: SS-bis-amino-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SS-bis-amino-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful and efficient conjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to amine-containing molecules such as proteins, antibodies, or peptides.

Issue 1: Low or No Conjugation Efficiency

You have performed the conjugation reaction, but analysis (e.g., by SDS-PAGE, UV-Vis, or mass spectrometry) indicates a low yield or complete absence of the desired conjugate.

Possible Cause Explanation Recommended Solution
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, rendering it inactive. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]1. Proper Reagent Handling: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4] 2. Fresh Solution: Prepare the NHS ester stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[3][5][6] Do not store aqueous solutions of the reagent.[7] 3. Optimize pH: Perform the reaction within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 often provides a good balance between amine reactivity and minimizing hydrolysis.[3][5][7]
Incorrect Reaction Buffer Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for the NHS ester, leading to significantly lower conjugation efficiency.[1][2]Buffer Exchange: Ensure your protein or molecule is in an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at the desired pH.[1][2] If necessary, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6]
Suboptimal pH The primary amine on your target molecule must be in a deprotonated state to be nucleophilic and react with the NHS ester. At a pH below ~7, the amine group is protonated and unreactive.[7]Verify and Adjust pH: Confirm that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5] A pH of 8.3-8.5 is often recommended.[7]
Insufficient Molar Excess of NHS Ester The stoichiometry of the reaction is critical. An insufficient amount of the NHS ester will result in a low degree of labeling. This is particularly true for dilute protein solutions.[5][8]Increase Molar Ratio: For protein concentrations of 5 mg/mL or higher, a 5- to 20-fold molar excess of the NHS ester is a good starting point.[3][5] For more dilute solutions, a 20- to 50-fold molar excess may be necessary.[4][5] The optimal ratio should be determined empirically.
Presence of Amine Contaminants Other primary amine-containing molecules in your sample will compete for the NHS ester.Sample Purity: Ensure the purity of your target molecule. If necessary, purify the sample to remove amine-containing contaminants before conjugation.
Low Reagent Purity The this compound may have degraded due to improper storage or handling.Use High-Quality Reagent: Store the reagent at -20°C with a desiccant.[2] Purity should be confirmed if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][5] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3][7] At pH values above 8.6, the half-life of the NHS ester decreases dramatically.[1]

Q2: Which buffers are compatible with NHS ester conjugation reactions?

It is crucial to use buffers that are free of primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[1][2] Buffers containing Tris or glycine are not compatible as they will compete in the reaction.[1][2]

Q3: How should I prepare and store the this compound?

The this compound is moisture-sensitive.[3] It should be stored at -20°C with a desiccant.[2] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.[3][4] Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF.[3][5][6]

Q4: How can I stop (quench) the conjugation reaction?

To terminate the reaction, you can add a small molecule containing a primary amine.[3] This "quenching" agent will react with any remaining unreacted NHS esters. Common quenching agents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-100 mM.[2][3][9]

Q5: What is the half-life of the NHS ester in aqueous solution?

The half-life of an NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis also increases.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[1]
8.0Room Temp.~3.5 hours[10][11]
8.5Room Temp.~3 hours[10][11]
8.64°C10 minutes[1]
9.0Room Temp.~2 hours[10][11]

Q6: How can I determine the efficiency of my conjugation reaction?

Several analytical methods can be used to quantify conjugation efficiency:

  • UV-Vis Spectrophotometry: Can be used to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) if the conjugated molecule has a distinct absorbance from the protein.[12][13]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached linkers.[12]

  • Chromatography (SEC, HIC): Size-exclusion chromatography (SEC) can detect aggregation and fragmentation, while hydrophobic interaction chromatography (HIC) can separate species with different numbers of conjugated molecules.[12]

  • SDS-PAGE: A simple method to visualize a shift in the molecular weight of the conjugated protein compared to the unconjugated protein.[]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general workflow for conjugating the this compound to a protein.

  • Buffer Exchange (if necessary):

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0). This can be done using a desalting column or dialysis.[6]

  • Prepare Protein Solution:

    • Adjust the concentration of the protein solution to 1-10 mg/mL in the amine-free reaction buffer.

  • Prepare NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[5]

  • Perform the Conjugation:

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[3] The optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to avoid protein precipitation.[5]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1][5]

  • Quench the Reaction:

    • Add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature.[2][3]

  • Purify the Conjugate:

    • Remove excess, non-reacted NHS ester and reaction by-products using a desalting column (size-exclusion chromatography) or dialysis.[3]

Protocol 2: Determining Conjugation Efficiency by UV-Vis Spectrophotometry

This method is suitable if the molecule being conjugated has a unique absorbance wavelength.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the conjugated molecule.

  • Calculate Protein Concentration:

    • Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • The DOL can be calculated using the Beer-Lambert law, based on the molar extinction coefficients of the protein and the conjugated molecule.

Visual Diagrams

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis Reagent This compound (Stored at -20°C with desiccant) Prepare_Stock Prepare Fresh 10-20 mM Stock Solution Reagent->Prepare_Stock Equilibrate to RT Solvent Anhydrous DMSO or DMF Solvent->Prepare_Stock Protein_Buffer Protein in Amine-Containing Buffer (e.g., Tris) Buffer_Exchange Buffer Exchange (Dialysis / Desalting) Protein_Buffer->Buffer_Exchange If necessary Reaction_Buffer Amine-Free Buffer (PBS, HEPES, Borate) pH 7.2 - 8.5 Purified_Protein Protein in Reaction Buffer (1-10 mg/mL) Reaction_Buffer->Purified_Protein Conjugation_Step Add NHS Ester to Protein (5-50x molar excess) Incubate RT for 30-120 min or 4°C for 2-4h Prepare_Stock->Conjugation_Step Buffer_Exchange->Purified_Protein Purified_Protein->Conjugation_Step Quench_Step Quench Reaction (Incubate RT for 15-30 min) Conjugation_Step->Quench_Step Quench_Buffer Quenching Buffer (Tris or Glycine, 20-100 mM) Quench_Buffer->Quench_Step Purification Purification (Desalting / Dialysis) Quench_Step->Purification Final_Product Final Conjugate Purification->Final_Product Purified Conjugate Analysis Analysis (SDS-PAGE, UV-Vis, MS) Final_Product->Analysis

Caption: Experimental workflow for protein conjugation.

G Start Low Conjugation Efficiency Observed Check_Reagent Reagent Preparation & Handling? Start->Check_Reagent Check_Buffer Reaction Buffer Composition? Check_Reagent->Check_Buffer No (Equilibrate to RT, prepare fresh stock) Check_Reagent->Check_Buffer Yes Check_pH Reaction pH Correct? Check_Buffer->Check_pH No (Buffer exchange to amine-free buffer) Check_Buffer->Check_pH Yes Check_Ratio Molar Ratio Sufficient? Check_pH->Check_Ratio No (Adjust pH to 7.2-8.5) Check_pH->Check_Ratio Yes Success Improved Efficiency Check_Ratio->Success No (Increase molar excess of NHS ester) Check_Ratio->Success Yes (Problem Solved)

Caption: Troubleshooting flowchart for low conjugation.

G cluster_reactants Reactants cluster_reactions Competing Reactions (pH 7.2-8.5) cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugation Desired Reaction: Amide Bond Formation Protein->Conjugation NHS_Ester This compound NHS_Ester->Conjugation Nucleophilic Attack Hydrolysis Side Reaction: NHS Ester Hydrolysis NHS_Ester->Hydrolysis + H2O Conjugate Stable Conjugate Conjugation->Conjugate Inactive_Ester Inactive (Hydrolyzed) Ester Hydrolysis->Inactive_Ester

References

Technical Support Center: Troubleshooting NHS Ester Hydrolysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to NHS ester hydrolysis during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your conjugation experiments in a question-and-answer format.

Question 1: My conjugation efficiency is very low or has failed completely. How can I determine if NHS ester hydrolysis is the culprit?

Answer:

Low or failed conjugation efficiency is a common problem often attributable to the hydrolysis of the NHS ester, which competes with the desired reaction with primary amines.[1] Here’s how you can troubleshoot this issue:

1. Verify the Reactivity of Your NHS Ester Reagent: NHS esters are moisture-sensitive and can hydrolyze over time, especially with repeated opening and closing of the reagent vial.[2][3] It is crucial to confirm that your reagent is active.

  • Protocol for Assessing NHS Ester Reactivity: A common method involves measuring the absorbance of the N-hydroxysuccinimide (NHS) byproduct released upon hydrolysis.[1][2] You can intentionally hydrolyze a small amount of your NHS ester reagent with a base and measure the increase in absorbance at 260-280 nm.[2]

2. Review Your Reaction Buffer: The composition and pH of your reaction buffer are critical.

  • pH: The optimal pH for NHS ester coupling is typically between 7.2 and 8.5.[1][] While a more alkaline pH increases the rate of the amine reaction, it also significantly accelerates the rate of hydrolysis.[5][6]

  • Buffer Components: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[1][7] Good choices include phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[1] Low concentrations of sodium azide (B81097) (≤ 3 mM) or thimerosal (B151700) (≤ 0.02 mM) generally do not interfere, but higher concentrations will.[1]

3. Control Reaction Conditions:

  • Temperature and Time: NHS ester hydrolysis is time and temperature-dependent. Reactions are often performed for 0.5 to 4 hours at room temperature or 4°C.[1] Lowering the temperature can help to minimize hydrolysis if your conjugation reaction is slow.

Question 2: I'm observing significant batch-to-batch variability in my conjugation results. What could be the cause?

Answer:

Batch-to-batch inconsistency is often rooted in subtle variations in reagents and experimental conditions. Here are the key factors to investigate:

  • Reagent Quality and Storage: As mentioned, the primary suspect is the NHS ester itself. Improper storage (e.g., exposure to moisture) can lead to degradation.[2][3] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[2] For best results, purge the vial with an inert gas like nitrogen before resealing.[2]

  • Buffer Preparation: Ensure your buffer pH is consistent for each experiment. Small shifts in pH can significantly impact the balance between the amine reaction and hydrolysis.[6]

  • Protein/Molecule Concentration: The rate of the desired conjugation reaction is dependent on the concentration of the primary amines on your target molecule. Less concentrated protein solutions can lead to less efficient crosslinking as the competing hydrolysis reaction becomes more prominent.[1][5]

Question 3: How can I optimize my reaction conditions to minimize NHS ester hydrolysis while maximizing conjugation efficiency?

Answer:

Optimizing your protocol is a balancing act between promoting the reaction with primary amines and slowing down hydrolysis.

  • pH Optimization: The optimal pH is a compromise. A pH range of 8.3-8.5 is often cited as optimal for the coupling of amines with NHS esters in aqueous buffers.[7][8] It's recommended to perform small-scale pilot experiments at different pH values (e.g., 7.5, 8.0, 8.5) to determine the best condition for your specific molecules.

  • Reagent Concentration: While a molar excess of the NHS ester is typically used, an extremely large excess can sometimes lead to unwanted side reactions. Systematically vary the molar ratio of NHS ester to your target molecule to find the optimal balance.

  • Use of Organic Co-solvents: For NHS esters that are not readily water-soluble, a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be used to prepare a stock solution.[7][9] This stock is then added to the aqueous reaction buffer. Using anhydrous solvents is critical as water in the solvent can cause hydrolysis before the reagent is even added to the reaction.[9]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 to 5 hours[1][5]
8.6410 minutes[1][5]
7.0Not Specified~7 hours[3]
9.0Not Specifiedminutes[3]
8.0Room Temperature~210 minutes[10]
8.5Room Temperature~180 minutes[10]
9.0Room Temperature~125 minutes[10]

Experimental Protocols

Protocol: Spectrophotometric Assay to Determine NHS Ester Reactivity

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of the NHS leaving group.[2]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent into a microfuge tube.

  • Dissolve the reagent in 2 ml of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in 0.25 ml of DMSO or DMF, and then add 2 ml of buffer.

  • Prepare a control tube containing only the buffer (and DMSO/DMF if used).

  • Measure the absorbance of the reagent solution at 260 nm, using the control solution as a blank. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.

  • To 1 ml of the reagent solution, add 100 µl of 0.5-1.0 N NaOH.

  • Vortex the tube for 30 seconds.

  • Promptly (within 1 minute) measure the absorbance at 260 nm.

Interpretation of Results:

  • A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS group.

  • Little to no change in absorbance suggests that the NHS ester was already hydrolyzed and is therefore inactive.

Visualizations

The following diagrams illustrate key processes and workflows related to NHS ester conjugation.

G cluster_reaction NHS Ester Reaction Pathways NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Desired Conjugate) NHS_Ester->Amide_Bond Aminolysis (Conjugation) Hydrolyzed_Ester Inactive Carboxylic Acid (Hydrolyzed Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond Water Water (H₂O) Water->Hydrolyzed_Ester

Caption: Competing reactions of an NHS ester.

G start Low/Failed Conjugation Efficiency check_reagent 1. Check NHS Ester Reactivity start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Reagent is Inactive check_reagent->reagent_bad No check_buffer 2. Review Reaction Buffer reagent_ok->check_buffer use_new_reagent Use a fresh vial of NHS ester reagent_bad->use_new_reagent buffer_ok Buffer is Correct (pH 7.2-8.5, Amine-free) check_buffer->buffer_ok Yes buffer_bad Buffer is Incorrect check_buffer->buffer_bad No check_conditions 3. Optimize Reaction Conditions buffer_ok->check_conditions correct_buffer Prepare fresh, amine-free buffer at optimal pH buffer_bad->correct_buffer optimize Adjust Temperature, Time, and Concentrations check_conditions->optimize success Successful Conjugation optimize->success

References

Technical Support Center: Prevention of Protein Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during and after protein conjugation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My protein conjugate precipitated immediately after adding the conjugation reagent.

  • Question: Why did my protein conjugate crash out of solution upon addition of the labeling reagent (e.g., an NHS-ester)?

  • Answer: Immediate precipitation upon reagent addition is often due to several factors:

    • High Reagent Concentration: A localized high concentration of the conjugation reagent can cause rapid, uncontrolled reactions, leading to protein denaturation and aggregation.

    • Reagent Solubility: Many conjugation reagents, especially those with hydrophobic moieties, have limited aqueous solubility. Adding the reagent directly as a solid or in a large volume of organic solvent can cause it to precipitate, co-precipitating the protein.

    • Sub-optimal Buffer Conditions: The pH, ionic strength, or composition of your buffer may not be optimal for your protein's stability, making it susceptible to aggregation when the local environment is perturbed by the addition of the reagent.[1]

    • Over-labeling: An excessive molar ratio of the labeling reagent to the protein can lead to a high degree of conjugation. This can alter the protein's surface charge and hydrophobicity, reducing its solubility and causing aggregation.

Troubleshooting Steps:

  • Optimize Reagent Addition: Dissolve the reagent in a small amount of a compatible, anhydrous organic solvent like DMSO or DMF immediately before use. Add this stock solution to the protein solution slowly and with gentle stirring to ensure rapid and uniform mixing.

  • Adjust Molar Ratio: Perform a titration experiment to determine the optimal molar ratio of the reagent to the protein. Start with a lower ratio and incrementally increase it to find the balance between efficient conjugation and minimal aggregation.

  • Buffer Optimization: Ensure your protein is in a buffer that promotes its stability. This typically involves a pH that is not close to the protein's isoelectric point (pI) and an appropriate ionic strength. A buffer pH of 7.2-8.5 is generally recommended for reactions involving NHS esters to ensure primary amines are deprotonated and reactive.[1]

  • Lower Protein Concentration: If aggregation persists, try performing the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL) to reduce the likelihood of intermolecular interactions.

Issue 2: My protein conjugate is soluble after the reaction but aggregates during purification.

  • Question: My conjugate looked fine after the reaction, but I'm seeing aggregation during size exclusion chromatography (SEC) or other purification steps. What could be the cause?

  • Answer: Aggregation during purification can be triggered by:

    • Buffer Exchange: The purification process often involves exchanging the reaction buffer for a storage buffer. If the storage buffer is not optimal for the conjugate's stability, it can induce aggregation.

    • Concentration Effects: During chromatography, the protein can become locally concentrated on the column, which can promote aggregation.

    • Shear Stress: The physical process of passing the conjugate through a chromatography column can exert shear stress on the protein, potentially leading to partial unfolding and aggregation.

Troubleshooting Steps:

  • Optimize Purification Buffer: Ensure the purification and final storage buffers are optimized for the conjugate's stability. This may involve screening different pH values, ionic strengths, and the inclusion of stabilizing excipients.

  • Reduce Protein Load: Try loading a smaller amount of the conjugate onto the chromatography column to minimize on-column concentration.

  • Adjust Flow Rate: A lower flow rate during chromatography can reduce shear stress on the protein.

  • Consider Alternative Purification Methods: If aggregation persists with SEC, consider other purification methods like dialysis or tangential flow filtration, which may be gentler on the conjugate.

Issue 3: My purified protein conjugate aggregates during storage.

  • Question: My conjugate is stable immediately after purification but aggregates over time, even when stored at 4°C or -80°C. How can I improve its long-term stability?

  • Answer: Long-term aggregation can be caused by:

    • Suboptimal Storage Buffer: The storage buffer may lack the necessary components to maintain the conjugate's stability over extended periods.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein conjugate solution can cause denaturation and aggregation.

    • High Protein Concentration: Storing conjugates at high concentrations increases the probability of intermolecular interactions and aggregation.

    • Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can lead to conformational changes and aggregation.

Troubleshooting Steps:

  • Formulate a Stable Storage Buffer: Screen various buffer components to find the optimal formulation for your conjugate. This includes optimizing pH and ionic strength and adding stabilizing excipients.

  • Incorporate Stabilizing Excipients: Additives can significantly enhance the long-term stability of protein conjugates.

  • Aliquot and Store Properly: Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles. Store at a consistent, appropriate temperature (typically -80°C for long-term storage).

  • Add Reducing Agents: For proteins with free cysteines, consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the storage buffer to prevent the formation of intermolecular disulfide bonds.

  • Control Protein Concentration: If possible, store the conjugate at a lower concentration. If a high concentration is necessary, pay close attention to buffer optimization and the use of stabilizers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein conjugate aggregation?

A1: Protein conjugate aggregation is a complex process driven by the loss of the protein's native three-dimensional structure, leading to the exposure of hydrophobic regions that can interact between molecules. The primary causes include:

  • Increased Hydrophobicity: The attached molecule (e.g., a drug, dye, or crosslinker) is often hydrophobic. Its conjugation to the protein surface increases the overall hydrophobicity of the conjugate, promoting self-association to minimize contact with the aqueous environment.

  • Changes in Surface Charge: Conjugation can alter the net charge of the protein, affecting its isoelectric point (pI). If the buffer pH is close to the new pI, the protein's solubility will be reduced, leading to aggregation.

  • Conformational Changes: The conjugation process itself, including the reaction conditions and the covalent modification of amino acid residues, can induce conformational changes in the protein, leading to instability.

  • Environmental Stresses: Factors such as non-optimal pH, high temperature, shear stress during processing, and repeated freeze-thaw cycles can all contribute to protein unfolding and aggregation.

Q2: What are stabilizing excipients and how do they work?

A2: Stabilizing excipients are additives included in the formulation to help maintain the native conformation and prevent aggregation of the protein conjugate. They work through various mechanisms:

  • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and stabilizers by forming a hydration shell around the protein, which helps to maintain its native structure during freezing and long-term storage.

  • Amino Acids (e.g., arginine, glycine, proline): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface and preventing protein-protein interactions.

  • Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic detergents can prevent aggregation at air-water or solid-liquid interfaces by competitively binding to these surfaces and reducing the protein's exposure to them.

  • Polymers (e.g., polyethylene (B3416737) glycol (PEG)): PEGylation, the covalent attachment of PEG chains, can increase the hydrodynamic radius of the protein, sterically hindering intermolecular interactions and improving solubility.

Q3: How can I detect and quantify protein conjugate aggregation?

A3: Several analytical techniques can be used to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the solution. However, this is only suitable for detecting large, insoluble aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate, and the peak areas can be used to quantify the percentage of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the hydrodynamic radius of the different species present.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions, aggregates will migrate slower than the monomer, appearing as higher molecular weight bands on the gel.

Data Presentation

Table 1: Effect of pH on the Aggregation of an IgG4 Monoclonal Antibody.

pHPercentage of Aggregates (%)
4.0< 2.5
3.75< 2.5
3.532.49 ± 0.82
3.0Significant Aggregation
2.5Significant Aggregation

Data adapted from a study on low pH-induced antibody aggregation, demonstrating a sharp increase in aggregation below pH 3.75.[2]

Table 2: Effect of Protein Concentration on Aggregation Propensity of Bovine Serum Albumin (BSA) under Stirring Stress.

BSA Concentration (mg/mL)Relative Molar Mass (Mw(t)/Mo) after 12 hours
0.5~1 (Stable)
2.0~2 (Dimer)
6.0~11 (Highest order aggregate)

Data adapted from a study on the effect of protein concentration on aggregation under stirring stress.[3]

Table 3: Common Stabilizing Excipients and Their Typical Concentrations.

Excipient ClassExampleTypical Concentration Range
SugarsSucrose, Trehalose5-10% (w/v)
Amino AcidsArginine, Glycine50-250 mM
SurfactantsPolysorbate 20, Polysorbate 800.01-0.1% (v/v)
PolymersPolyethylene Glycol (PEG)Varies based on MW and application
Reducing AgentsTCEP1-5 mM

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using an NHS-Ester.

Materials:

  • Protein of interest

  • NHS-ester conjugation reagent

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the amine-free conjugation buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the dissolved NHS-ester reagent dropwise. The molar ratio of NHS-ester to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light if the reagent is light-sensitive.

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess reagent and byproducts using a size exclusion chromatography column equilibrated with the desired storage buffer.

Protocol 2: Analysis of Protein Conjugate Aggregation by Size Exclusion Chromatography (SEC).

Materials:

  • Purified protein conjugate

  • SEC column appropriate for the size of the protein and its potential aggregates

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection and Separation:

    • Inject an appropriate volume of the filtered sample onto the column.

    • Run the separation isocratically with the mobile phase.

  • Data Analysis:

    • Monitor the elution profile at 280 nm. Aggregates will elute as earlier peaks before the main monomer peak.

    • Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS).

Materials:

  • Protein conjugate sample

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. The sample concentration should be within the instrument's optimal range (typically 0.1-10 mg/mL).

  • Instrument Setup:

    • Set the appropriate parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement, which typically involves acquiring multiple correlation functions.

  • Data Analysis:

    • The instrument software will analyze the correlation function to generate a size distribution profile.

    • Examine the size distribution for the presence of multiple peaks. A peak at a much larger hydrodynamic radius than the expected monomer size indicates the presence of aggregates. The software can often provide an estimate of the percentage of each species by intensity, volume, or number.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Conjugation Conjugation Reaction (Room Temperature, 1-2h) Protein->Conjugation Reagent NHS-Ester Reagent (Dissolved in DMSO) Reagent->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Crude Conjugate Analysis Analysis (SEC, DLS, etc.) Purification->Analysis Purified Conjugate Final_Product Stable Protein Conjugate Analysis->Final_Product Characterized Conjugate

Caption: A typical experimental workflow for protein conjugation and subsequent purification and analysis.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_purification Aggregation During Purification cluster_storage Aggregation During Storage Start Protein Conjugate Aggregation Observed Timing When does aggregation occur? Start->Timing Immediate_Causes Potential Causes: - High Reagent Concentration - Poor Reagent Solubility - Sub-optimal Buffer Timing->Immediate_Causes Immediately after reagent addition Purification_Causes Potential Causes: - Buffer Exchange Shock - On-column Concentration - Shear Stress Timing->Purification_Causes During purification Storage_Causes Potential Causes: - Sub-optimal Storage Buffer - Freeze-Thaw Cycles - High Concentration Timing->Storage_Causes During long-term storage Immediate_Solutions Solutions: - Optimize Reagent Addition - Titrate Molar Ratio - Optimize Buffer Immediate_Causes->Immediate_Solutions Purification_Solutions Solutions: - Optimize Purification Buffer - Reduce Protein Load - Lower Flow Rate Purification_Causes->Purification_Solutions Storage_Solutions Solutions: - Add Stabilizing Excipients - Aliquot Samples - Optimize Concentration Storage_Causes->Storage_Solutions

Caption: A troubleshooting decision tree for addressing protein conjugate aggregation at different experimental stages.

References

Technical Support Center: Optimizing Molar Ratios of Crosslinker to Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the molar ratio of crosslinkers to proteins. Proper optimization is critical for achieving efficient conjugation without compromising protein function or inducing aggregation.

Troubleshooting Guide

This section addresses specific issues that may arise during protein crosslinking experiments.

Issue 1: Low or No Crosslinking Efficiency

If you observe minimal or no formation of crosslinked products, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incorrect Molar Ratio The molar excess of crosslinker to protein may be too low. Empirically test a range of molar ratios. A common starting point is a 20- to 500-fold molar excess of the crosslinker.[1]
Incompatible Buffer Buffer components can interfere with the crosslinking reaction. For amine-reactive crosslinkers (e.g., NHS esters), avoid buffers containing primary amines like Tris or glycine.[2][3] For carbodiimide-based crosslinkers like EDC, avoid buffers with amines, phosphate, or carboxyl groups.[2] Use non-reactive buffers such as PBS or HEPES.[4][5]
Suboptimal pH Most amine-reactive crosslinkers are most effective at a pH of 7-9.[4] For maleimide-thiol reactions, the optimal pH range is 6.5-7.5 to balance thiol reactivity and maleimide (B117702) stability.[5]
Hydrolyzed/Inactive Crosslinker Many crosslinkers are moisture-sensitive and have a limited half-life in aqueous solutions.[2] Always prepare stock solutions of the crosslinker immediately before use in a dry organic solvent like DMSO or DMF.[3][5]
Inaccessible Reactive Groups The target functional groups on the protein (e.g., lysines, cysteines) may be buried within the protein's structure and inaccessible to the crosslinker.[2] Consider using a crosslinker with a longer spacer arm or a different reactive chemistry.[2]
Presence of Reducing Agents (for Maleimide Chemistry) Reducing agents like DTT or β-mercaptoethanol will compete with protein sulfhydryls for reaction with maleimide crosslinkers.[5] Ensure all reducing agents are removed via dialysis or desalting columns before starting the conjugation.[5]

Issue 2: Protein Aggregation and Precipitation

The formation of visible precipitates or aggregates during or after the crosslinking reaction is a common problem.

Potential CauseRecommended Action
Excessive Crosslinking Too high a molar ratio of crosslinker can lead to extensive, uncontrolled crosslinking, resulting in large, insoluble aggregates.[1][3] Titrate the crosslinker concentration downwards.[6][7]
Hydrophobic Crosslinker Hydrophobic crosslinkers like SMCC or DSS can reduce the solubility of the modified protein, leading to aggregation.[3] Consider switching to a water-soluble analog, such as Sulfo-SMCC or BS3.[3]
High Protein Concentration High concentrations of protein can increase the likelihood of intermolecular crosslinking and aggregation.[4][8] Try reducing the protein concentration or increasing the reaction volume.[8]
Organic Solvent The organic solvent (e.g., DMSO, DMF) used to dissolve the crosslinker can denature the protein if the final concentration is too high. Keep the final organic solvent concentration below 10%.[9] Add the crosslinker stock solution dropwise to the protein solution while gently mixing.[3]
Suboptimal Buffer Conditions Incorrect pH or ionic strength can affect protein stability.[8][9] Screen different buffer conditions to find one that maintains protein solubility.[7]

Issue 3: Loss of Protein Activity

The biological function of the protein may be compromised after crosslinking.

Potential CauseRecommended Action
Modification of Critical Residues The crosslinker may be reacting with amino acids in the active site or other functionally important regions of the protein.[7]
Conformational Changes Crosslinking can alter the protein's three-dimensional structure, leading to a loss of function.
Action - Reduce the molar ratio of the crosslinker to minimize the extent of modification.[7]- If possible, use site-specific conjugation methods to target residues away from functional sites.- Characterize the conjugate to confirm that the modification has not altered the protein's structure or function.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting molar ratio of crosslinker to protein?

A1: The optimal molar ratio is highly dependent on the specific protein, the crosslinker being used, and the protein concentration.[3][10] A common starting point for amine-reactive crosslinkers is a 10- to 50-fold molar excess.[7] However, a broader range of 20- to 500-fold excess may be necessary for initial optimization experiments.[1] It is crucial to perform a titration experiment to determine the ideal ratio for your specific system.[4][6]

Q2: How do I choose the right crosslinker?

A2: The choice of crosslinker depends on several factors, including the available functional groups on your protein (e.g., primary amines, sulfhydryls, carboxyls), the desired spacer arm length, and whether the crosslinking needs to be performed in vivo or in vitro.[1][10] For in vivo crosslinking, a cell-permeable crosslinker is necessary.[2] It is often beneficial to screen multiple types of crosslinkers to identify the one that provides the best results for your target protein conjugate.[1]

Q3: How can I analyze the results of my crosslinking optimization?

A3: SDS-PAGE is a straightforward and widely used method to analyze the outcome of a crosslinking reaction.[6][11] An upward shift in the molecular weight of the protein bands indicates successful crosslinking. By comparing different molar ratios on the gel, you can identify the concentration that yields the desired crosslinked species without excessive aggregation (which often appears as high molecular weight smears or material stuck in the wells).[1][6] For more detailed analysis, techniques like mass spectrometry (XL-MS) can be used to identify the specific crosslinked sites.[11][12]

Q4: Should I be concerned about the reaction time?

A4: Yes, reaction time is an important parameter to optimize. A typical starting point is 30 minutes to 2 hours at room temperature.[1][11] Shorter times may result in incomplete crosslinking, while longer incubation periods can lead to the formation of large, undesirable aggregates.[1][13] The stability of the crosslinker should also be considered, as some reagents hydrolyze over time.[13]

Q5: What is quenching and why is it important?

A5: Quenching is the process of stopping the crosslinking reaction at a specific time point. This is typically done by adding a small molecule that reacts with the excess, unreacted crosslinker.[1] For amine-reactive crosslinkers, a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, is used.[1][11] For maleimide reactions, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol (B42355) can be used.[3] Quenching is crucial to prevent further, uncontrolled crosslinking that could lead to aggregation or unwanted side reactions.[1]

Experimental Protocols

Protocol: Titration to Optimize Crosslinker Molar Ratio

This protocol provides a general framework for determining the optimal molar excess of an amine-reactive crosslinker (e.g., DSS, BS3) for a target protein.

  • Sample Preparation:

    • Prepare your protein solution at a known concentration (e.g., 1 mg/mL) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.[4][11]

    • Ensure the protein sample is pure and free of interfering substances.[4]

  • Crosslinker Preparation:

    • Immediately before use, dissolve the crosslinker in a dry, water-miscible organic solvent such as DMSO to create a concentrated stock solution (e.g., 25 mM).[2][4]

  • Titration Setup:

    • Set up a series of reactions, each with the same amount of protein.

    • Add varying amounts of the crosslinker stock solution to each reaction to achieve a range of molar excess ratios (e.g., 0:1, 20:1, 50:1, 100:1, 250:1, 500:1 crosslinker:protein).

    • Include a negative control with no crosslinker.

  • Reaction Incubation:

    • Incubate the reactions for 30-60 minutes at room temperature with gentle mixing.[11]

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[11]

    • Incubate for an additional 15 minutes.[1]

  • Analysis:

    • Analyze the samples by SDS-PAGE. Mix an aliquot of each reaction with reducing sample buffer, heat, and load onto the gel.

    • Visualize the protein bands using Coomassie Blue or silver staining.[11]

    • The optimal molar ratio is the one that produces the highest yield of the desired crosslinked product with minimal formation of high-molecular-weight aggregates.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) r1 Set up Titration Series (Varying Molar Ratios) p1->r1 p2 Prepare Fresh Crosslinker Stock (e.g., in DMSO) r2 Add Crosslinker to Protein p2->r2 r1->r2 r3 Incubate (30-60 min, RT) r2->r3 r4 Quench Reaction (e.g., add Tris) r3->r4 a1 Analyze by SDS-PAGE r4->a1 a2 Identify Optimal Ratio (Max desired product, min aggregation) a1->a2

Caption: Workflow for optimizing the crosslinker-to-protein molar ratio.

troubleshooting_logic start Start: Protein Aggregation Observed q1 Is the crosslinker hydrophobic? start->q1 s1 Switch to a water-soluble analog (e.g., Sulfo-SMCC) q1->s1 Yes q2 Is the molar ratio of crosslinker high? q1->q2 No s1->q2 s2 Decrease the molar ratio q2->s2 Yes q3 Is the protein concentration high? q2->q3 No s2->q3 s3 Lower protein concentration q3->s3 Yes s4 Optimize buffer (pH, salt) q3->s4 No end Problem Resolved s3->end s4->end

Caption: Troubleshooting logic for protein aggregation during crosslinking.

References

Technical Support Center: SS-bis-amino-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SS-bis-amino-PEG4-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this bifunctional, cleavable linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

The optimal pH for reacting the NHS ester moiety of this compound with primary amines is between 7.2 and 8.5.[1] The reaction is highly dependent on pH.[1] At a lower pH, the primary amine target is protonated and less nucleophilic, leading to a slower reaction rate.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine and reduces the overall efficiency.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal for the NHS ester reaction itself.[1] However, it is crucial to consider the stability of the disulfide bond in the linker, which is more stable at a slightly acidic to neutral pH. Alkaline conditions can promote disulfide bond scrambling. Therefore, a compromise pH of 7.2-8.0 is often recommended to balance reaction efficiency and disulfide bond stability.

Q2: Which buffers are recommended for this compound conjugations?

Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a widely used and recommended buffer for these reactions.[3][4]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][3] These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[2][3] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[2][3]

Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

Many NHS ester reagents, including PEGylated ones, may have limited solubility in aqueous solutions.[2][5] It is common practice to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[2][3][5] It is critical to use high-quality, anhydrous, and amine-free solvents to prevent premature hydrolysis or reaction of the NHS ester.[1][5] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[2][3]

Q5: What is the impact of temperature on the reaction?

NHS ester conjugations are typically performed at room temperature (20-25°C) or at 4°C.[1] Reactions at room temperature are faster, generally taking 30-60 minutes, while reactions at 4°C are slower and may require several hours to overnight incubation.[2][3] The lower temperature can be beneficial for sensitive proteins and also slows down the rate of hydrolysis of the NHS ester, which can improve conjugation efficiency in some cases.

Q6: How can I be sure the disulfide bond in the linker remains intact during the reaction?

To maintain the integrity of the disulfide bond, it is important to avoid alkaline conditions (pH > 8.5) and the presence of reducing agents in your buffers. Disulfide bond scrambling can be accelerated in alkaline environments. While the NHS ester reaction is more efficient at a slightly basic pH, maintaining the pH within the 7.2-8.0 range is a good compromise to ensure the stability of the disulfide bond.

Troubleshooting Guides

Low or No Conjugation Yield
Potential Cause Recommended Solution
Hydrolyzed NHS Ester The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[2][3][5]
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH below 7.2 will result in a significantly slower reaction, while a pH above 8.5 will lead to rapid hydrolysis of the NHS ester.[1]
Presence of Primary Amines in Buffer Use a non-amine containing buffer such as PBS, HEPES, or borate buffer for the conjugation reaction.[1] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange prior to the reaction.[2][3]
Insufficient Molar Excess of Linker For reactions with dilute protein solutions, a greater molar excess of the this compound may be required to achieve the desired level of conjugation.[2] A 10- to 20-fold molar excess is a common starting point.
Inconsistent Results
Potential Cause Recommended Solution
pH Drift During Reaction The hydrolysis of the NHS ester can lead to a drop in pH, especially in large-scale reactions or with poorly buffered solutions.[1] Use a buffer with sufficient buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[1][5]
Variable Reagent Quality Use high-purity this compound and high-quality, anhydrous, amine-free solvents (DMSO or DMF).[1][5]
Disulfide Bond Reduction Ensure that no reducing agents are present in any of your buffers or solutions, as this will cleave the disulfide bond within the linker.

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

This data is for general NHS esters and provides a guideline for the stability of the reactive group.

Table 2: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range
pH 7.2 - 8.0 (to balance NHS ester reactivity and disulfide bond stability)
Temperature 4°C to 25°C
Reaction Time 30 minutes to 4 hours (temperature-dependent)
Buffer Phosphate-Buffered Saline (PBS), HEPES, Borate
Molar Excess of Linker 10- to 20-fold over the target molecule

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4) at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amine buffers (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the reaction buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[2][3]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently mixing.[2]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2][3]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][3]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.[2][3]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_products Products reagent This compound conjugate Protein-NH-CO-PEG4-SS-bis-amino-PEG4-NHS ester (Stable Amide Bond) reagent->conjugate Aminolysis byproduct N-hydroxysuccinimide (NHS) reagent->byproduct Release protein Protein-NH2 (Primary Amine) protein->conjugate conditions pH 7.2-8.5 Amine-free buffer (e.g., PBS, HEPES, Borate) conditions->conjugate

Caption: Reaction of this compound with a primary amine.

G start Low Conjugation Yield q1 Is the NHS ester reagent potentially hydrolyzed? start->q1 a1_yes Prepare fresh reagent stock solution. Ensure anhydrous solvents and proper storage. q1->a1_yes Yes q2 Is the reaction buffer pH optimal (7.2-8.5)? q1->q2 No end Re-run Experiment a1_yes->end a2_no Adjust buffer pH or prepare fresh buffer. q2->a2_no No q3 Does the buffer contain primary amines (e.g., Tris)? q2->q3 Yes a2_no->end a3_yes Perform buffer exchange to an amine-free buffer. q3->a3_yes Yes q4 Is the molar excess of the linker sufficient? q3->q4 No a3_yes->end a4_no Increase the molar ratio of the linker to the target molecule. q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting workflow for low conjugation efficiency.

G cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) nhs_ester This compound protein_amine Protein-NH2 nhs_ester->protein_amine water H2O (Water) nhs_ester->water amide_bond Stable Amide Bond protein_amine->amide_bond + inactive_ester Inactive Carboxylate water->inactive_ester + (favored at high pH)

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

References

Technical Support Center: NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation efficiency so low?

Low conjugation efficiency is a common issue that can stem from several factors. The most frequent culprits are related to reaction conditions and reagent stability.

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[1][2][3] Below this range, the target primary amines are protonated and less nucleophilic, slowing down the reaction.[4] Above this range, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[1][4][5][6] For many applications, a pH of 8.3-8.5 is considered optimal.[2][6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, where they react with water instead of the target amine.[1][4][7] This competing reaction is a primary reason for low yields. The rate of hydrolysis is significantly faster at higher pH values.[1][4][5]

  • Incorrect Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][3][8] These compounds will compete with your target molecule for reaction with the NHS ester, leading to reduced efficiency.[2][3] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080).[1][2][8]

  • Inactive NHS Ester Reagent: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis before the reagent is even used. Always store NHS esters in a dry, protected environment, such as in a desiccator at -20°C.[9] It's also advisable to equilibrate the reagent to room temperature before opening to prevent condensation.

  • Low Reactant Concentration: Low concentrations of your protein or amine-containing molecule can make the competing hydrolysis reaction more pronounced.[1] Increasing the concentration of your target molecule can improve the reaction kinetics towards conjugation. A protein concentration of at least 2 mg/mL is often recommended.[3]

Q2: Which buffer should I use for my NHS ester reaction?

The ideal buffer for an NHS ester reaction is one that maintains the optimal pH range (7.2-8.5) and does not contain any primary amines.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices for NHS ester conjugations.[1][2][8] A 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5 is a common and effective option.[6]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines like Tris and glycine, as they will directly compete with the desired reaction.[1][2][3][8] However, these buffers are useful for quenching the reaction once it is complete.[1][8][9]

Q3: My NHS ester is not dissolving in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[1][2]

  • Use of Organic Solvents: It is standard practice to first dissolve the NHS ester in a small amount of a water-miscible and anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][2][6]

  • Solvent Quality: Ensure you are using high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[6]

  • Final Concentration: The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of proteins or other biomolecules.[1]

Q4: Can NHS esters react with other amino acids besides lysine (B10760008)?

While NHS esters are highly selective for primary amines (N-terminus and lysine side chains), side reactions with other nucleophilic amino acid side chains can occur, particularly under certain conditions.[10][11]

  • Serine, Threonine, and Tyrosine: O-acylation of serine, threonine, and tyrosine residues can occur, though this reaction is generally much slower than the reaction with primary amines.[10][11] The resulting ester bond is less stable than the amide bond formed with amines and can be hydrolyzed.[10]

  • Cysteine and Histidine: Reactions with cysteine and histidine have also been reported.[10]

  • Minimizing Side Reactions: To minimize these side reactions, it is best to perform the conjugation within the recommended pH range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Buffer Ensure you are using an amine-free buffer such as PBS, HEPES, Borate, or Bicarbonate.[1][2][8] Avoid Tris and glycine buffers.[1][2][3]
Suboptimal pH Verify the pH of your reaction buffer is between 7.2 and 8.5.[1][3] For many proteins, pH 8.3-8.5 is optimal.[2][6]
Hydrolyzed/Inactive NHS Ester Use a fresh vial of NHS ester. Ensure it has been stored properly in a dry environment at a low temperature.[9] Allow the vial to warm to room temperature before opening.
Low Reactant Concentrations Increase the concentration of your protein/amine-containing molecule (ideally ≥ 2 mg/mL).[3] You can also increase the molar excess of the NHS ester.
Precipitation During Reaction Poor NHS Ester Solubility First, dissolve the NHS ester in a small amount of dry DMSO or DMF before adding it to the aqueous solution.[1][2][6]
Protein Denaturation Avoid high concentrations of organic solvent. Keep the final DMSO or DMF concentration below 10%.[1]
Inconsistent Results Variable Reagent Quality Use high-quality, anhydrous DMSO or amine-free DMF.[6] Use fresh, properly stored NHS ester for each experiment.
pH Fluctuation Use a buffer with sufficient buffering capacity, especially for large-scale reactions, as the release of NHS can lower the pH.[6]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The half-life is the time it takes for half of the reactive ester to be hydrolyzed.

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[1][5]
8.04~1 hour
8.6410 minutes[5][8]

Note: Half-life can vary depending on the specific NHS ester compound and buffer composition.[10]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and NHS ester.

  • Buffer Preparation: Prepare an appropriate amine-free reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[2][6]

  • Protein Solution Preparation: Dissolve or buffer-exchange your protein into the reaction buffer at a concentration of 2-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution.[2][6]

  • Reaction Incubation: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio depends on the number of available amines on the protein and the desired degree of labeling and should be determined empirically. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][6][8]

  • Quenching the Reaction (Optional): To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[1][9] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the conjugated protein using a desalting column, dialysis, or gel filtration.[6][12]

Visualizations

NHS_Reaction_Pathway cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed_Ester R-COOH + NHS (Inactive Carboxylate) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Increases with pH Amine Protein-NH₂ (Primary Amine) Amine->Amide_Bond Water H₂O (Water) Water->Hydrolyzed_Ester

Caption: NHS ester reaction pathway showing the desired aminolysis and competing hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? (e.g., PBS, HEPES) Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and stored properly? Check_Buffer->Check_Reagent Yes Change_Buffer Buffer exchange to an amine-free buffer Check_Buffer->Change_Buffer No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Use_New_Reagent Use fresh NHS ester Check_Reagent->Use_New_Reagent No Increase_Conc Increase protein and/or NHS ester concentration Check_Concentration->Increase_Conc No Success Reaction Successful Check_Concentration->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_New_Reagent->Check_Concentration Increase_Conc->Success

Caption: Troubleshooting workflow for an underperforming NHS ester reaction.

References

Technical Support Center: Removal of Unreacted Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted crosslinkers from experimental samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the process of removing excess crosslinking reagents.

Issue 1: My protein of interest has precipitated or aggregated after the crosslinking reaction or during the removal process.

  • Possible Cause 1: High Crosslinker Concentration. An excessive molar ratio of the crosslinker to the protein can lead to extensive modification of the protein surface, altering its charge and hydrophobicity, which in turn can cause aggregation.[1]

  • Solution: Optimize the molar excess of the crosslinker. It is crucial to perform a titration to find the ideal ratio that yields efficient crosslinking without causing precipitation.[2] If the crosslinker is hydrophobic, consider switching to a water-soluble alternative, such as one containing a sulfonate group, to minimize aggregation.[2]

  • Possible Cause 2: Inappropriate Buffer Conditions. The pH and ionic strength of the buffer can significantly impact protein solubility.[3] Proteins are often least soluble at their isoelectric point (pI).[3]

  • Solution: Ensure the buffer pH is at least one unit away from the protein's pI.[3] Sometimes, adjusting the salt concentration of the buffer can help maintain protein stability.[3] Including certain additives, like non-denaturing detergents at low concentrations, can also help solubilize protein aggregates.[3]

  • Possible Cause 3: Temperature Stress. Proteins can be sensitive to temperature fluctuations, and some may aggregate when stored at 4°C for extended periods.[3]

  • Solution: For long-term storage, it is generally better to store purified proteins at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[3]

Issue 2: I still detect unreacted crosslinker in my sample after purification.

  • Possible Cause 1: Inefficient Removal Method. The chosen method may not be optimal for the specific crosslinker or sample volume. Dialysis, for instance, can be a slow process.[4]

  • Solution: For dialysis, ensure a sufficient volume of dialysis buffer (dialysate) is used, typically at least 200 times the sample volume, and perform multiple buffer changes to maintain a steep concentration gradient.[5][6] For faster removal, consider using size exclusion chromatography (desalting spin columns), which can process samples in minutes.[4]

  • Possible Cause 2: Hydrolysis of the Crosslinker. Some crosslinkers, particularly NHS esters, can hydrolyze, and the hydrolysis byproducts might interfere with downstream analysis.

  • Solution: It is important to remove not only the unreacted crosslinker but also its hydrolysis products. Both dialysis and size exclusion chromatography are effective at removing these small molecules.[2]

Issue 3: I am experiencing significant loss of my protein sample during the removal process.

  • Possible Cause 1: Protein Adsorption to Surfaces. Proteins can nonspecifically bind to the surfaces of dialysis membranes or chromatography resins, leading to sample loss.

  • Solution: When using dialysis, select a membrane with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein to prevent its loss.[7] For size exclusion chromatography, ensure the protein is at least twice the size of the MWCO for high recovery.[8]

  • Possible Cause 2: Incomplete Recovery from Precipitation. The protein pellet after precipitation may be difficult to fully resuspend.[9]

  • Solution: To improve protein recovery after precipitation, ensure the pellet is not over-dried, as this can make it harder to dissolve.[10] The addition of 1-30 mM NaCl to the acetone (B3395972) during precipitation can also enhance the recovery of many proteins.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted crosslinkers?

A1: The three most common methods are dialysis, size exclusion chromatography (also known as gel filtration or desalting), and protein precipitation.[12] Each method has its advantages and is chosen based on factors like sample volume, desired purity, and the properties of the protein and crosslinker.[13]

Q2: How does dialysis work to remove unreacted crosslinkers?

A2: Dialysis separates molecules based on size by using a semi-permeable membrane.[14] The sample is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO).[15] This is then placed in a large volume of buffer (dialysate).[14] Smaller molecules, like unreacted crosslinkers and salts, pass through the membrane's pores into the dialysate, while larger molecules, such as the crosslinked protein complexes, are retained.[14][15]

Q3: What is size exclusion chromatography and how does it remove crosslinkers?

A3: Size exclusion chromatography (SEC) separates molecules based on their size as they pass through a column packed with a porous resin.[16][17] Larger molecules that cannot enter the pores of the resin travel around the beads and elute from the column first.[4] Smaller molecules, like unreacted crosslinkers, enter the pores, which slows their movement through the column, causing them to elute later.[4][16] This method is often used for desalting and buffer exchange.[4][13]

Q4: When should I use protein precipitation to remove unreacted crosslinkers?

A4: Protein precipitation is useful when you want to concentrate your protein sample in addition to removing small molecule contaminants.[9] It works by adding a reagent, such as cold acetone or trichloroacetic acid (TCA), that reduces the solubility of the protein, causing it to precipitate out of the solution.[9] The precipitated protein is then collected by centrifugation, and the supernatant containing the unreacted crosslinker is discarded.[9] However, a key disadvantage is that precipitation can denature the protein, and the pellet may be difficult to redissolve.[9]

Q5: How do I choose the right method for my experiment?

A5: The choice of method depends on several factors:

  • Speed: Size exclusion chromatography (especially with spin columns) is the fastest method, often taking only a few minutes.[4] Dialysis is the slowest, typically requiring several hours to overnight.[4]

  • Sample Volume: Dialysis is versatile and can handle a wide range of sample volumes.[18] Desalting spin columns are ideal for small sample volumes.[8]

  • Protein Stability: Dialysis is a gentle method that is good for proteins sensitive to denaturation.[7] Precipitation with organic solvents or acids can cause denaturation.[9]

  • Concentration: Precipitation is the only method of the three that also concentrates the protein sample.[9] Dialysis and size exclusion chromatography can lead to sample dilution.[7][18]

Below is a decision tree to help guide your choice:

G Troubleshooting: Choosing a Crosslinker Removal Method start Start: Need to remove unreacted crosslinker q_speed Is speed a critical factor? start->q_speed q_denature Is your protein prone to denaturation? q_speed->q_denature No method_sec Use Size Exclusion Chromatography (SEC) (e.g., Desalting Spin Column) q_speed->method_sec Yes q_concentrate Do you also need to concentrate your sample? q_denature->q_concentrate No method_dialysis Use Dialysis q_denature->method_dialysis Yes q_concentrate->method_dialysis No method_precip Use Protein Precipitation (e.g., Acetone) q_concentrate->method_precip Yes consider_precip Consider Precipitation, but be aware of potential denaturation. q_concentrate->consider_precip Alternative

A decision tree for selecting a crosslinker removal method.

Data Presentation: Comparison of Methods

The following table summarizes the key characteristics of the most common methods for removing unreacted crosslinkers.

FeatureDialysisSize Exclusion Chromatography (SEC)Protein Precipitation
Principle Diffusion across a semi-permeable membraneSeparation based on molecular sizeDifferential solubility
Typical Protein Recovery >90%[19]>95%[20]50-100% (highly variable)[20]
Processing Time 4 hours to overnight[4]5-10 minutes (spin columns)[4]1-2 hours[9]
Sample Dilution Yes[7][18]YesNo (concentrates sample)[9]
Risk of Denaturation LowLowHigh (with organic solvents/acids)[9]
Crosslinker Removal Efficiency High (with multiple buffer changes)[6]HighHigh

Experimental Protocols

Protocol 1: Dialysis for Removal of Unreacted Crosslinker

This protocol is suitable for removing small molecules from protein samples.

G Workflow: Dialysis cluster_prep Preparation cluster_dialysis Dialysis Steps cluster_recovery Sample Recovery prep_membrane 1. Prepare Dialysis Membrane (pre-wet according to manufacturer's instructions) load_sample 2. Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample dialyze1 3. Dialyze for 1-2 hours at room temperature or 4°C load_sample->dialyze1 change_buffer1 4. Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 5. Dialyze for another 1-2 hours change_buffer1->dialyze2 change_buffer2 6. Change Dialysis Buffer dialyze2->change_buffer2 dialyze_overnight 7. Dialyze overnight at 4°C change_buffer2->dialyze_overnight recover_sample 8. Recover Purified Sample dialyze_overnight->recover_sample

An experimental workflow for dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis clamps (if using tubing)

  • A large beaker or container for the dialysis buffer

  • Stir plate and stir bar

  • Dialysis buffer (at least 200-500 times the sample volume)[5][14]

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with distilled water.[18]

  • Load the protein sample into the dialysis tubing or cassette, leaving some space to allow for potential sample dilution.[18]

  • Securely close the tubing with clamps or seal the cassette.[18]

  • Immerse the dialysis device in a beaker containing the dialysis buffer. The buffer volume should be significantly larger than the sample volume.[18]

  • Place the beaker on a stir plate and stir gently at the desired temperature (e.g., 4°C for sensitive proteins).[18]

  • Dialyze for 1-2 hours.[5][6]

  • Change the dialysis buffer.[5][6]

  • Continue to dialyze for another 1-2 hours, followed by another buffer change.[5][6]

  • For maximum removal, perform a final dialysis step overnight at 4°C.[5][6][15]

  • Carefully remove the dialysis device from the buffer and recover the sample.[18]

Protocol 2: Size Exclusion Chromatography (Desalting Spin Column)

This protocol provides a rapid method for buffer exchange and removal of small molecules.

G Workflow: Size Exclusion Chromatography (Spin Column) prep_column 1. Prepare Spin Column (remove bottom closure, place in collection tube) remove_storage 2. Centrifuge to Remove Storage Buffer prep_column->remove_storage equilibrate 3. Equilibrate Column (add new buffer, centrifuge, discard flow-through) remove_storage->equilibrate repeat_equilibrate 4. Repeat Equilibration (2-3 times) equilibrate->repeat_equilibrate load_sample 5. Load Sample onto Resin Bed (in a new collection tube) repeat_equilibrate->load_sample centrifuge_collect 6. Centrifuge to Collect Purified Sample load_sample->centrifuge_collect

An experimental workflow for SEC using a spin column.

Materials:

  • Desalting spin column with an appropriate MWCO

  • Microcentrifuge

  • Collection tubes

  • Equilibration/exchange buffer

Procedure:

  • Prepare the spin column by inverting it to resuspend the resin.[8]

  • Remove the bottom closure and loosen the cap. Place the column in a collection tube.[8]

  • Centrifuge the column for 1-2 minutes at approximately 1,500 x g to remove the storage buffer.[8]

  • Place the column in a new collection tube. Add the desired equilibration buffer to the column.[8]

  • Centrifuge again to exchange the buffer. Discard the flow-through. Repeat this equilibration step 2-3 times.[8]

  • Place the equilibrated column into a new, clean collection tube.[8]

  • Slowly apply the protein sample to the center of the resin bed.[8]

  • Centrifuge the column for 2 minutes at 1,500 x g to collect the desalted protein sample in the collection tube.[8]

Protocol 3: Acetone Precipitation

This protocol is for concentrating a protein sample while removing contaminants.

G Workflow: Acetone Precipitation start 1. Start with Protein Sample in an acetone-compatible tube add_acetone 2. Add 4 volumes of ice-cold (-20°C) acetone start->add_acetone incubate 3. Incubate at -20°C for at least 60 minutes add_acetone->incubate centrifuge 4. Centrifuge at >13,000 x g for 10 minutes to pellet protein incubate->centrifuge decant 5. Decant Supernatant (contains crosslinker) centrifuge->decant air_dry 6. Air-dry the Pellet (do not over-dry) decant->air_dry resuspend 7. Resuspend Pellet in desired buffer air_dry->resuspend

An experimental workflow for acetone precipitation.

Materials:

  • Acetone, pre-chilled to -20°C

  • Acetone-compatible microcentrifuge tubes

  • Microcentrifuge capable of reaching >13,000 x g and operating at 4°C

Procedure:

  • Place your protein sample in a microcentrifuge tube that is compatible with acetone.[9]

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[9][14]

  • Vortex briefly and incubate the mixture at -20°C for at least 1 hour. For very dilute samples, a longer or overnight incubation may be necessary.[9][10]

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g in a pre-cooled centrifuge (4°C).[9][14]

  • Carefully decant and discard the supernatant, which contains the unreacted crosslinker.[9]

  • Allow the protein pellet to air-dry for about 30 minutes to remove residual acetone. Do not let the pellet dry completely, as this will make it difficult to resuspend.[9][10]

  • Resuspend the protein pellet in a suitable buffer for your downstream application.[14]

References

Technical Support Center: NHS Ester Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are designed to react selectively with primary aliphatic amines (–NH₂). In the context of proteins, these reactive groups are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) (Lys, K) residues.[1] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]

Q2: What are the optimal reaction conditions for an NHS ester conjugation?

A2: NHS ester labeling reactions are highly dependent on the experimental conditions. The optimal pH range is typically between 7.2 and 8.5.[1][2] Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently.[1][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amine reaction.[2][4][5] Reactions are generally performed for 30 minutes to 4 hours at room temperature or 4°C.[6][7]

Q3: Can NHS esters react with amino acids other than lysine?

A3: Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains.[1][8][9] Significant side reactions have been reported with serine, threonine, and tyrosine.[1][8][9][10] Cysteine and histidine can also be modified.[8][9][11] These side reactions are generally much slower than the reaction with primary amines.[1]

Q4: How significant are the side reactions with serine, threonine, and tyrosine?

A4: The O-acylation of serine, threonine, and tyrosine residues results in an ester linkage that is less stable than the amide bond formed with lysine.[1] This side reaction can become more prominent when accessible primary amines are limited or at a higher pH.[1][10] The resulting ester bond can be selectively cleaved by treatment with hydroxylamine (B1172632) or by heating, which leaves the stable amide bonds intact.[1]

Q5: What is NHS ester hydrolysis and how can I minimize it?

A5: NHS ester hydrolysis is a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation.[3][6][12] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[3][4][5][6] To minimize hydrolysis, it is recommended to perform the reaction within the optimal pH range of 7.2-8.5 and, if necessary, at a lower temperature (e.g., 4°C) for a longer duration.[2] Using a higher concentration of the protein and NHS ester can also favor the desired conjugation over hydrolysis.[2][]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage.[1][14]Store NHS esters desiccated and allow the vial to equilibrate to room temperature before opening to prevent condensation.[14][15] Prepare fresh solutions of the NHS ester immediately before use.[5]
Suboptimal pH: The reaction buffer pH is too low, leading to protonation of amines.[1][2]Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[2]
Amine-Containing Buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target protein for reaction with the NHS ester.[2][5]Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer before starting the conjugation.[1]
Low Protein Concentration: The rate of hydrolysis can outcompete the bimolecular conjugation reaction at low protein concentrations.[6][]Increase the concentration of the protein in the reaction mixture (a concentration of 1-10 mg/mL is often recommended).[5]
Protein Precipitation after Labeling Over-labeling: The addition of too many label molecules can alter the protein's charge and structure, leading to aggregation.Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio of NHS ester to protein.
Solvent Incompatibility: If the NHS ester is dissolved in an organic solvent like DMSO or DMF, the final concentration of the organic solvent in the reaction mixture may be too high for the protein's stability.Minimize the volume of the organic solvent used to dissolve the NHS ester. Ensure the final concentration of the organic solvent is compatible with your protein's stability.
Poor Reproducibility Inconsistent Reagent Handling: Variability in the storage and handling of the NHS ester can lead to different levels of hydrolysis between experiments.Adhere to strict protocols for storing and handling the NHS ester. Use fresh aliquots for each experiment.
pH Drift During Reaction: The release of N-hydroxysuccinimide, which is acidic, can cause the pH of poorly buffered solutions to drop during the reaction.[1]Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. For large-scale reactions, it may be necessary to monitor and adjust the pH.[5][16]
Variable Reaction Times/Temperatures: The extent of conjugation and side reactions is dependent on the reaction time and temperature.[1]Precisely control the incubation time and temperature for all experiments to ensure consistency.

Quantitative Data

Table 1: Stability of NHS Esters - Half-life at Different pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[3]

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[4][6][7]
7.0Ambient~7 hours[15]
8.0Ambient1 hour[17]
8.5Room Temperature~150 minutes[18]
8.6410 minutes[4][6][7]
9.0Room Temperature~120 minutes[18]
9.0Ambientminutes[15]

Note: These values are approximate and can vary depending on the specific NHS ester, buffer composition, and temperature.

Table 2: Relative Reactivity of Amino Acid Residues with NHS Esters

This table provides a qualitative comparison of the reactivity of different amino acid side chains with NHS esters.

Amino Acid ResidueFunctional GroupRelative ReactivityBond FormedBond Stability
N-terminus, LysinePrimary AmineVery HighAmideVery Stable
CysteineThiolModerateThioesterLabile
TyrosinePhenolLowEsterLabile
Serine, ThreonineHydroxylLowEsterLabile
HistidineImidazoleLowAcyl-imidazoleLabile

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization may be required for specific proteins and labels.

  • Buffer Preparation: Prepare a non-amine-containing reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer or ammonium (B1175870) salts), perform a buffer exchange into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5]

  • Reaction: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. A common starting point is a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.

Visualizations

Reaction_Pathways cluster_main Primary Reaction cluster_side Side Reactions NHS_Ester NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Fast Primary_Amine Primary Amine (Lys, N-terminus) Primary_Amine->Amide_Bond Hydrolysis Hydrolysis (H₂O) Side_Chains Other Nucleophiles (Ser, Thr, Tyr, Cys, His) Unstable_Adducts Unstable Adducts (Esters, Thioesters) Side_Chains->Unstable_Adducts NHS_Ester2 NHS Ester NHS_Ester2->Hydrolysis pH dependent NHS_Ester2->Unstable_Adducts Slow

Caption: NHS Ester Reaction Pathways.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Check NHS Ester (Fresh? Stored properly?) Start->Check_Reagent Check_Buffer Check Buffer (pH 7.2-8.5? Amine-free?) Check_Reagent->Check_Buffer Reagent OK Check_Concentration Check Concentrations (Protein & NHS Ester) Check_Buffer->Check_Concentration Buffer OK Optimize_Ratio Optimize Molar Ratio (NHS Ester:Protein) Check_Concentration->Optimize_Ratio Concentrations OK Optimize_Conditions Optimize Reaction (Time & Temperature) Optimize_Ratio->Optimize_Conditions Ratio Optimized Success Successful Conjugation Optimize_Conditions->Success Conditions Optimized

Caption: Troubleshooting Low Conjugation Yield.

References

improving the stability of SS-bis-amino-PEG4-NHS ester stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SS-bis-amino-PEG4-NHS Ester

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the stability of your stock solutions and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution seems to have lost activity. What could be the cause?

A1: The most common reason for loss of activity in an this compound stock solution is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][] NHS esters are highly susceptible to moisture, which leads to their conversion into a non-reactive carboxylic acid.[1][3] This hydrolysis is a competing reaction to the desired aminolysis (reaction with primary amines).[]

Several factors can accelerate the hydrolysis of your NHS ester stock solution:

  • Presence of water: Using non-anhydrous solvents or repeated exposure of the stock solution to atmospheric moisture can lead to rapid degradation.[1][3][4]

  • Inappropriate solvent: While this compound is soluble in aqueous buffers, these are not suitable for storage and should only be used immediately before the conjugation reaction.[5][6]

  • Improper storage temperature: Storing the stock solution at temperatures above the recommended -20°C can increase the rate of hydrolysis.[4][7]

  • Degraded solvent: Using dimethylformamide (DMF) that has degraded to form dimethylamine (B145610) can react with the NHS ester, reducing its activity.[5][8]

Q2: What is the best way to prepare and store a stock solution of this compound?

A2: To maximize the stability of your stock solution, it is crucial to follow these guidelines:

  • Use an appropriate anhydrous solvent: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of NHS esters.[1][4][] These solvents are non-protic and minimize the risk of hydrolysis.

  • Prepare the solution immediately before use if possible: For optimal results, it is best to dissolve the this compound right before you plan to use it in a conjugation reaction.[3]

  • Proper storage of stock solutions: If you need to store a stock solution, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.[10] These aliquots should be stored at -20°C with a desiccant.[3] Under these conditions, a stock solution in anhydrous DMSO or DMF can be stable for up to three months.[10]

  • Equilibrate to room temperature before opening: To prevent condensation of moisture onto the product, always allow the vial to reach room temperature before opening.[3][11]

Q3: Can I use an aqueous buffer to prepare my this compound stock solution?

A3: No, it is not recommended to prepare a stock solution of this compound in an aqueous buffer for storage.[5][6] The NHS ester moiety readily hydrolyzes in the presence of water.[1][3] Aqueous solutions of NHS esters should be prepared immediately before use and added to the reaction mixture without delay.[5]

Q4: The pH of my reaction buffer is 8.5. Will this affect the stability of my this compound?

A4: Yes, the pH of the reaction buffer significantly impacts the stability of the NHS ester. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[12] However, the rate of hydrolysis also increases with higher pH.[7][12] At a pH of 8.6, the half-life of an NHS ester can be as short as 10 minutes at 4°C.[12] Therefore, while a pH of 8.5 is suitable for the conjugation reaction, it is important to add the NHS ester stock solution to the reaction buffer immediately before starting the experiment to minimize hydrolysis.

Troubleshooting Guide

Issue: Low conjugation efficiency with this compound.

If you are experiencing poor yields in your conjugation experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Degraded this compound Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[1][3] Ensure the solid reagent has been stored properly at -20°C with a desiccant.[3]
Presence of primary amines in the buffer Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[3] Use buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[12]
Suboptimal pH of the reaction buffer Verify that the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[1][12]
Low concentration of reactants The hydrolysis of the NHS ester is a significant competing reaction, especially in dilute protein solutions.[12] If possible, increase the concentration of your protein or other amine-containing molecule to favor the conjugation reaction.
Steric hindrance If the primary amines on your target molecule are not easily accessible, the conjugation reaction may be inefficient.[1] Consider using a longer PEG spacer in your crosslinker if this is a persistent issue.

Experimental Protocols

Protocol: Testing the Activity of this compound Stock Solution

This protocol allows you to qualitatively assess the activity of your NHS ester stock solution by measuring the release of N-hydroxysuccinimide (NHS) after intentional hydrolysis with a strong base. The released NHS absorbs light at 260 nm.[13]

Materials:

  • This compound stock solution in anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • 0.5 N NaOH

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare two tubes:

    • Control tube: Add a volume of anhydrous DMSO or DMF equal to the volume of the NHS ester stock solution you will use to the amine-free buffer.

    • Test tube: Add a small aliquot of your this compound stock solution to the amine-free buffer.

  • Zero the spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance of the test tube at 260 nm. This is your initial reading.

  • To the test tube, add a small volume of 0.5 N NaOH to induce rapid hydrolysis of the NHS ester. Mix well.

  • Immediately measure the absorbance of the test tube at 260 nm. This is your final reading.

Interpretation of Results:

  • A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS.

  • If there is little to no change in absorbance, your this compound stock solution has likely already hydrolyzed and is inactive.

Visualizations

cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_degradation Degradation Pathway Solid Solid this compound Stock_Solution Stock Solution Solid->Stock_Solution Dissolve Solvent Anhydrous DMSO or DMF Solvent->Stock_Solution Storage_Conditions Store at -20°C with desiccant Stock_Solution->Storage_Conditions Hydrolyzed_Product Inactive Carboxylic Acid Stock_Solution->Hydrolyzed_Product Hydrolysis Moisture Moisture (H2O) Moisture->Hydrolyzed_Product

Caption: Workflow for the preparation, storage, and potential degradation of this compound stock solution.

Start Low Conjugation Efficiency Check_Reagent Is the NHS ester stock solution fresh? Start->Check_Reagent Prepare_Fresh Prepare a fresh stock solution in anhydrous solvent. Check_Reagent->Prepare_Fresh No Check_Buffer Is the reaction buffer amine-free? Check_Reagent->Check_Buffer Yes Prepare_Fresh->Check_Buffer Change_Buffer Use a non-amine containing buffer (e.g., PBS). Check_Buffer->Change_Buffer No Check_pH Is the buffer pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Increase_Concentration Consider increasing reactant concentrations. Check_pH->Increase_Concentration Yes Adjust_pH->Increase_Concentration End Re-run Experiment Increase_Concentration->End

References

how to confirm disulfide bond cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disulfide Bond Analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the confirmation of disulfide bond cleavage in proteins and peptides.

Q1: What are the primary methods to confirm disulfide bond cleavage?

There are several common methods to confirm the cleavage of disulfide bonds, each with its own advantages. The main approaches include:

  • Chromatographic and Electrophoretic Methods: Techniques like SDS-PAGE show a mobility shift between the non-reduced (intact disulfide bonds) and reduced (cleaved disulfide bonds) forms of a protein, especially for multi-subunit proteins.[1]

  • Spectroscopic Assays: Ellman's reagent (DTNB) provides a quantitative measure of free sulfhydryl (-SH) groups that appear after disulfide bond reduction.[2][3][4] The reaction produces a yellow-colored product that can be measured spectrophotometrically.

  • Mass Spectrometry (MS): This is a powerful tool for disulfide bond analysis. By comparing the mass spectra of non-reduced and reduced samples, researchers can identify peptides that were originally linked by a disulfide bond.[5][6][7] Advanced techniques like tandem MS (MS/MS) can pinpoint the exact cysteine residues involved.[8][9]

  • Fluorescent Labeling: Thiol-reactive fluorescent probes (e.g., maleimide (B117702) derivatives) can be used to label free sulfhydryl groups.[10][11][12] An increase in fluorescence after reduction indicates the cleavage of disulfide bonds.

Q2: How do I choose the right method for my experiment?

Choosing the appropriate method depends on the specific question you are asking, the nature of your sample, and the equipment available.

  • For a quick, qualitative confirmation in a multi-subunit protein, SDS-PAGE is often sufficient.

  • For quantitative analysis of the total number of cleaved disulfide bonds, Ellman's Assay is a rapid and popular choice.[4]

  • To identify the specific location of disulfide bonds and confirm their cleavage site-specifically, Mass Spectrometry is the gold standard.[3][8]

  • For applications requiring high sensitivity or for visualizing thiol groups, Fluorescent Labeling is an excellent option.[10][11]

Below is a general workflow to guide your decision-making process.

G cluster_start Experimental Goal cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_structural Structural Mapping start What is the primary goal? qualitative Confirm any cleavage? start->qualitative Qualitative quantitative Quantify total free thiols? start->quantitative Quantitative structural Identify specific cleavage sites? start->structural Structural sds_page SDS-PAGE Analysis (Mobility Shift) qualitative->sds_page ellman Ellman's Assay (DTNB) (Colorimetric) quantitative->ellman fluorescent Fluorescent Labeling (High Sensitivity) quantitative->fluorescent mass_spec Mass Spectrometry (LC-MS/MS) (Definitive Mapping) structural->mass_spec G cluster_input Sample Preparation cluster_process Electrophoresis cluster_output Analysis protein Protein Sample non_reduced Add SDS Buffer (No Reducing Agent) protein->non_reduced reduced Add SDS Buffer (+ DTT or BME) protein->reduced heat Heat both samples (95°C) non_reduced->heat reduced->heat run_gel Load and Run SDS-PAGE heat->run_gel stain Stain Gel (e.g., Coomassie) run_gel->stain analyze Compare Bands: Reduced vs. Non-Reduced stain->analyze G cluster_input Reaction cluster_process Measurement cluster_output Products thiol Free Thiol (-SH) (from reduced protein) reaction Thiol-Disulfide Exchange thiol->reaction dtnb DTNB (Ellman's Reagent) (Colorless) dtnb->reaction mixed_disulfide Mixed Disulfide reaction->mixed_disulfide tnb TNB Anion (Yellow Color) reaction->tnb measure Measure Absorbance at 412 nm tnb->measure G cluster_prep Sample Preparation cluster_analysis Analysis protein Protein Sample non_reduced Non-Reduced Sample protein->non_reduced reduced Reduced Sample protein->reduced digest1 Proteolytic Digest non_reduced->digest1 alkylate Alkylate Free Thiols (e.g., IAM) reduced->alkylate digest2 Proteolytic Digest alkylate->digest2 lcms LC-MS/MS Analysis digest1->lcms digest2->lcms compare Compare Spectra: Identify disulfide-linked peptides vs. individual alkylated peptides lcms->compare

References

Technical Support Center: Optimizing Cell Surface Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing incubation times for cell surface crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for incubation time when using a new crosslinker?

A good starting point for most amine-reactive crosslinkers is a 30-minute incubation.[1] However, the optimal time can vary significantly depending on the specific crosslinker, its concentration, and the experimental conditions. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific system.[2]

Q2: How does temperature affect the crosslinking reaction?

Temperature plays a critical role in the efficiency of the crosslinking reaction. For formaldehyde (B43269) crosslinking, no significant difference was observed between incubation at 25°C (room temperature) and 37°C.[3] For BS3 crosslinking of surface-expressed proteins in brain slices, an incubation at 4°C for 30 minutes is recommended, while for primary neuronal cultures, 10 minutes at 37°C is suggested.[4] Lower temperatures can help to slow down cellular processes and reduce non-specific interactions.

Q3: Can long incubation times be detrimental?

Yes, excessively long incubation periods should generally be avoided. They can lead to the formation of large, insoluble protein aggregates and may cause the crosslinker to lose stability.[1] If extended incubation is necessary, consider adding fresh crosslinker at specific intervals to maintain the desired molar ratio.[1]

Q4: How do I stop the crosslinking reaction?

The crosslinking reaction must be stopped by adding a quenching solution. For amine-reactive crosslinkers, a common quenching agent is a buffer containing Tris or glycine (B1666218).[5][6] For example, formaldehyde crosslinking can be quenched with ice-cold 1.25 M glycine in PBS.[3] The quenching step is crucial to prevent further, uncontrolled crosslinking.

Q5: What are the key parameters to optimize for successful cell surface crosslinking?

Three primary parameters to optimize are the crosslinker concentration, the incubation time, and the reaction temperature.[3] Additionally, factors such as cell density, buffer composition (pH and absence of reactive components), and the specific characteristics of the target protein will influence the outcome.[5][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no crosslinking efficiency - Suboptimal incubation time: The incubation period may be too short. - Incorrect crosslinker concentration: The concentration may be too low. - Inactive crosslinker: The crosslinker may have hydrolyzed due to improper storage or handling. - Incompatible buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target proteins for the crosslinker.[5][7] - Suboptimal pH: Most amine-reactive crosslinkers require an alkaline pH (7-9) for optimal activity.[1][4]- Optimize incubation time: Perform a time-course experiment (e.g., 5, 10, 20, 30, 60 minutes) to determine the optimal duration.[2] - Optimize crosslinker concentration: Test a range of concentrations (e.g., 20- to 500-fold molar excess over the protein concentration).[1] - Use fresh crosslinker: Prepare the crosslinker solution immediately before use.[7] - Use a non-reactive buffer: Use a buffer such as phosphate-buffered saline (PBS).[1] - Ensure correct buffer pH: Verify and adjust the pH of your reaction buffer to the optimal range for your crosslinker.
High molecular weight smears or aggregates on gel - Over-crosslinking: The incubation time or crosslinker concentration is too high.[1] - High cell density: Too many cells can lead to non-specific crosslinking.- Reduce incubation time and/or crosslinker concentration. - Optimize cell density: Ensure cells are in the exponential growth phase and at a subconfluent density.[1]
Protein of interest is not detected after crosslinking - Epitope masking: The crosslinking process may have modified the epitope recognized by your antibody. - Protein degradation: Proteases may have degraded the target protein during sample preparation.- Test different antibodies: Use an antibody that recognizes a different epitope. - Perform western blot analysis under both reducing and non-reducing conditions: This can help determine if the protein is part of a high molecular weight complex.[8] - Add protease inhibitors: Include protease inhibitors in your lysis buffer.[5][7]
Precipitation of crosslinked proteins - Over-crosslinking: Excessive crosslinking can alter protein solubility.[7]- Reduce the molar excess of the crosslinking reagent.

Experimental Protocols

Protocol 1: General Optimization of Incubation Time for Cell Surface Crosslinking

This protocol provides a framework for empirically determining the optimal incubation time for a given crosslinker and cell type.

  • Cell Preparation: Culture cells to sub-confluent density (exponential growth phase).

  • Washing: Gently wash the cells twice with ice-cold PBS to remove any residual culture medium.

  • Crosslinker Preparation: Immediately before use, prepare the crosslinker solution in a non-reactive buffer (e.g., PBS) at the desired starting concentration.

  • Incubation Time-Course:

    • Aliquot the washed cells into separate tubes for each time point (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Add the crosslinker solution to each tube and incubate at the desired temperature (e.g., room temperature or 4°C) with gentle agitation.

  • Quenching: At the end of each incubation period, stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-20 mM. Incubate for an additional 10-15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer containing protease inhibitors.

  • Analysis: Analyze the crosslinked samples by SDS-PAGE and Western blotting to determine the time point that yields the optimal level of crosslinking for the protein of interest.

Protocol 2: BS³ Crosslinking of Cell Surface Proteins in Primary Neuronal Cultures

This protocol is adapted for crosslinking surface-expressed proteins in primary neuronal cultures.[4]

  • Cell Culture: Grow primary neuronal cultures to the desired maturity.

  • Washing: Wash the cultures twice with Hank's Balanced Salt Solution (HBSS).

  • Crosslinking: Incubate the cells with 2 mM BS³ in HBSS for 10 minutes at 37°C.

  • Quenching: Terminate the reaction by adding 100 mM glycine and incubating for 10 minutes at 4°C on a rocker.

  • Lysis: Remove the quenching solution and add ice-cold lysis buffer. Harvest the cells by scraping.

  • Analysis: Proceed with SDS-PAGE and immunoblotting to analyze the crosslinked proteins.

Quantitative Data Summary

Table 1: Recommended Starting Incubation Times and Temperatures for Common Crosslinkers

CrosslinkerStarting Incubation TimeRecommended TemperatureQuenching ReagentReference
Formaldehyde10 minutesRoom TemperatureGlycine[3]
BS³ (Brain Slices)30 minutes4°CGlycine[4]
BS³ (Neuronal Cultures)10 minutes37°CGlycine[4]
DSG/DSS10 minutesRoom TemperatureTris[1]
Glutaraldehyde15 - 30 minutesRoom TemperatureGlycine[6]

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_crosslinking Crosslinking cluster_quenching Quenching & Lysis cluster_analysis Analysis cell_culture Culture Cells to Sub-confluency wash_cells Wash Cells with PBS cell_culture->wash_cells add_crosslinker Add Crosslinker Solution wash_cells->add_crosslinker incubate Incubate for Optimized Time add_crosslinker->incubate quench Add Quenching Buffer incubate->quench lysis Lyse Cells quench->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot

Caption: General workflow for cell surface crosslinking experiments.

troubleshooting_logic start Low/No Crosslinking? check_time Optimize Incubation Time? start->check_time Yes failure Re-evaluate Protocol start->failure No check_conc Optimize Concentration? check_time->check_conc Done check_reagent Use Fresh Reagent? check_conc->check_reagent Done check_buffer Check Buffer Compatibility? check_reagent->check_buffer Done success Successful Crosslinking check_buffer->success Done

References

avoiding quenching of the NHS ester reaction by Tris buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing NHS Ester Reactions

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in NHS ester labeling, with a specific focus on buffer compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an NHS ester reaction?

N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently attaching molecules to primary amines (-NH₂).[1] This is a common method for labeling proteins, antibodies, and amine-modified oligonucleotides.[2][3] The reaction, known as aminolysis, involves the primary amine acting as a nucleophile, attacking the carbonyl group of the ester. This forms a stable and permanent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][4]

Q2: Why is Tris buffer a problem for NHS ester reactions?

Tris (tris(hydroxymethyl)aminomethane) possesses a primary amine group as part of its chemical structure.[1][5] This primary amine is nucleophilic and will compete with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the NHS ester.[1][6] This "quenching" reaction consumes the NHS ester, significantly reducing the labeling efficiency of your target molecule and leading to lower-than-expected conjugation yields.[1][7] For this reason, Tris and other primary amine-containing buffers like glycine (B1666218) are generally not recommended for NHS ester conjugations.[1][6] However, they can be useful for intentionally stopping (quenching) the reaction once it has completed.[1][8]

Q3: What is the optimal pH for an NHS ester reaction?

The pH of the reaction is a critical factor. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][9] Many protocols recommend a pH of 8.3-8.5 for the highest efficiency.[10][11]

  • Below pH 7.2: The target primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive.[12]

  • Above pH 8.5: The rate of hydrolysis, a competing reaction where water attacks and inactivates the NHS ester, increases dramatically. This reduces the amount of active ester available to react with your target molecule.[1][12]

Q4: Which buffers are recommended for NHS ester conjugations?

To avoid quenching, it is essential to use a non-amine buffer within the optimal pH range. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4.[8]

  • Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-8.5.[3][10]

  • Borate Buffer: 50 mM, pH 8.5.[13]

  • HEPES Buffer: pH 7.2-8.5.[1]

Q5: My NHS ester reagent isn't dissolving in the aqueous buffer. What should I do?

Many NHS esters, especially those without a sulfo-group, have poor water solubility. The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6] This stock solution is then added to your protein solution in the appropriate aqueous buffer. It is critical to use anhydrous (dry) and high-purity solvents, as contaminants can interfere with the reaction.[11]

Troubleshooting Guide: Low Conjugation Efficiency

Low or no yield is the most common issue in NHS ester labeling. The workflow and table below will help you diagnose and solve the problem.

Competing Reactions Diagram

dot digraph "Competing_Reactions" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=8, height=2.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes NHS [label="NHS Ester\n(Active Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Target Primary Amine\n(-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tris [label="Tris Buffer\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water (H₂O)\n(Hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"];

Conjugate [label="Desired Conjugate\n(Stable Amide Bond)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenched [label="Quenched Ester\n(Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolyzed [label="Hydrolyzed Ester\n(Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NHS -> Conjugate [label="Aminolysis (Good)", color="#34A853", fontcolor="#34A853"]; Amine -> Conjugate [style=invis];

NHS -> Quenched [label="Quenching (Bad)", color="#EA4335", fontcolor="#EA4335"]; Tris -> Quenched [style=invis];

NHS -> Hydrolyzed [label="Hydrolysis (Bad)", color="#EA4335", fontcolor="#EA4335"]; Water -> Hydrolyzed [style=invis];

// Invisible edges for layout subgraph { rank=same; Amine; Tris; Water; } } dot

Competing reactions for an NHS ester in a Tris-buffered solution.
Troubleshooting Workflow

Troubleshooting_Workflow

A logical workflow for troubleshooting low NHS ester conjugation efficiency.
Data Summary: Buffer and pH Effects on NHS Ester Stability

The stability of the NHS ester is paramount for a successful reaction. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1][8]
7.0Room Temp.~4-5 hours[14][15]
8.0Room Temp.~1 hour[8][14]
8.6410 minutes[1][8]
8.6Room Temp.10 minutes[14][15]

Table 1: The effect of pH and temperature on the hydrolytic stability of NHS esters in aqueous solution. As pH increases, the half-life decreases dramatically.

Experimental Protocols

Protocol 1: Buffer Exchange to Remove Tris Prior to Labeling

If your protein of interest is currently in a Tris-based or other amine-containing buffer, you must remove it before starting the NHS ester reaction.

Materials:

  • Protein solution in Tris buffer.

  • Amine-free labeling buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Procedure (Using a Desalting Column):

  • Equilibration: Equilibrate the desalting column with at least 5 column volumes of the chosen amine-free labeling buffer.

  • Sample Loading: Apply the protein sample to the top of the column. Allow it to enter the packed bed completely.

  • Elution: Add the amine-free labeling buffer to the column and begin collecting fractions. The protein will elute in the void volume (early fractions), while the smaller Tris buffer molecules will be retained and elute later.

  • Protein Collection: Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm). Pool the fractions containing your protein.

  • Confirmation: The protein is now in the correct labeling buffer and is ready for conjugation as described in Protocol 2.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol outlines a standard procedure for labeling a protein with an NHS ester in a compatible buffer.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).[7][10]

  • NHS ester reagent.

  • Anhydrous, amine-free DMSO or DMF.[11]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[7]

  • Desalting column for purification.

Procedure:

  • Prepare Protein Solution: Ensure your protein is fully dissolved in the labeling buffer at a suitable concentration (e.g., 2.5 mg/mL).[3]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2][6]

  • Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed. A 5- to 20-fold molar excess of the ester over the protein is a common starting point.[10]

  • Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1][10] Protect light-sensitive reagents from light during incubation.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[8][14]

  • Purification: Remove unreacted NHS ester and byproducts by running the reaction mixture over a desalting column, eluting with a suitable storage buffer (e.g., PBS).[6] Collect the purified, labeled protein conjugate.

References

Technical Support Center: Scaling Up Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the scale-up of bioconjugation processes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scaling up of bioconjugation reactions.

Issue 1: Low Conjugation Efficiency and Yield

Q1: We are observing a significant drop in conjugation efficiency and overall yield upon scaling up our reaction from the bench (mg scale) to a pilot scale (g scale). What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Troubleshooting Steps:

  • Inefficient Mixing: At larger scales, achieving homogenous mixing of reactants is more challenging, leading to localized concentration gradients and incomplete reactions.[1][2][3][4][5]

    • Solution: Re-evaluate your mixing parameters. This includes the type of impeller, agitation speed, and mixing time.[1][5] For shear-sensitive molecules, a balance must be struck between efficient mixing and maintaining biomolecule integrity.[1][4] Consider performing mixing studies using a tracer or modeling fluid dynamics to ensure homogeneity.

  • Incorrect Stoichiometry: The optimal molar ratio of reactants at a small scale may not be directly transferable to a larger scale due to differences in addition rates and mixing dynamics.

    • Solution: Re-optimize the stoichiometry at the target scale. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal molar ratios of the biomolecule, linker, and payload under the new process parameters.[6]

  • Temperature and pH Gradients: Larger reaction volumes are more susceptible to temperature and pH gradients, which can significantly impact reaction kinetics and product stability.[1]

    • Solution: Ensure your reaction vessel has adequate temperature control (e.g., jacketed vessel) and monitoring. Implement multiple pH probes to monitor and control pH homogeneity throughout the reactor.

  • Reagent Degradation: The stability of reagents, particularly in solution, can become a factor with longer reaction and preparation times at scale.[7]

    • Solution: Prepare stock solutions of sensitive reagents, such as DBCO-NHS esters, fresh in anhydrous solvents like DMSO or DMF and use them promptly.[7] Assess the stability of all reagents under the scaled-up process conditions.

Issue 2: Increased Aggregation and Impurity Profile

Q2: Our scaled-up bioconjugate exhibits a higher level of aggregation and a more complex impurity profile compared to the lab-scale product. How can we address this?

A2: Increased aggregation and impurities are often linked and can compromise the efficacy and safety of the final product.[8][9] Hydrophobic payloads in antibody-drug conjugates (ADCs) are a common contributor to aggregation.[8][9]

Possible Causes & Troubleshooting Steps:

  • Localized High Concentrations: Inefficient mixing can lead to pockets of high reactant concentration, promoting aggregation and side reactions.

    • Solution: Optimize the addition rate and method of the conjugation reagents. A slower, controlled addition rate with efficient mixing can prevent localized high concentrations.

  • Suboptimal Buffer Conditions: The buffer composition, including pH and excipients, plays a critical role in protein stability.

    • Solution: Screen different buffer formulations at the larger scale. The inclusion of stabilizers like arginine, histidine, or glycerol (B35011) can help mitigate aggregation.[6]

  • Extended Reaction Times: Longer reaction times at scale can lead to increased side reactions and degradation products.

    • Solution: Monitor the reaction kinetics closely using in-process analytical techniques (PAT) to determine the optimal reaction endpoint and avoid unnecessary extensions.[6][8]

  • Purification Inefficiency: The purification method may not be as effective at removing aggregates and impurities at a larger scale.

    • Solution: Re-evaluate and optimize the purification process. Techniques like size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF) may need to be adjusted or combined to effectively remove impurities.[10][11][12]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)

Q3: We are struggling to achieve a consistent Drug-to-Antibody Ratio (DAR) in our scaled-up ADC production batches. What factors influence DAR and how can we control it?

A3: Achieving a consistent DAR is a critical quality attribute (CQA) for ADCs, as it directly impacts potency and therapeutic index.[13]

Possible Causes & Troubleshooting Steps:

  • Variability in Reaction Parameters: Inconsistent control over reaction parameters such as temperature, pH, and reaction time will lead to variable conjugation efficiency and, consequently, inconsistent DAR.[6][14]

    • Solution: Implement strict process controls and monitoring for all critical process parameters (CPPs).[15] Utilize DoE to understand the impact of each parameter on the DAR and define a robust operating range.[6]

  • Raw Material Variability: Batch-to-batch variability in the quality of the antibody, linker, or payload can affect the conjugation reaction.

    • Solution: Establish stringent quality control specifications for all raw materials. Perform characterization of each new batch of raw materials to ensure consistency.

  • Analytical Method Variability: The analytical method used to determine the DAR may have inherent variability that becomes more apparent at scale.

    • Solution: Validate your analytical methods, such as HIC or mass spectrometry, to ensure they are accurate, precise, and robust for determining the DAR.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a purification method for a scaled-up bioconjugation?

A1: The choice of purification method depends on the specific bioconjugate and the impurities to be removed.[10][16] Common techniques include:

  • Tangential Flow Filtration (TFF): Often used for buffer exchange and removal of small molecule impurities.[10][12]

  • Chromatography (e.g., SEC, HIC, Ion-Exchange): Employed for the removal of aggregates, unconjugated biomolecules, and other process-related impurities.[10][15] The scalability of the chromatography resin and column packing are critical considerations.

Q2: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of bioconjugation reactions?

A2: PAT involves the use of real-time analytical tools to monitor and control manufacturing processes. For bioconjugation, PAT can be used for:

  • Real-time reaction monitoring: Techniques like HPLC or in-line spectroscopy can track the progress of the conjugation reaction, allowing for precise determination of the reaction endpoint.[6][8][17]

  • Early detection of aggregation: In-line tools can detect the formation of aggregates, enabling immediate process adjustments to mitigate the issue.[6]

Q3: What are the advantages and disadvantages of using single-use systems versus stainless steel reactors for large-scale bioconjugation?

A3:

  • Single-Use Systems:

    • Advantages: Reduced risk of cross-contamination, elimination of cleaning validation, and increased flexibility for multi-product facilities.[8][9][14]

    • Disadvantages: Potential for leachables and extractables from the plastic components, and limitations in terms of size and pressure tolerance.

  • Stainless Steel Reactors:

    • Advantages: High durability, well-established technology, and suitable for very large-scale production.

    • Disadvantages: Require rigorous cleaning and validation to prevent cross-contamination, and less flexibility for producing multiple products.[8][9]

Q4: What are the critical quality attributes (CQAs) that need to be monitored during the scale-up of a bioconjugation process?

A4: CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For bioconjugates, key CQAs include:

  • Drug-to-Antibody Ratio (DAR)[13][15]

  • Purity and impurity profile (e.g., aggregates, unconjugated species)[18][19]

  • Potency and biological activity

  • Stability[20][]

Data Presentation

Table 1: Impact of Reaction Parameters on Bioconjugation Outcomes
ParameterTypical RangeImpact of DeviationTroubleshooting Action
pH 6.0 - 9.0[7]Affects reaction rate, side reactions, and protein stability.Optimize pH for specific conjugation chemistry; ensure robust buffering capacity.
Temperature 4°C - 37°C[7]Influences reaction kinetics and can lead to degradation at higher temperatures.Perform temperature screening studies; implement precise temperature control.
Molar Ratio (Linker/Payload:Biomolecule) 1.5:1 to 10:1[7]Directly impacts conjugation efficiency and final DAR.Conduct titration experiments to determine the optimal ratio.
Reaction Time 2 - 24 hours[7]Affects completeness of reaction and potential for side reactions.Monitor reaction kinetics to define the optimal endpoint.
Table 2: Comparison of Analytical Methods for Bioconjugate Characterization
Analytical MethodInformation ProvidedAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) DAR, drug load distribution[17]Robust, high-resolution separation.May require method development for different ADCs.
Size Exclusion Chromatography (SEC) Aggregation, fragmentationReliable for quantifying high molecular weight species.Limited resolution for different drug-loaded species.
Mass Spectrometry (MS) Intact mass, DAR, conjugation site[15][16]Provides detailed structural information.Can be complex and may have lower throughput.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification of total and conjugated antibody[16][22]High sensitivity and throughput.Indirect measurement, may have cross-reactivity issues.

Experimental Protocols

Protocol 1: Generic Protocol for Bench-Scale Cysteine-Based ADC Conjugation
  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the antibody concentration is between 1-10 mg/mL.

  • Reduction of Interchain Disulfides:

    • Add a reducing agent (e.g., TCEP) to the antibody solution at a molar excess (e.g., 2-5 fold).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column or TFF.

  • Conjugation Reaction:

    • Add the linker-payload (e.g., maleimide-activated) to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold excess).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

  • Purification:

    • Purify the ADC from unconjugated payload and other impurities using SEC or TFF.

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Solution Reduction Reduction (e.g., TCEP) Antibody->Reduction 1 Buffer_Exchange Buffer Exchange Reduction->Buffer_Exchange 2 Conjugation_Reaction Conjugation Reaction (Linker-Payload Addition) Buffer_Exchange->Conjugation_Reaction 3 Quenching Quenching Conjugation_Reaction->Quenching 4 Purification Purification (SEC/TFF) Quenching->Purification 5 Characterization Characterization (HIC, SEC, MS) Purification->Characterization 6 Final_Product Purified Bioconjugate Characterization->Final_Product 7

Caption: A typical experimental workflow for bioconjugation.

troubleshooting_logic Start Low Yield or High Impurities Check_Mixing Evaluate Mixing Efficiency? Start->Check_Mixing Optimize_Mixing Optimize Agitation, Impeller, Addition Rate Check_Mixing->Optimize_Mixing Yes Check_Params Review Reaction Parameters? Check_Mixing->Check_Params No Optimize_Mixing->Check_Params Optimize_Params Re-optimize Temp, pH, Stoichiometry (DoE) Check_Params->Optimize_Params Yes Check_Purification Assess Purification Performance? Check_Params->Check_Purification No Optimize_Params->Check_Purification Optimize_Purification Modify Purification Method (e.g., resin, buffer) Check_Purification->Optimize_Purification Yes End Process Optimized Check_Purification->End No Optimize_Purification->End

Caption: A logical troubleshooting workflow for scale-up issues.

References

Technical Support Center: Troubleshooting Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crosslinking experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experimental outcomes. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency

Q: I am observing very low or no crosslinked product in my experiment. What are the potential causes and how can I improve the efficiency?

A: Low crosslinking efficiency is a common issue that can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Reagent Quality and Handling:

    • Crosslinker Instability: Many crosslinkers, especially N-hydroxysuccinimide (NHS) esters, are moisture-sensitive and can hydrolyze over time.[1][2] Always use freshly prepared solutions of your crosslinker and store the solid reagent under desiccated conditions.[1][2] To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening.[2]

    • Photoreactive Crosslinker Degradation: If you are using a photoreactive crosslinker, ensure it is protected from light during storage and handling to prevent premature activation.[1]

  • Experimental Conditions:

    • Incorrect Buffer Composition: The presence of certain molecules in your reaction buffer can interfere with the crosslinking chemistry. For instance, amine-containing buffers like Tris or glycine (B1666218) will compete with your protein's primary amines for reaction with amine-reactive crosslinkers (e.g., NHS esters).[1][3] Similarly, carbodiimide-based crosslinkers like EDC should not be used with buffers containing amines, phosphate, or carboxyl groups.[1]

    • Suboptimal pH: The efficiency of many crosslinking reactions is highly pH-dependent. For example, the reaction of NHS esters with primary amines is most efficient in the pH range of 7.2-8.5.[3] Maleimide-thiol reactions are optimal at a pH of 6.5-7.5 to avoid side reactions with amines.[4]

    • Inappropriate Concentrations: The concentrations of both the protein and the crosslinker are critical. Low protein concentrations can reduce crosslinking efficiency due to the competing hydrolysis of the crosslinker.[3] It is often necessary to empirically optimize the molar excess of the crosslinker to the protein.[3]

    • Incorrect Incubation Time and Temperature: Reactions can be optimized by adjusting the incubation time and temperature. For instance, if you suspect hydrolysis of an NHS ester is an issue, performing the reaction at 4°C overnight may be beneficial.[3]

  • Protein-Specific Factors:

    • Accessibility of Reactive Groups: The target functional groups on your protein must be accessible to the crosslinker.[1] If the reactive sites are buried within the protein structure, crosslinking will be inefficient. Consider using a longer crosslinker to bridge greater distances or a non-specific photoreactive crosslinker if the location of reactive sites is unknown.[1]

    • Absence of Target Functional Groups: Ensure that the target functional group is present on your protein of interest.[3]

Issue 2: High Background or Non-Specific Crosslinking

Q: My results show a high background of non-specific crosslinks. How can I reduce this?

A: High background can obscure your specific interactions of interest. Here are some strategies to minimize non-specific crosslinking:

  • Optimize Crosslinker Concentration: An excessive amount of crosslinker can lead to a higher degree of random, non-specific crosslinking.[5] Titrating the crosslinker concentration to find the optimal balance between specific crosslinking and background is crucial.

  • Quenching Efficiency: Ensure that the crosslinking reaction is effectively stopped by adding a quenching agent. For amine-reactive crosslinkers, quenching is typically done with a final concentration of 10-20 mM Tris or glycine.[1][6] For glutaraldehyde, a final concentration of 0.2 M glycine can be used.[7] Inadequate quenching can allow the crosslinking reaction to continue, leading to increased background.

  • Washing Steps: After quenching, thorough washing of cells or beads is necessary to remove residual crosslinker and quenching agent.[6]

  • Cell Density: For in-vivo crosslinking, very high cell density may not allow for sufficient crosslinker to be available for all cells, potentially leading to varied and non-specific results. Conversely, too low a cell density can promote the hydrolysis of water-labile reagents.[1]

  • Purity of Protein Sample: Impurities in your protein sample can contribute to non-specific crosslinking. Ensure you are starting with a highly purified protein.[3]

Issue 3: Protein Precipitation or Aggregation

Q: My protein precipitates out of solution after adding the crosslinker. What can I do to prevent this?

A: Protein precipitation or aggregation is a sign that the crosslinking reaction is adversely affecting the solubility of your protein. This can be caused by several factors:

  • Over-Crosslinking: The addition of too much crosslinker can lead to extensive modification of the protein's surface, altering its net charge and hydrophobicity, which can in turn cause aggregation and precipitation.[1][5] Carefully optimize the molar ratio of the crosslinker to your protein.[5]

  • High Protein Concentration: While a certain protein concentration is needed for efficient crosslinking, excessively high concentrations can favor the formation of intermolecular crosslinks, leading to aggregation.[5]

  • Inappropriate Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein solubility. Ensure your buffer is optimal for your specific protein.

  • Hydrophobic Crosslinkers: Some crosslinkers are hydrophobic and can promote aggregation.[8] Consider using a more hydrophilic crosslinker, such as those containing polyethylene (B3416737) glycol (PEG) spacers, to improve the solubility of the crosslinked complex.[8]

  • Environmental Stress: Factors like extreme temperatures or pH can lead to protein unfolding and subsequent aggregation.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for common crosslinking experiments. These values should be used as a starting point, and optimization for your specific system is highly recommended.

Table 1: Common Crosslinker Concentrations and Incubation Times

CrosslinkerTarget Functional GroupTypical ConcentrationIncubation TimeIncubation TemperatureQuenching Agent
Formaldehyde (B43269) Primary amines1% (w/v)10 - 20 minRoom Temperature125 mM Glycine
Glutaraldehyde Primary amines0.5% - 2% (v/v)15 - 30 minRoom Temperature0.2 M Glycine
BS3 (NHS ester) Primary amines0.1 - 1 mg/mL (protein)30 min - 2 hoursRoom Temperature1 M Tris-HCl, pH 7.5
EDC (with NHS/Sulfo-NHS) Carboxyls and primary aminesEmpirically determined30 min - 2 hoursRoom TemperatureAmine-containing buffer

Note: The optimal conditions can vary significantly depending on the specific proteins and experimental goals.[7][10][11]

Table 2: Recommended Buffer Conditions for Different Crosslinkers

Crosslinker ChemistryRecommended BufferpH RangeIncompatible Buffer Components
NHS esters PBS, Bicarbonate7.2 - 8.5Tris, Glycine (primary amines)
Maleimides PBS, MES6.5 - 7.5DTT, β-mercaptoethanol (thiols)
EDC/Carbodiimides MES4.5 - 6.0Amines, Phosphate, Carboxylates
Formaldehyde PBS~7.4Glycine (used for quenching)

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

General Protocol for Formaldehyde Crosslinking of Adherent Cells
  • Preparation: Wash cells with warm PBS.

  • Crosslinking: Add 1% formaldehyde in PBS to the cells and incubate for 10-20 minutes at room temperature.[10]

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the reaction.[10]

  • Washing: Wash the cells multiple times with cold PBS to remove residual formaldehyde and glycine.[6]

  • Lysis: Collect the cells and proceed with cell lysis using an appropriate buffer for your downstream application.[6]

General Protocol for NHS-Ester Crosslinking of Purified Proteins
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[3] A protein concentration of at least 2 mg/mL is recommended.[3]

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous solvent like DMSO or DMF.[3]

  • Reaction: Add the desired molar excess of the crosslinker to the protein solution. Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[3][11]

  • Quenching: Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.[3]

  • Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post_reaction Post-Reaction Processing start Start: Protein/Cell Sample buffer Buffer Exchange/ Media Change start->buffer add_crosslinker Add Crosslinker buffer->add_crosslinker incubation Incubate (Time & Temp Optimization) add_crosslinker->incubation quench Quench Reaction incubation->quench wash Wash/Purify quench->wash analysis Downstream Analysis wash->analysis

Caption: General experimental workflow for a crosslinking experiment.

troubleshooting_logic unexpected_result Unexpected Result? low_efficiency Low/No Crosslinking unexpected_result->low_efficiency high_background High Background unexpected_result->high_background precipitation Precipitation/Aggregation unexpected_result->precipitation check_reagents Check Reagent Stability & Handling low_efficiency->check_reagents check_buffer Verify Buffer Comp. & pH low_efficiency->check_buffer optimize_conc Optimize [Crosslinker] & [Protein] low_efficiency->optimize_conc optimize_conditions Optimize Incubation Time & Temp low_efficiency->optimize_conditions high_background->check_buffer high_background->optimize_conc check_quenching Ensure Efficient Quenching high_background->check_quenching precipitation->check_buffer precipitation->optimize_conc

Caption: Decision tree for troubleshooting common crosslinking issues.

Frequently Asked Questions (FAQs)

Q1: How can I test if my NHS-ester crosslinker is still active?

A1: You can perform a simple hydrolysis assay. Dissolve a small amount of the NHS-ester reagent in buffer and measure the absorbance at 260-280 nm. Then, add a strong base (e.g., NaOH) to intentionally hydrolyze the NHS ester and promptly re-measure the absorbance. A significant increase in absorbance indicates that the NHS ester was active, as the released NHS leaving group absorbs strongly at these wavelengths.[2]

Q2: Can I store my dissolved crosslinker solution for later use?

A2: It is generally not recommended, especially for moisture-sensitive reagents like NHS esters, as they hydrolyze rapidly in aqueous solutions.[1][2] Stock solutions in anhydrous solvents like DMSO or DMF can be stored for short periods at -20°C, but fresh preparation is always best.[12]

Q3: What is a "zero-length" crosslinker and when should I use it?

A3: A zero-length crosslinker, such as EDC, facilitates the formation of a direct covalent bond between two reactive groups without becoming part of the final linkage.[13][14] EDC activates carboxyl groups to react with primary amines, forming an amide bond.[13] It is useful when you want to directly link two molecules without introducing a spacer arm. However, identifying zero-length crosslinked peptides in mass spectrometry can be more challenging.[13]

Q4: My protein of interest does not have any available primary amines. What are my options?

A4: If your protein lacks accessible lysine (B10760008) residues or an N-terminus, you can target other functional groups. For example, maleimide-based crosslinkers react with sulfhydryl groups on cysteine residues.[4] If your protein has accessible carboxyl groups (aspartic or glutamic acid), you can use a carbodiimide (B86325) like EDC in a two-step reaction with a hydrazide-containing crosslinker. Photoreactive crosslinkers are another option as they can react non-specifically with various amino acid side chains upon activation with UV light.[1]

Q5: How do I reverse formaldehyde crosslinks?

A5: Formaldehyde crosslinks are reversible by heating. A common method is to heat the sample at 65°C for several hours, often in the presence of a high salt concentration and a denaturing agent like SDS. Shorter incubation times at higher temperatures (e.g., 95°C for 15-30 minutes) can also be effective.[15] This reversal is a critical step in protocols like Chromatin Immunoprecipitation (ChIP).

References

Validation & Comparative

A Comparative Guide to SS-bis-amino-PEG4-NHS Ester and Other PEGylated Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation, drug delivery, and proteomics, crosslinkers are indispensable tools for covalently linking molecules. The emergence of Polyethylene (B3416737) Glycol (PEG)ylated crosslinkers has significantly advanced these areas by improving the solubility, stability, and pharmacokinetic properties of conjugated biomolecules.[1][2] Among these, cleavable crosslinkers are of particular interest for applications requiring the controlled release of a payload, such as in Antibody-Drug Conjugates (ADCs).[3][]

This guide provides an objective comparison of SS-bis-amino-PEG4-NHS ester, a reductively cleavable crosslinker, with other classes of PEGylated crosslinkers. We will delve into their chemical properties, performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific needs.

Overview of this compound

This compound is a homobifunctional, PEGylated crosslinker featuring a central disulfide (S-S) bond and two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a four-unit PEG spacer.[5][6]

  • NHS Esters: These groups react efficiently with primary amines (-NH2), found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[7][8]

  • PEG4 Spacer: The hydrophilic four-unit polyethylene glycol chain enhances the water solubility of the crosslinker and the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm of a defined length.[2][9]

  • Disulfide Bond: The S-S bond is the key functional feature, allowing the crosslinker to be cleaved under reducing conditions, such as those found within the cytoplasm of a cell where glutathione (B108866) concentrations are high.[10][11]

This combination of features makes this compound particularly suitable for applications like ADCs, where a cytotoxic drug should remain attached to an antibody in circulation and be released only after internalization into a target cancer cell.[][5]

The utility of this compound is defined by two key chemical reactions: the amine-reactive conjugation and the reductive cleavage.

G cluster_0 Conjugation Reaction (pH 7.2-8.5) cluster_1 Cleavage Reaction (Reducing Environment) Protein1 Protein 1 (with Lysine -NH2) Conjugate Crosslinked Proteins (Stable Amide Bonds) Protein1->Conjugate NHS Ester Reaction Crosslinker This compound Crosslinker->Conjugate Protein2 Protein 2 (with Lysine -NH2) Protein2->Conjugate NHS Ester Reaction Conjugate_c Crosslinked Proteins Cleaved1 Released Protein 1 Conjugate_c->Cleaved1 Disulfide Cleavage Cleaved2 Released Protein 2 Conjugate_c->Cleaved2 Reducer Reducing Agent (e.g., Glutathione, DTT) Reducer->Cleaved1 Reducer->Cleaved2

Caption: Conjugation and Cleavage of this compound.
Comparative Analysis with Other PEGylated Crosslinkers

The choice of a crosslinker depends heavily on the desired outcome of the experiment, particularly whether a permanent or a reversible linkage is required. The table below compares this compound with other common classes of PEGylated crosslinkers.

FeatureThis compound BS(PEG)n (e.g., BS(PEG)5) SM(PEG)n (e.g., SM(PEG)4) Hydrazone Linkers Peptide Linkers (e.g., Val-Cit)
Type HomobifunctionalHomobifunctionalHeterobifunctionalHeterobifunctionalHeterobifunctional
Reactive Groups NHS ester, NHS esterNHS ester, NHS esterNHS ester, MaleimideHydrazide, CarbonylVaries (e.g., Maleimide)
Target Residues Primary Amines (Lys)Primary Amines (Lys)Amines (Lys), Thiols (Cys)Carbonyls, HydrazidesThiols (Cys)
Cleavability Reductively Cleavable Non-cleavable Non-cleavable Acid-Cleavable Enzymatically Cleavable
Cleavage Stimulus Reducing agents (e.g., Glutathione, DTT)N/A (stable bond)N/A (stable bond)Low pH (e.g., endosomes, pH 5-6)Specific proteases (e.g., Cathepsin B)
Spacer Arm PEG4PEGn (variable length)PEGn (variable length)PEGn (variable length)PEGn + Peptide
Key Advantage Release in reductive intracellular environment.Forms highly stable, permanent crosslinks.[10]Allows for controlled, sequential conjugation.Targeted release in acidic compartments.[11]High specificity of release at tumor sites.[11]
Primary Application Reversible protein conjugation, ADCs.[5]Protein interaction analysis, hydrogels.[9][12]ADCs, protein-peptide conjugation.ADCs, pH-triggered drug delivery.ADCs with high tumor specificity.[10]

Performance and Experimental Data

Quantitative data is crucial for selecting the right crosslinker. While direct head-to-head comparisons in a single study are rare, the following table summarizes typical performance characteristics gathered from various sources.

ParameterThis compoundNon-Cleavable (e.g., BS(PEG)n)Notes
Plasma Stability Moderately StableHighly StableDisulfide bonds can undergo slow exchange in plasma, but stability is generally sufficient for many applications.[13][14] Non-cleavable linkers offer maximum stability in circulation.[10]
Cleavage Half-Life Minutes to hours (in 1-10 mM DTT/GSH)N/ACleavage rate is dependent on the concentration and type of reducing agent.[14]
Reaction pH 7.2 - 8.57.2 - 8.5Optimal pH for NHS ester reaction with primary amines to form stable amide bonds.[7][15]
Hydrolysis Half-Life (NHS ester) Minutes to hours (in aqueous buffer)Minutes to hours (in aqueous buffer)NHS esters are susceptible to hydrolysis, which competes with the amine reaction. Fresh solutions are critical.[7]
Impact on Protein Function VariableVariablePEGylation generally helps maintain protein stability and solubility, but conjugation at a critical lysine residue can impact function.[1][16][17]

Experimental Protocols & Workflows

Detailed and validated protocols are essential for successful bioconjugation. Below are standard methodologies for using NHS ester crosslinkers and evaluating their performance.

Protocol 1: General Protein Crosslinking with this compound

This protocol outlines a general procedure for crosslinking proteins. Optimization is often required based on the specific proteins and desired degree of labeling.

Materials:

  • Protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF.[15]

  • Quenching solution: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the appropriate reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[15] NHS esters are moisture-sensitive.

  • Reaction: Add a 10-50 fold molar excess of the crosslinker solution to the protein solution. The final concentration of organic solvent should ideally be below 10%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, non-reacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the resulting conjugate using SDS-PAGE, which will show a shift in molecular weight for crosslinked species.

G start Start prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein react 3. Add Crosslinker to Protein (10-50x molar excess) prep_protein->react prep_linker 2. Prepare Fresh Crosslinker Stock (in anhydrous DMSO) prep_linker->react incubate 4. Incubate (30 min - 2 hr at RT) react->incubate quench 5. Quench Reaction (add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., SEC) quench->purify analyze 7. Analyze Product (e.g., SDS-PAGE) purify->analyze end End analyze->end

Caption: Workflow for a typical protein crosslinking experiment.
Protocol 2: Disulfide Bond Cleavage Assay

This protocol is used to confirm the cleavability of the disulfide bond in the crosslinked conjugate.

Materials:

  • Purified conjugate from Protocol 1.

  • Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 1 M Glutathione (GSH)).

  • SDS-PAGE loading buffer (non-reducing and reducing).

  • SDS-PAGE gel and electrophoresis system.

Methodology:

  • Sample Preparation: Prepare two aliquots of the purified conjugate.

  • Treatment:

    • To Aliquot 1 (Reducing), add DTT to a final concentration of 10-100 mM.

    • To Aliquot 2 (Non-reducing), add an equal volume of buffer.

  • Incubation: Incubate both samples at 37°C for 30 minutes.

  • SDS-PAGE Analysis:

    • Add non-reducing loading buffer to Aliquot 2.

    • Add standard (reducing) loading buffer to Aliquot 1.

  • Electrophoresis: Run both samples on an SDS-PAGE gel.

  • Result Interpretation: The non-reduced sample should show a high molecular weight band corresponding to the conjugate. The reduced sample should show the disappearance of this band and the appearance of bands corresponding to the original, cleaved proteins.

Protocol 3: Quantification of Conjugation Efficiency

Determining the extent of conjugation is critical for consistency. Several methods exist, with the Bicinchoninic acid (BCA) assay being a common choice, though it may require modifications for PEGylated proteins.

Materials:

  • Purified conjugate and unconjugated protein standard.

  • BCA Protein Assay Kit.

  • Microplate reader.

Methodology:

  • Standard Curve: Prepare a series of dilutions of the known, unconjugated protein to create a standard curve (e.g., 0 to 2000 µg/mL).

  • Sample Preparation: Prepare several dilutions of your purified conjugate.

  • BCA Reaction: Add the BCA working reagent to all standards and samples according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Determine the protein concentration of your conjugate by comparing its absorbance to the standard curve.

    • Note: The presence of PEG can sometimes interfere with colorimetric assays. It is advisable to validate the chosen method or use alternative techniques like UV absorbance at 280 nm, factoring in the contribution of the payload if it absorbs at that wavelength.[18]

G cluster_0 Decision Logic start Start: Select a Crosslinker q1 Is reversible linkage required? start->q1 q2 What is the cleavage stimulus? q1->q2 Yes c1 Use a Non-Cleavable Linker (e.g., BS(PEG)n) q1->c1 No c2 Use a Reductively Cleavable Linker (e.g., SS-bis-amino-PEG4-NHS) q2->c2 Reducing Environment c3 Use a pH-Sensitive Linker (e.g., Hydrazone) q2->c3 Low pH c4 Use an Enzymatically Cleavable Linker (e.g., Val-Cit) q2->c4 Specific Enzyme

Caption: Decision tree for selecting an appropriate PEGylated crosslinker.

Conclusion

This compound is a powerful tool for bioconjugation, offering a balance of hydrophilicity, defined spacer length, and, most importantly, controlled cleavability. Its ability to release a conjugated molecule in the reducing environment of a cell makes it a premier choice for developing intracellularly-activated therapeutics like ADCs.

However, it is not a one-size-fits-all solution. For applications demanding utmost stability and a permanent linkage, non-cleavable alternatives such as BS(PEG)n are superior.[10] When release needs to be triggered by other biological cues, pH-sensitive or enzymatically-cleavable linkers provide more specific control.[11] By understanding the distinct properties and mechanisms of these different crosslinkers, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Crosslinkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform ADC Design

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies, to facilitate informed decision-making in the design and development of next-generation ADCs.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside the cancer cell, leading to the release of the unmodified payload. In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome. This difference has profound implications for the ADC's mechanism of action, efficacy, and safety profile.

Quantitative Performance Data: A Comparative Overview

The following tables summarize quantitative data from preclinical and clinical studies to provide a comparative perspective on the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to offer a representative overview.

Table 1: In Vitro Cytotoxicity

The potency of an ADC is often determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, used as a comparator for toxicity
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[1]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[1]
Trastuzumab-vc-MMAECleavable (vc)NCI-N87HER2Not explicitly stated, used as a comparator for efficacy
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87HER2More potent than Herceptin-MMAE
ADC-MMAE-2Cleavable (azobenzene)SUNE2 Xenograft->90% Tumor Growth Inhibition (in combination with X-ray)

Table 2: In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in vivo by measuring tumor growth inhibition in animal models.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals
C16 Site A-PEG6-C2-MMADNon-cleavableBxPC310 mg/kg, single doseStrongly reduced efficacy
C16 Site I-PEG6-C2-MMADNon-cleavableBxPC310 mg/kg, single doseMore efficacious than Site A conjugate[2]
C16 Site A-PEG6-C2-Aur3377Non-cleavableBxPC310 mg/kg, single doseMore efficacious than Site A-MMAD conjugate[2]

Table 3: Pharmacokinetic Parameters

Pharmacokinetic analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of an ADC.

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE

Table 4: Clinical Toxicity Profile (Meta-Analysis Data)

A meta-analysis of 40 clinical trials involving 7,879 patients compared the rates of adverse events (AEs) for ADCs with cleavable and non-cleavable linkers.[3]

Adverse Event (Grade ≥3)Cleavable Linker Arm (N=2,985)Non-Cleavable Linker Arm (N=4,894)Key Finding
Any AE47%34%Significantly more AEs with cleavable linkers[3]
Neutropenia--Significantly higher with cleavable linkers
Anemia--Significantly higher with cleavable linkers

Mechanisms of Action and Experimental Workflows

To understand the functional differences between cleavable and non-cleavable linkers, it is essential to visualize their distinct mechanisms of payload release and the experimental workflows used for their evaluation.

Mechanism of Payload Release: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC Binds to Target Cell Internalization_cleavable Internalization via Endocytosis ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to Lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Enzymatic/Chemical Cleavage of Linker Lysosome_cleavable->Cleavage Payload_Release_cleavable Release of Unmodified, Membrane-Permeable Payload Cleavage->Payload_Release_cleavable Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_cleavable->Bystander_Effect Target_Cell_Death_cleavable Target Cell Death Payload_Release_cleavable->Target_Cell_Death_cleavable ADC_non_cleavable ADC Binds to Target Cell Internalization_non_cleavable Internalization via Endocytosis ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Proteolytic Degradation of Antibody Lysosome_non_cleavable->Degradation Payload_Release_non_cleavable Release of Payload- Linker-Amino Acid Complex (Charged) Degradation->Payload_Release_non_cleavable Target_Cell_Death_non_cleavable Target Cell Death Payload_Release_non_cleavable->Target_Cell_Death_non_cleavable

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

General Experimental Workflow for ADC Comparison cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Xenograft Xenograft Model Development Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture/Conditioned Media) Bystander->Xenograft Stability Plasma Stability Assay Stability->Xenograft Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PK Pharmacokinetic Analysis Xenograft->PK Toxicity Toxicity Assessment Xenograft->Toxicity Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis PK->Data_Analysis Toxicity->Data_Analysis ADC_Design ADC Design & Synthesis (Cleavable vs. Non-Cleavable) ADC_Design->Cytotoxicity ADC_Design->Bystander ADC_Design->Stability

Caption: A typical experimental workflow for evaluating ADC performance.

Detailed Experimental Protocols

Robust and reproducible experimental data are crucial for the objective comparison of different linker technologies. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC constructs (with cleavable and non-cleavable linkers)

  • Isotype control ADC

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs, isotype control, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Fluorescent label (e.g., GFP) for one cell line

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.

  • Viability Assessment: Image the plates using a fluorescence microscope to specifically count the viable fluorescently labeled antigen-negative cells. Alternatively, use a cell viability reagent that does not interfere with the fluorescent label.

  • Data Analysis: Quantify the reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Human tumor cell line

  • ADC constructs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and vehicle control intravenously at the specified dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or when significant toxicity is observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Perspectives

The choice between a cleavable and a non-cleavable linker is a critical decision in the development of an ADC, with no single solution being optimal for all applications.

Cleavable linkers offer the significant advantage of inducing a "bystander effect," which can be particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.[1] However, this can come at the cost of lower plasma stability and a higher potential for off-target toxicity.[3]

Non-cleavable linkers , in contrast, generally exhibit greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release. The released payload, being a charged amino acid-linker-drug complex, is less membrane-permeable, which largely abrogates the bystander effect. This can be advantageous for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.[1]

Ultimately, the optimal linker strategy depends on a multitude of factors, including the specific target antigen, its expression level and heterogeneity, the properties of the payload, and the tumor microenvironment. A thorough and objective evaluation using the experimental approaches outlined in this guide is essential for the rational design of safe and effective antibody-drug conjugates. As our understanding of tumor biology and linker chemistry continues to evolve, novel linker technologies that offer a better balance of stability, controlled release, and safety will undoubtedly emerge, further expanding the therapeutic potential of ADCs in oncology and beyond.

References

A Comparative Guide to Amine Conjugation Chemistries: Alternatives to NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for its relative simplicity and efficiency in labeling proteins and other biomolecules through primary amines. However, the susceptibility of NHS esters to hydrolysis, particularly at physiological or higher pH, can lead to variable conjugation efficiencies and the formation of undesirable byproducts. This guide provides an objective comparison of viable alternatives to NHS ester chemistry, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal conjugation strategy for their specific application.

Understanding the Landscape of Amine Conjugation

Primary amines, present at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, are attractive targets for conjugation due to their nucleophilicity and frequent surface exposure on folded proteins. While NHS esters form stable amide bonds, their efficiency is hampered by a competing hydrolysis reaction, which intensifies with increasing pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1] This necessitates careful control of reaction conditions and can be problematic for low-concentration protein solutions.[1]

This guide explores several powerful alternatives that address the limitations of NHS ester chemistry, each with unique advantages in terms of stability, reaction kinetics, and specificity.

Comparative Analysis of Amine-Reactive Chemistries

The following sections detail the mechanisms, performance characteristics, and protocols for key alternatives to NHS ester chemistry.

Isothiocyanates: Robust and Stable Linkages

Isothiocyanates react with primary amines to form highly stable thiourea (B124793) linkages.[2] This chemistry is particularly advantageous for applications requiring long-term stability of the conjugate.

Reaction Mechanism:

isothiocyanate_reaction reagents Protein-NH₂ + R-N=C=S product Protein-NH-C(=S)-NH-R reagents->product pH 9.0-9.5

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea bond.

Performance Comparison:

FeatureNHS EsterIsothiocyanate
Reactive Group N-Hydroxysuccinimide esterIsothiocyanate
Target Residue Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Resulting Bond AmideThiourea
Optimal pH 7.2 - 8.5[1]9.0 - 9.5[3]
Bond Stability HighVery High[4]
Key Advantage Fast reaction rates[]Highly stable linkage[4]
Key Disadvantage Susceptible to hydrolysis[1]Requires higher pH, potential for side reactions with thiols[2]

Experimental Protocol: FITC Labeling of a Protein

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)

  • FITC dissolved in anhydrous DMSO (1 mg/mL)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the carbonate-bicarbonate buffer to a final concentration of 2-10 mg/mL.

  • FITC Addition: While gently stirring, add a 10- to 20-fold molar excess of the FITC solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted FITC and byproducts by SEC.

Reductive Amination: Controlled and Efficient

Reductive amination involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage. This method offers excellent control and high efficiency.

Reaction Mechanism:

reductive_amination_reaction reagents Protein-NH₂ + R-CHO intermediate Protein-N=CH-R (Schiff Base) reagents->intermediate pH ~6-7 product Protein-NH-CH₂-R intermediate->product Reducing Agent (e.g., NaBH₃CN)

Caption: Two-step reductive amination process.

Performance Comparison:

A study comparing reductive amination (RA) with an aldehyde-linker to NHS ester chemistry for conjugating Trastuzumab-IgG revealed significantly different kinetics and site selectivity.[6]

FeatureNHS EsterReductive Amination
Reactive Group N-Hydroxysuccinimide esterAldehyde/Ketone
Target Residue Primary aminesPrimary amines
Resulting Bond AmideSecondary Amine
Optimal pH 7.2 - 8.5[1]~6-7 for Schiff base formation, reduction pH can vary[7]
Vmax/NH₂ (Relative) 1x3-4x greater than NHS[6]
Key Advantage Fast reaction ratesHigher conversion efficiency, different site selectivity[6]
Key Disadvantage HydrolysisRequires a reducing agent which may affect protein stability[7]

Experimental Protocol: Reductive Amination of a Protein

This protocol provides a general procedure for protein conjugation via reductive amination.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • Aldehyde- or ketone-containing molecule

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis or SEC materials for purification

Procedure:

  • Protein and Aldehyde/Ketone Preparation: Dissolve the protein in the reaction buffer. Add the aldehyde/ketone-containing molecule at a desired molar excess.

  • Schiff Base Formation: Incubate the mixture for 2-4 hours at room temperature.

  • Reduction: Add NaBH₃CN to a final concentration of 20-50 mM. Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to consume any unreacted aldehyde/ketone.

  • Purification: Purify the conjugate via dialysis or SEC.

Imidoesters: Amidine Bond Formation

Imidoesters react with primary amines to form amidine bonds, which are stable and retain the positive charge of the original amine.

Reaction Mechanism:

imidoester_reaction reagents Protein-NH₂ + R-C(=NH)-OR' product Protein-NH-C(=NH₂⁺)-R reagents->product pH 8-10

Caption: Reaction of an imidoester with a primary amine.

Performance Comparison:

FeatureNHS EsterImidoester
Reactive Group N-Hydroxysuccinimide esterImidoester
Target Residue Primary aminesPrimary amines
Resulting Bond AmideAmidine
Optimal pH 7.2 - 8.5[1]8 - 10[1]
Bond Stability HighThe amide bond is generally considered more stable than the amidine bond.[8]
Key Advantage Fast reaction ratesAmidine bond retains positive charge of the amine.
Key Disadvantage HydrolysisHigher pH required, potential for side reactions.[1]

Experimental Protocol: Imidoester Conjugation

Materials:

  • Protein in a high pH buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0)

  • Imidoester crosslinker (e.g., Dimethyl suberimidate, DMS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification materials (dialysis or SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the high pH buffer.

  • Crosslinker Addition: Add the imidoester crosslinker to the desired final concentration.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Purify the conjugate as required.

Sulfonyl Chlorides: Forming Stable Sulfonamides

Sulfonyl chlorides react with primary amines to form highly stable sulfonamide bonds.

Reaction Mechanism:

sulfonyl_chloride_reaction reagents Protein-NH₂ + R-SO₂Cl product Protein-NH-SO₂-R reagents->product pH 9-10

Caption: Sulfonyl chloride reacting with a primary amine.

Performance Comparison:

FeatureNHS EsterSulfonyl Chloride
Reactive Group N-Hydroxysuccinimide esterSulfonyl chloride
Target Residue Primary aminesPrimary amines, also reactive towards other nucleophiles[3]
Resulting Bond AmideSulfonamide
Optimal pH 7.2 - 8.5[1]9 - 10[3]
Bond Stability HighVery High
Key Advantage High amine reactivityForms very stable sulfonamide bonds.[9]
Key Disadvantage HydrolysisRequires higher pH, can react with other nucleophiles.

Experimental Protocol: Texas Red Sulfonyl Chloride Labeling

Materials:

  • Protein in conjugation buffer (0.1 M sodium carbonate/bicarbonate, pH 9.0)

  • Texas Red Sulfonyl Chloride stock solution in an anhydrous solvent

  • Purification materials (dialysis or SEC)

Procedure:

  • Protein Preparation: Dissolve 1-5 mg of protein in 1 mL of chilled conjugation buffer.

  • Reagent Addition: Add 50 µL of the Texas Red Sulfonyl Chloride stock solution to the protein sample with rapid mixing.

  • Incubation: Incubate the reaction mixture for 1 hour on ice.

  • Purification: Purify the conjugate by dialysis or SEC.[3]

Carbodiimides (EDC): Zero-Length Crosslinking

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine. While not a direct alternative for labeling amines on a single protein without a carboxyl-containing partner, it is a fundamental amine-reactive chemistry.

Reaction Mechanism:

edc_reaction cluster_0 Activation cluster_1 Conjugation reagents1 R-COOH + EDC intermediate O-acylisourea intermediate reagents1->intermediate reagents2 Intermediate + Protein-NH₂ product R-CO-NH-Protein reagents2->product

Caption: EDC-mediated coupling of a carboxyl group to a primary amine.

Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

This protocol is for conjugating a carboxyl-containing molecule to an amine-containing biomolecule.

Materials:

  • Carboxyl-containing molecule

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing biomolecule

  • Quenching solution (e.g., hydroxylamine)

  • Purification materials

Procedure:

  • Activation: Dissolve the carboxyl-containing molecule in Activation Buffer. Add EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated molecule to the amine-containing biomolecule in the Coupling Buffer. Incubate for 2 hours at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the conjugate.[10]

Azaphilones: Activation-Free and Chemoselective

Azaphilones represent a newer class of reagents that react selectively with primary amines without the need for prior activation, forming a stable vinylogous γ-pyridone (vPDN) linkage.[8]

Reaction Mechanism:

azaphilone_reaction reagents Protein-NH₂ + Azaphilone product vPDN-Protein Conjugate reagents->product Activation-free

Caption: Azaphilone conjugation with a primary amine.

Performance Comparison:

FeatureNHS EsterAzaphilone
Reactive Group N-Hydroxysuccinimide esterAzaphilone
Target Residue Primary aminesPrimary amines
Resulting Bond AmideVinylogous γ-pyridone (vPDN)
Reaction Condition Requires activation, pH sensitiveActivation-free, biocompatible conditions[8]
Key Advantage Fast reaction ratesHigh chemoselectivity, activation-free[8]
Key Disadvantage HydrolysisNewer chemistry, fewer commercially available reagents.

Experimental Protocol: Azaphilone-based Bioconjugation

This is a general protocol based on the initial findings.

Materials:

  • Protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azaphilone derivative

  • Purification materials

Procedure:

  • Reaction Setup: Dissolve the protein in the buffer. Add the azaphilone derivative.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time will depend on the specific azaphilone and protein.

  • Purification: Purify the conjugate to remove excess reagent.[8]

Summary of Alternatives

The choice of an amine conjugation chemistry depends on the specific requirements of the application, including the stability of the biomolecule, the desired properties of the final conjugate, and the available experimental conditions.

Logic_Flow Start Need to Conjugate to a Primary Amine NHS Standard NHS Ester Chemistry Start->NHS Default Choice Alternatives Consider Alternatives NHS->Alternatives Hydrolysis is an issue? Isothiocyanate Isothiocyanate Alternatives->Isothiocyanate Need very high stability? ReductiveAmination Reductive Amination Alternatives->ReductiveAmination Need higher efficiency/different selectivity? Imidoester Imidoester Alternatives->Imidoester Need to preserve charge? SulfonylChloride Sulfonyl Chloride Alternatives->SulfonylChloride Need very high stability at high pH? Azaphilone Azaphilone Alternatives->Azaphilone Need activation-free, high chemoselectivity?

Caption: Decision tree for selecting an amine conjugation chemistry.

This guide provides a starting point for researchers to explore alternatives to NHS ester chemistry. By understanding the principles and performance of these different methods, scientists can make more informed decisions to achieve robust and reliable bioconjugates for their research and development endeavors.

References

A Head-to-Head Comparison: SS-bis-amino-PEG4-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the monoclonal antibody but also profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. This guide provides an objective comparison of two distinct linker technologies: the cleavable, PEGylated SS-bis-amino-PEG4-NHS ester and the non-cleavable, non-PEGylated succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison is supported by a synthesis of available experimental data on similar linker classes and provides detailed methodologies for key experimental procedures.

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type Cleavable (Reducible)Non-cleavable
Cleavage Mechanism Disulfide bond reduction in the high-glutathione environment of the cell cytoplasm.[][2]Proteolytic degradation of the antibody backbone in the lysosome.[][3]
Payload Release Releases the unmodified or minimally modified payload.Releases the payload with the linker and a lysine (B10760008) residue attached.[3]
Bystander Effect Capable of inducing a bystander effect if the released payload is cell-permeable.Generally, no bystander effect as the released payload-linker-lysine complex is often charged and not cell-permeable.[4]
Hydrophilicity High, due to the polyethylene (B3416737) glycol (PEG) spacer.[]Low, the cyclohexane (B81311) and succinimide (B58015) moieties are hydrophobic.[6][7]
Plasma Stability Generally stable, but susceptible to reduction in the bloodstream. Stability can be modulated by steric hindrance around the disulfide bond.[6][8]Highly stable thioether bond, leading to excellent plasma stability.[6][7]
Primary Conjugation Site Primary amines (e.g., lysine residues) on the antibody via NHS ester.Primary amines (e.g., lysine residues) on the antibody via NHS ester; thiols on the payload via maleimide (B117702).

Chemical Structures and Reaction Mechanisms

The this compound is a heterobifunctional linker featuring a disulfide bond, a four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the antibody, such as lysine residues. The other end of the linker is conjugated to the cytotoxic payload, often through a separate reactive group. The key feature is the disulfide bond, which can be cleaved in the reducing environment of the cell.

SMCC is also a heterobifunctional linker, but it creates a non-cleavable thioether bond. It contains an NHS ester that reacts with antibody lysines and a maleimide group that reacts with a sulfhydryl (thiol) group on the payload.

cluster_SS_linker This compound cluster_smcc_linker SMCC Linker ss_struct Disulfide-PEG4-NHS Ester smcc_struct SMCC

Figure 1. High-level representation of the two linker structures.
Signaling Pathway of ADC Action

The mechanism of action for ADCs synthesized with these two linkers differs primarily in the payload release step.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ss_release This compound cluster_smcc_release SMCC cluster_effect Cellular Effect ADC ADC in Circulation Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome SS_Release Reductive Cleavage (High Glutathione) Lysosome->SS_Release SMCC_Release Proteolytic Degradation Lysosome->SMCC_Release SS_Payload Released Payload SS_Release->SS_Payload Apoptosis Apoptosis SS_Payload->Apoptosis SMCC_Payload Released Payload- Linker-Lysine SMCC_Release->SMCC_Payload SMCC_Payload->Apoptosis experimental_workflow Ab_Prep Antibody Preparation Conjugation Conjugation Reaction Ab_Prep->Conjugation Linker_Prep Linker-Payload Preparation Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Functional_Assay Functional Assays (In Vitro / In Vivo) Characterization->Functional_Assay

References

A Comparative Analysis of SS-bis-amino-PEG4-NHS Ester Conjugation Efficiency for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic linkage of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The choice of crosslinking agent is critical, directly impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides a detailed comparison of the performance of SS-bis-amino-PEG4-NHS ester, a cleavable and amine-reactive crosslinker, with other common conjugation chemistries. We will delve into the experimental data, protocols, and factors influencing the efficiency of these conjugation methods to aid researchers in selecting the optimal strategy for their specific applications.

Introduction to this compound

This compound is a homo-bifunctional crosslinker that features two N-hydroxysuccinimide (NHS) esters, a disulfide bond, and a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds. The disulfide bond within the crosslinker's backbone allows for the cleavage of the conjugate under reducing conditions, a desirable feature for applications such as drug delivery and protein analysis. The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers and provides spatial separation between the conjugated molecules.

The conjugation reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the deprotonation of the primary amines, which enhances their nucleophilicity. The reaction is relatively rapid, often reaching completion within 30 minutes to a few hours at room temperature.

Comparative Analysis of Conjugation Chemistries

The efficiency of a conjugation reaction is influenced by several factors, including the reactivity of the functional groups, the stability of the resulting bond, and the reaction conditions. Here, we compare the this compound chemistry with two other widely used bioconjugation methods: maleimide-thiol chemistry and click chemistry.

Table 1: Comparison of Key Performance Parameters for Different Conjugation Chemistries

ParameterThis compoundMaleimide-Thiol ChemistryClick Chemistry (Copper-Catalyzed)
Target Functional Group Primary Amines (-NH2)Thiols/Sulfhydryls (-SH)Alkynes and Azides
Reaction pH 7.2 - 8.56.5 - 7.54.0 - 8.5
Reaction Time 30 min - 2 hours1 - 4 hours1 - 4 hours
Bond Stability Amide bond (stable), Disulfide bond (cleavable)Thioether bond (stable)Triazole ring (highly stable)
Specificity Moderate (reacts with all accessible primary amines)High (specific for free thiols)Very High (bio-orthogonal)
Potential Side Reactions Hydrolysis of NHS esterReaction with other nucleophiles at higher pH, hydrolysis of maleimideCytotoxicity of copper catalyst
Typical Efficiency 50-90%70-95%>95%

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation using this compound

  • Protein Preparation: Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess crosslinker and reaction byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Analysis: Analyze the conjugate using SDS-PAGE, mass spectrometry, or HPLC to determine the conjugation efficiency and the degree of labeling.

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

  • Sample Preparation: Prepare samples of the unconjugated protein, the reaction mixture, and the purified conjugate. For cleavable crosslinkers, prepare an additional sample of the conjugate treated with a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bond.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis under reducing and non-reducing conditions.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Analysis: The formation of higher molecular weight bands in the non-reducing gel indicates successful conjugation. The disappearance of these bands and the reappearance of the original protein bands in the reducing gel confirm the presence of a cleavable disulfide bond. Densitometry can be used to quantify the conjugation efficiency.

Visualizing Workflows and Influencing Factors

The following diagrams illustrate the experimental workflow for this compound conjugation and the key factors that influence the efficiency of the reaction.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Mixing Mix Protein and Crosslinker (10-50x molar excess of crosslinker) Protein_Solution->Mixing Crosslinker_Solution Prepare Crosslinker Solution (Dissolve in DMSO/DMF) Crosslinker_Solution->Mixing Incubation Incubate (30 min - 2h at RT) Mixing->Incubation Quenching Quench Reaction (Add Tris or Glycine) Incubation->Quenching Purification Purify Conjugate (Dialysis, SEC, or TFF) Quenching->Purification Analysis Analyze Conjugate (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Experimental workflow for protein conjugation using this compound.

G cluster_factors Influencing Factors Efficiency Conjugation Efficiency pH pH (affects amine reactivity) pH->Efficiency Concentration Reactant Concentration (Protein & Crosslinker) Concentration->Efficiency Temperature Temperature (affects reaction rate) Temperature->Efficiency Incubation_Time Incubation Time Incubation_Time->Efficiency Buffer Buffer Composition (presence of primary amines) Buffer->Efficiency Hydrolysis NHS Ester Hydrolysis (competing reaction) Hydrolysis->Efficiency

Caption: Key factors influencing the efficiency of NHS ester conjugation reactions.

Conclusion

This compound offers a versatile and effective method for bioconjugation, particularly when cleavability of the final product is desired. Its primary advantages include the formation of stable amide bonds and the introduction of a cleavable disulfide linkage and a solubility-enhancing PEG spacer in a single step. While it provides moderate to high conjugation efficiency, researchers must consider potential side reactions like hydrolysis and the non-specific nature of its reaction with all accessible primary amines.

For applications requiring higher specificity, alternative chemistries such as maleimide-thiol coupling or click chemistry may be more suitable. The choice of conjugation strategy should be guided by the specific requirements of the application, including the nature of the biomolecules, the desired stability of the linkage, and the tolerance for potential side reactions. Careful optimization of reaction conditions, as outlined in this guide, is crucial for maximizing the efficiency and reproducibility of any conjugation protocol.

Unveiling Protein Networks: A Comparative Guide to Mass Spectrometry Analysis of Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions, cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides an objective comparison of key methodologies and software in the XL-MS workflow, supported by experimental data, to aid in the design and analysis of your experiments.

At its core, XL-MS provides distance constraints between amino acid residues, offering a low-resolution but highly informative snapshot of protein conformations and interactions in their native environment. The general workflow involves covalently linking interacting proteins using a chemical cross-linker, enzymatically digesting the cross-linked proteins into peptides, and then identifying these cross-linked peptides by mass spectrometry. The subsequent data analysis reveals the specific residues that were in close proximity.

This guide will delve into the critical components of this workflow, comparing the performance of different cross-linking reagents, enrichment strategies for the often low-abundant cross-linked peptides, and the software tools available for data analysis.

Comparing the Tools of the Trade: Cross-linking Reagents

The choice of cross-linking reagent is a critical first step that influences the entire experimental outcome. Reagents vary in their reactivity, spacer arm length, and whether they are cleavable by the mass spectrometer, which can simplify data analysis. Here, we compare some commonly used amine-reactive cross-linkers.

Cross-linkerTypeSpacer Arm Length (Å)Key FeaturesPerformance Insights
DSSO (Disuccinimidyl Sulfoxide) MS-cleavable10.1Generates characteristic fragment ions in MS/MS, simplifying data analysis.[1]In a study using a synthetic peptide library, DSSO enabled the identification of a significant number of true crosslinks, although the use of MS-cleavable crosslinkers did not inherently reduce the false discovery rate compared to non-cleavable ones.[2]
DSBU (Disuccinimidyl Dibutyric Urea) MS-cleavable12.5Also MS-cleavable, providing simplified spectra for identification.[3]MeroX software was specifically developed for the analysis of DSBU-crosslinked samples and tends to identify a higher number of peptides with this crosslinker compared to DSSO.[4]
DSBSO (Disuccinimidyl Dibenzylsulfoxide) MS-cleavable, Enrichable12.5Contains an azide (B81097) tag for bio-orthogonal enrichment via click chemistry, in addition to being MS-cleavable.[5][6]An optimized workflow with DSBSO demonstrated high enrichment efficiency, allowing for the detection of cross-links from as little as 0.25 μg of protein in a complex background.[5]
CDI (Carbonyldiimidazole) Zero-length0Forms a covalent bond between carboxyl and amine groups with no spacer arm, ideal for identifying very close interactions.[7]As a zero-length crosslinker, it provides high-resolution structural information but may yield fewer cross-links compared to reagents with longer spacer arms.

Isolating the Signal: Enrichment Strategies for Cross-linked Peptides

A major challenge in XL-MS is the low abundance of cross-linked peptides compared to unmodified peptides.[2][8] Therefore, an enrichment step is often crucial. The two most common strategies are size-exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography.

Enrichment StrategyPrinciple of SeparationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their size. Cross-linked peptides are generally larger than linear peptides.[9]Effective for enriching larger cross-linked peptides.May not be as effective for smaller cross-linked peptides or in highly complex samples.
Strong Cation Exchange (SCX) Chromatography Separates molecules based on their charge. Cross-linked peptides often have a higher charge state.[8][9]Can provide good enrichment of highly charged cross-linked peptides.The salt gradients used can require an additional desalting step before MS analysis.

A study comparing SEC and SCX for the enrichment of DSSO cross-linked bovine serum albumin (BSA) found that a simplified 2-fraction SCX step gradient enabled the identification of a similar number of cross-linked peptides as SEC-based fractionation.[10] Another study demonstrated that a two-dimensional separation strategy integrating SEC with high-pH reversed-phase fractionation significantly improved the identification of cross-linked peptides in complex cell lysates.[11]

Deciphering the Data: A Comparison of XL-MS Software

The final and arguably most complex step in the XL-MS workflow is the identification of cross-linked peptides from the mass spectrometry data. This requires specialized software that can handle the combinatorial complexity of matching spectra to pairs of peptides.

SoftwareKey FeaturesPerformance Insights
MeroX Developed for MS-cleavable cross-linkers like DSBU.[4] Offers different analysis modes (Rise and RiseUP).[4]In a benchmark study, MeroX identified a high number of true crosslinks with DSBU.[4] Its processing time is generally short.[12]
pLink Supports a variety of cross-linkers and has an inbuilt false discovery rate (FDR) calculator.[4]In a comparative study, pLink showed a calculated false crosslink identification rate of 5.2% at a 5% estimated FDR.[4]
XlinkX Often used for the analysis of MS-cleavable cross-linkers and is integrated into the Proteome Discoverer platform.[4][10]A study using a synthetic peptide library found that XlinkX identified 128 true DSSO crosslinks.[4]
XiSEARCH A versatile search engine that can handle a wide range of cross-linkers.In a comparison with MeroX and MaxLynx, XiSEARCH identified the highest number of interactions in a DSBU-linked sample.[12][13]

A study benchmarking several search engines on a synthetic peptide library found that the actual false crosslink identification rates ranged from 2.4% to 32%, depending on the analysis strategy.[2] This highlights the importance of careful data validation and FDR control.

Experimental Protocols

A detailed, step-by-step protocol is essential for reproducible XL-MS experiments. Below is a generalized protocol for in-vivo cross-linking in mammalian cells.

In-Vivo Cross-linking of Mammalian Cells

  • Cell Culture and Cross-linking:

    • Grow mammalian cells (e.g., HeLa) to the desired confluency.

    • Wash the cells with PBS.

    • Add the membrane-permeable cross-linker (e.g., BDP-NHP) to the cells and incubate.[14]

  • Protein Extraction and Digestion:

    • Lyse the cells to extract the proteins.

    • Reduce and alkylate the protein disulfide bonds.

    • Digest the proteins into peptides using an enzyme such as trypsin.[14]

  • Enrichment of Cross-linked Peptides:

    • Desalt the peptide mixture.

    • Perform strong cation exchange (SCX) chromatography to fractionate the peptides.[14]

    • If using a biotin-tagged cross-linker, perform avidin (B1170675) affinity chromatography to enrich for cross-linked peptides.[14]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Use a specialized software tool (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptides from the MS/MS data.[4][15]

    • Validate the identified cross-links and control the false discovery rate.

Visualizing Protein Networks and Signaling Pathways

XL-MS is particularly powerful for elucidating the architecture of protein complexes and mapping protein-protein interactions within signaling pathways. The distance constraints obtained from XL-MS can be used to build and validate structural models of protein assemblies.

Below are diagrams illustrating a generic XL-MS workflow, a representation of how XL-MS can map interactions in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and the logical flow of data analysis.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Complex Protein Complex / Cells Crosslinking Cross-linking Protein_Complex->Crosslinking Digestion Enzymatic Digestion Crosslinking->Digestion Enrichment Enrichment (SEC/SCX) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Software_Analysis Software Analysis (e.g., MeroX, pLink) LC_MSMS->Software_Analysis Data_Validation Data Validation (FDR) Software_Analysis->Data_Validation Structural_Modeling Structural Modeling Data_Validation->Structural_Modeling

Caption: A generalized workflow for cross-linking mass spectrometry experiments.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 XL-MS identified interaction SOS1 SOS1 GRB2->SOS1 XL-MS identified interaction RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factors EGF EGF EGF->EGFR

Caption: EGFR signaling pathway with hypothetical XL-MS identified interactions.

Data_Analysis_Logic Raw_Data Raw MS/MS Data Peak_Picking Peak Picking & Deisotoping Raw_Data->Peak_Picking Candidate_Search Candidate Peptide Pair Search Peak_Picking->Candidate_Search Scoring Scoring of Peptide-Spectrum Matches (PSMs) Candidate_Search->Scoring FDR_Control False Discovery Rate (FDR) Control Scoring->FDR_Control Report_Crosslinks Report Identified Cross-links FDR_Control->Report_Crosslinks

Caption: Logical flow of a typical XL-MS data analysis pipeline.

References

A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Look at Crosslinking and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. Understanding these complex networks is critical for elucidating cellular pathways and identifying novel therapeutic targets. Chemical crosslinking has emerged as a powerful technique to capture both stable and transient interactions in situ. This guide provides a comprehensive comparison of crosslinking with other widely used PPI validation methods, supported by experimental data and detailed protocols to aid in experimental design and execution.

Capturing the Interactome: The Power of Covalent Bonds

Chemical crosslinking utilizes reagents to form stable, covalent bonds between interacting proteins, effectively "freezing" them in their native state.[1] This approach is particularly advantageous for capturing weak or transient interactions that might be lost during traditional biochemical purification methods.[1][2] Crosslinking can be performed in vitro on purified components or in vivo within living cells, providing a snapshot of interactions in their physiological context.[1][3] The resulting crosslinked complexes can then be analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify the interacting partners.[1][2]

A Comparative Analysis of PPI Validation Techniques

While crosslinking offers distinct advantages, a variety of other methods are available to validate PPIs, each with its own set of strengths and limitations. The choice of technique often depends on the specific biological question, the nature of the interacting proteins, and the available resources.

Method Principle Binding Affinity Range Throughput In Vivo / In Vitro Key Advantages Key Limitations
Chemical Crosslinking Covalent linkage of interacting proteins.[1]Wide range, including transient interactions.Low to MediumBothCaptures transient interactions; applicable in vivo.[1][3]Can generate artifacts; optimization of crosslinker concentration and reaction time is crucial.[4]
Co-immunoprecipitation (Co-IP) Antibody-based purification of a protein of interest and its binding partners.[5]Micromolar (µM) to nanomolar (nM)Low to MediumBothRelatively simple and widely used; validates interactions under near-physiological conditions.[5][6]May miss weak or transient interactions; antibody quality is critical.[2][6]
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor upon interaction of two proteins in yeast.[7]Micromolar (µM) to nanomolar (nM)HighIn vivo (in yeast)High-throughput screening of libraries; detects binary interactions.[7][8]High rate of false positives and negatives; interactions occur in a non-native (yeast) environment.[9]
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescently labeled proteins in close proximity.[10]Nanomolar (nM) to picomolar (pM)LowIn vivo (in living cells)Provides spatial and temporal information about interactions in living cells.[10][11]Requires fluorescent protein tagging, which can affect protein function; distance-dependent (1-10 nm).
Surface Plasmon Resonance (SPR) Detection of changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[12]Millimolar (mM) to picomolar (pM)MediumIn vitroProvides real-time kinetic data (association and dissociation rates); label-free.[12][13]Requires purified proteins; one interaction partner must be immobilized.[13]

Experimental Protocols: A Step-by-Step Guide

In Vivo Crosslinking with Formaldehyde (B43269)

Formaldehyde is a commonly used crosslinker that forms covalent bonds between closely associated proteins in living cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (molecular biology grade)

  • Glycine (B1666218) solution (to quench the reaction)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Crosslinking:

    • Wash cells with PBS.

    • Add freshly prepared formaldehyde solution in PBS (e.g., 1% final concentration) to the cells.

    • Incubate for a specific time (e.g., 10 minutes) at room temperature with gentle agitation.[14] The optimal time and formaldehyde concentration should be empirically determined.[4]

  • Quenching:

    • Add glycine solution to a final concentration that effectively stops the crosslinking reaction.

    • Incubate for a few minutes at room temperature.[14]

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Add cold cell lysis buffer containing protease inhibitors.

    • Collect cell lysate for downstream analysis.

Co-immunoprecipitation (Co-IP)

This protocol describes a standard Co-IP procedure to isolate a protein of interest and its binding partners.[15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysate Preparation:

    • Lyse cells in cold lysis buffer containing inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional):

    • Incubate the lysate with beads to reduce non-specific binding.

    • Centrifuge and collect the supernatant.[6]

  • Immunoprecipitation:

    • Add the primary antibody to the lysate and incubate to form antibody-antigen complexes.

    • Add Protein A/G beads to capture the antibody-antigen complexes.

    • Incubate with gentle rotation.[16]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specific proteins.[6]

  • Elution:

    • Add elution buffer to the beads to release the protein complexes.

    • Collect the eluate for analysis by SDS-PAGE and Western blotting.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to screen for novel protein interactions.[17]

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" and "prey" vectors

  • cDNA library

  • Yeast transformation reagents

  • Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

Procedure:

  • Bait and Prey Construction:

    • Clone the gene for the "bait" protein into a DNA-binding domain vector.

    • A cDNA library is typically used for the "prey" proteins fused to an activation domain.

  • Yeast Transformation:

    • Transform the bait plasmid into one yeast strain and the prey library into another.

  • Mating:

    • Mate the bait and prey yeast strains to allow for the co-expression of the fusion proteins.[8]

  • Selection:

    • Plate the mated yeast on selective media lacking specific nutrients (e.g., histidine, adenine).

    • Only yeast cells where the bait and prey proteins interact will be able to grow.

  • Validation:

    • Isolate prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

    • Perform further validation experiments to confirm the interaction.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy allows for the visualization of PPIs in living cells.[11]

Materials:

  • Expression vectors for fluorescently tagged proteins (e.g., CFP and YFP fusions)

  • Cell culture reagents and transfection reagents

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Construct Generation:

    • Create fusion constructs of the proteins of interest with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).

  • Cell Transfection:

    • Co-transfect the donor and acceptor fusion constructs into cells.

  • Live-Cell Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the donor and acceptor fluorophores.

    • Acquire images in the donor, acceptor, and FRET channels.

  • FRET Analysis:

    • Calculate the FRET efficiency using specialized software. An increase in FRET signal indicates that the two proteins are in close proximity.

Surface Plasmon Resonance (SPR)

SPR provides quantitative data on the kinetics of protein interactions.[18]

Materials:

  • SPR instrument and sensor chips

  • Purified "ligand" and "analyte" proteins

  • Immobilization buffer

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Immobilize the purified "ligand" protein onto the sensor chip surface using appropriate chemistry (e.g., amine coupling).[13]

  • Analyte Injection:

    • Inject the purified "analyte" protein at various concentrations over the sensor surface.

  • Data Acquisition:

    • The SPR instrument measures the change in the refractive index in real-time as the analyte binds to and dissociates from the ligand.

  • Kinetic Analysis:

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.[12]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in crosslinking and its alternative validation methods.

Crosslinking_Workflow cluster_in_vivo In Vivo cluster_analysis Downstream Analysis start Living Cells crosslink Add Crosslinking Reagent (e.g., Formaldehyde) start->crosslink quench Quench Reaction (e.g., Glycine) crosslink->quench lysis Cell Lysis quench->lysis purification Purification of Crosslinked Complexes (e.g., Immunoprecipitation) lysis->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

Fig 1. General workflow for in vivo crosslinking.

CoIP_Workflow start Cell Lysate preclear Pre-clear Lysate (Optional) start->preclear ip Add Bait-specific Antibody preclear->ip capture Add Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis

Fig 2. Co-immunoprecipitation (Co-IP) workflow.

Y2H_Workflow cluster_prep Preparation cluster_screen Screening bait Transform Bait Plasmid into Yeast mating Mate Bait and Prey Strains bait->mating prey Transform Prey Library into Yeast prey->mating selection Select on Nutrient-deficient Media mating->selection validation Identify Positive Interactions selection->validation

Fig 3. Yeast Two-Hybrid (Y2H) screening workflow.

FRET_Workflow constructs Generate Fluorescently Tagged Fusion Proteins (Donor & Acceptor) transfection Co-transfect into Living Cells constructs->transfection imaging Live-Cell Fluorescence Microscopy transfection->imaging analysis Calculate FRET Efficiency imaging->analysis SPR_Workflow immobilization Immobilize Ligand on Sensor Chip injection Inject Analyte at Varying Concentrations immobilization->injection detection Real-time Detection of Binding injection->detection analysis Kinetic Analysis (ka, kd, KD) detection->analysis

References

The Impact of PEG Spacer Arm Length on Crosslinker Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, hydrogels, and other advanced biomaterials. Poly(ethylene glycol) (PEG) crosslinkers are widely utilized due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic properties of molecules. A key variable in the design of these crosslinkers is the length of the PEG spacer arm, which can significantly influence the efficacy, stability, and biological activity of the final product. This guide provides an objective comparison of PEG crosslinkers with different spacer arm lengths, supported by experimental data, to aid in the selection of the optimal linker for specific research and development applications.

Impact on Antibody-Drug Conjugate (ADC) Efficacy

The length of the PEG spacer in an ADC plays a crucial role in balancing cytotoxicity, circulation half-life, and drug-to-antibody ratio (DAR). Longer PEG chains can enhance the solubility and in vivo stability of the ADC, but may also introduce steric hindrance that can affect binding affinity and payload delivery.

Quantitative Comparison of PEG Linker Performance in ADCs
ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8, PEG12)Long PEG Linker (e.g., 4-10 kDa)Key Findings & References
Circulation Half-Life 19.6 min--2.5 to 11.2-fold increaseLonger PEG chains significantly prolong the circulation half-life of affibody-based drug conjugates.[1][2]
In Vitro Cytotoxicity (IC50) High PotencyMay see slight reductionCan exhibit a more significant reduction4.5 to 22-fold reduction in cytotoxicityLonger PEG chains can negatively impact the in vitro cytotoxicity of conjugates due to steric hindrance.[1][2][3]
Drug-to-Antibody Ratio (DAR) Efficiency -Lower drug loading (DAR ~2.5) has been observed in some cases.Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Can enable higher DAR by solubilizing hydrophobic payloads.Intermediate length PEGs can optimize DAR, while longer PEGs help solubilize hydrophobic drugs to allow for higher loading.[4][5]
Binding Affinity (IC50) -3.1 ± 0.2 nM (PEG2)3.9 ± 0.3 nM (PEG3), 5.4 ± 0.4 nM (PEG4)5.8 ± 0.3 nM (PEG6)A slight increase in IC50 (reduced binding affinity) is observed with increasing mini-PEG spacer length in bombesin (B8815690) antagonists.[6]
Tumor Uptake --4.6 ± 0.6%ID/g (PEG3) in PC-3 xenografts-A specific PEG length (PEG3) showed favorable tumor uptake in a study with bombesin antagonists.[6]
Cellular Uptake (Nanocarriers) -Higher uptake-Lower uptakeLonger PEG chains on nanocarriers reduce non-specific cellular uptake, demonstrating a "stealth" effect.[7]

Influence on Hydrogel Properties

In the context of hydrogels, both the length and the number of arms of the PEG crosslinker are critical determinants of the material's physical properties. These properties, in turn, dictate the suitability of the hydrogel for applications such as tissue engineering and controlled drug release.

Quantitative Comparison of Multi-Arm PEG Hydrogel Properties
Parameter4-Arm PEG8-Arm PEGKey Findings & References
Swelling Ratio HigherLowerAt the same molar concentration of reactive groups, 8-arm PEG hydrogels exhibit a lower swelling ratio, indicating a higher crosslinking density.
Storage Modulus (Stiffness) LowerHigher8-arm PEG hydrogels demonstrate a higher storage modulus, suggesting greater stiffness and mechanical strength.
Crosslinking Efficiency LowerHigherA greater local concentration of reactive arms in 8-arm PEG leads to improved crosslinking efficiency and reduced network defects.
Rate of Gel Formation SlowerFaster8-arm PEG hydrogels form faster than their 4-arm counterparts under identical conditions.[8]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using a Homobifunctional NHS-Ester PEG Crosslinker

This protocol outlines a general procedure for crosslinking two proteins using a homobifunctional N-hydroxysuccinimide (NHS) ester-terminated PEG crosslinker.

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS pH 7.4)

  • Protein 2 (in amine-free buffer, e.g., PBS pH 7.4)

  • Homobifunctional NHS-Ester PEG Crosslinker (e.g., BS(PEG)n)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Prepare Protein Solutions: Dissolve Protein 1 and Protein 2 in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. The optimal protein concentration will depend on the specific proteins and should be determined empirically.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester PEG crosslinker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Crosslinking Reaction:

    • Mix Protein 1 and Protein 2 at the desired molar ratio in a reaction tube.

    • Add the crosslinker stock solution to the protein mixture to achieve the desired final crosslinker concentration. A common starting point is a 20 to 50-fold molar excess of the crosslinker over the less abundant protein.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time and temperature should be optimized for the specific system.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups. Incubate for 15 minutes at room temperature.

  • Remove Excess Crosslinker: Remove excess, non-reacted crosslinker using a desalting column or dialysis against an appropriate buffer.

  • Analyze the Conjugate: Analyze the crosslinked product using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to confirm the formation of the desired conjugate.

General Protocol for Antibody-Drug Conjugation using a Heterobifunctional Maleimide-NHS PEG Crosslinker

This protocol describes a two-step process for conjugating a drug to an antibody using a heterobifunctional PEG crosslinker containing both an NHS ester and a maleimide (B117702) group.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • Drug with a free sulfhydryl group

  • Heterobifunctional Maleimide-NHS PEG Crosslinker (e.g., SM(PEG)n)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reducing agent (e.g., TCEP)

  • Desalting column

Procedure: Step 1: Antibody Modification with the Crosslinker

  • Prepare Antibody: If the antibody does not have free sulfhydryl groups, they can be introduced by reducing the hinge-region disulfide bonds with a reducing agent like TCEP.

  • Prepare Crosslinker Stock Solution: Dissolve the Maleimide-NHS PEG crosslinker in anhydrous DMF or DMSO.

  • Reaction: Add the crosslinker solution to the antibody solution at a specific molar excess. Incubate at room temperature for 1-2 hours at pH 7.2-7.5.

  • Purification: Remove excess crosslinker using a desalting column.

Step 2: Conjugation of the Drug to the Modified Antibody

  • Prepare Drug Solution: Dissolve the sulfhydryl-containing drug in an appropriate buffer.

  • Conjugation Reaction: Add the drug solution to the purified, crosslinker-modified antibody. Incubate at room temperature for 1-2 hours or at 4°C overnight at pH 6.5-7.0.

  • Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography or dialysis to remove unreacted drug and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Visualizing Experimental Workflows and Pathways

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Step 3: Purification Ab Antibody Activated_Ab Activated Antibody Ab->Activated_Ab + Linker (pH 7.2-7.5) ADC Antibody-Drug Conjugate Activated_Ab->ADC + Drug (pH 6.5-7.0) Linker NHS-PEG-Maleimide Crosslinker Drug Sulfhydryl-containing Drug Purified_ADC Purified ADC ADC->Purified_ADC SEC / Dialysis

Hydrogel_Formation MultiArmPEG Multi-Arm PEG (e.g., 4-Arm or 8-Arm) with reactive end groups Hydrogel Crosslinked Hydrogel Network MultiArmPEG->Hydrogel Crosslinking CrosslinkingAgent Crosslinking Agent or Self-reaction CrosslinkingAgent->Hydrogel Initiation

References

A Comparative Guide to Disulfide Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate, such as an Antibody-Drug Conjugate (ADC), is a critical decision that profoundly influences therapeutic efficacy and safety. The linker's role is to ensure the drug remains securely attached to its delivery vehicle during circulation and is released efficiently at the target site. This guide provides an objective comparison of disulfide linkers with other common linker technologies, supported by experimental data, to inform the rational design of advanced drug delivery systems.

Disulfide linkers are a prominent class of cleavable linkers that leverage the unique redox potential difference between the extracellular and intracellular environments.[1] Their central feature is a disulfide bond (S-S) that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reductive environment inside a cell, particularly within tumor cells.[][3]

The Core Advantage: Redox-Responsive Drug Release

The primary advantage of disulfide linkers is their ability to facilitate selective drug release in response to a specific physiological trigger.[] This mechanism is driven by the significant concentration gradient of glutathione (B108866) (GSH), a tripeptide with a free thiol group, between the extracellular space and the cell's cytoplasm.

  • Extracellular Environment (Blood Plasma): The concentration of reducing molecules like GSH is very low (approximately 5 µmol/L).[][] In this environment, the disulfide bond remains stable, preventing premature drug release and minimizing off-target toxicity.[5]

  • Intracellular Environment (Cytoplasm): The cytoplasm contains a much higher concentration of GSH (1-10 mmol/L), which is 2-3 orders of magnitude greater than in the plasma.[][] Many tumor cells exhibit even higher GSH levels to combat oxidative stress, further enhancing the selectivity of this mechanism.[6][7]

This high intracellular GSH concentration facilitates a thiol-disulfide exchange reaction, which cleaves the linker and liberates the cytotoxic payload precisely where it is needed.[8]

Comparative Analysis of Linker Technologies

The selection of a linker technology directly impacts the stability, release mechanism, and overall performance of a drug conjugate. Disulfide linkers offer a unique set of properties compared to other major classes, such as pH-sensitive (hydrazone), enzyme-cleavable (peptide), and non-cleavable linkers.

Data Presentation: Linker Performance Comparison

The following tables summarize key characteristics and quantitative data comparing the performance of different linker types.

Table 1: Qualitative Comparison of Common ADC Linker Types

Feature Disulfide Linkers Hydrazone Linkers Peptide Linkers Non-Cleavable Linkers
Category Chemically Cleavable Chemically Cleavable Enzymatically Cleavable Non-Cleavable
Release Mechanism Reduction by intracellular glutathione (GSH).[5] Hydrolysis in acidic environments (endosomes/lysosomes, pH 4.5-6.5).[1] Proteolytic cleavage by specific enzymes (e.g., Cathepsin B) in lysosomes.[1] Complete lysosomal degradation of the antibody.[1]
Circulatory Stability Generally good; can be enhanced with steric hindrance (e.g., methyl groups).[][9] Lower stability compared to newer linker types, potential for premature release.[5][10] Good stability in plasma. Excellent stability in plasma.[11]
Payload State on Release Released in its native or near-native form. Released in its native form. Released with an amino acid or dipeptide fragment attached. Released with the linker and a residual amino acid attached.[1]
Bystander Effect Capable; a released membrane-permeable drug can kill adjacent antigen-negative tumor cells.[10] Capable. Capable. Limited; the charged metabolite is typically not membrane-permeable.[11]

| Key Advantage | Exploits the large, consistent redox gradient between plasma and cytoplasm.[] | Targets the acidic environment of lysosomes. | High specificity due to reliance on tumor-overexpressed enzymes. | High stability reduces the risk of off-target toxicity.[9] |

Table 2: Quantitative Performance and Environmental Data

Parameter Disulfide Linker System Alternative System Finding Reference
Release Trigger Gradient Intracellular [GSH]: 1-10 mM Extracellular [GSH]: ~5 µM A concentration gradient of up to 1000-fold drives selective cleavage.[][8] [][][8]
Tumor vs. Normal Tissue [GSH] in Urothelial Cancer: 7.89 µM/mg protein [GSH] in Normal Mucosa: 1.35 µM/mg protein Significantly higher GSH levels in tumor tissue create a more favorable environment for disulfide linker cleavage. [12]
In Vivo Antitumor Activity huC242-SPDB-DM4 (cleavable disulfide linker) huC242-SMCC-DM1 (non-cleavable thioether linker) The disulfide-linked ADC showed significantly higher activity in multiple xenograft tumor models despite similar in vitro potency. []

| In Vivo Tolerability | Novel Disulfide-PBD-ADC | Val-Cit-PBD-ADC (peptide linker) | The disulfide-linked ADC had a Maximum Tolerated Dose (MTD) four times higher (10 mg/kg vs. 2.5 mg/kg). |[13] |

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz DOT language illustrate the mechanism of action, a typical experimental workflow, and the logical comparison of linker types.

G cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Microenvironment cluster_2 Intracellular Space (High GSH) ADC_circ Intact ADC (Stable Disulfide Linker) TumorCell Target Tumor Cell ADC_circ->TumorCell Binding & Internalization Cleavage Disulfide Cleavage (GSH Reduction) TumorCell->Cleavage Payload Active Payload Released Cleavage->Payload Effect Cytotoxicity Payload->Effect

Mechanism of redox-responsive drug release.

G start Start: ADC incubated in plasma timepoints Collect aliquots at various time points (e.g., 0, 24, 48, 96h) start->timepoints elisa Quantify intact ADC using payload-specific ELISA timepoints->elisa lcms Alternative: Quantify using LC-MS timepoints->lcms alternative method data Plot % Intact ADC vs. Time elisa->data lcms->data end Determine ADC Half-life data->end

Workflow for in vitro plasma stability assay.

G start Linker Selection q1 Is a Bystander Effect Required? start->q1 q2 Is Payload Potency Sensitive to Modification? q1->q2 No cleavable Choose Cleavable Linker (e.g., Disulfide, Peptide) q1->cleavable Yes q2->cleavable No non_cleavable Choose Non-Cleavable Linker (e.g., Thioether) q2->non_cleavable Yes

Decision logic for linker type selection.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the synthesis and evaluation of disulfide-linked drug conjugates.

Protocol 1: Synthesis of a Disulfide-Linked ADC

This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody (mAb) via a linker containing a pyridyldithio group, proceeding through a thiol-disulfide exchange.

Materials:

  • Monoclonal antibody (e.g., IgG1) in phosphate-buffered saline (PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Linker-payload construct with a pyridyldithio terminal group (e.g., SPDB-DM4).

  • Reaction Buffer: PBS, pH 7.4, with 1 mM EDTA.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in Reaction Buffer.

    • Add a 2.5-fold molar excess of TCEP to the mAb solution to selectively reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 2 hours. This generates free thiol groups on the antibody.[14]

  • Conjugation:

    • Prepare the linker-payload solution in a co-solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Add the linker-payload solution to the reduced mAb solution at a 1.7-fold molar excess per generated thiol group.

    • Incubate the reaction at room temperature for 4 hours with gentle mixing, protected from light. The reaction proceeds via thiol-disulfide exchange, releasing pyridine-2-thione.[14]

  • Purification:

    • Stop the reaction by removing the excess linker-payload.

    • Purify the resulting ADC using an SEC column pre-equilibrated with PBS, pH 7.2.

    • Collect fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC's linker in plasma over time.

Materials:

  • Purified ADC.

  • Human or rat plasma, anticoagulated (e.g., with heparin).

  • PBS, pH 7.4.

  • Enzyme-linked immunosorbent assay (ELISA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture in a 37°C water bath.

  • Time Points:

    • Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[1]

    • Immediately store the aliquots at -80°C to halt any further degradation.

  • Quantification of Intact ADC (ELISA Method):

    • Coat an ELISA plate with an anti-human IgG capture antibody.

    • Add the thawed plasma samples to the wells. The capture antibody will bind the ADC.

    • Use a detection antibody that specifically recognizes the payload (e.g., an anti-payload mAb) conjugated to an enzyme like horseradish peroxidase (HRP).[1]

    • Add a substrate and measure the resulting signal. The signal is proportional to the concentration of intact, payload-bearing ADC.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample.

    • Plot the results to determine the stability profile and calculate the half-life of the ADC in plasma.

Conclusion

Disulfide linkers represent a powerful and versatile tool in the design of targeted drug delivery systems. Their key advantage lies in their redox-sensitivity, which provides a robust mechanism for selective payload release within the high-glutathione environment of tumor cells, thereby enhancing the therapeutic index.[][15] While they exhibit good serum stability, this can be further optimized through chemical modifications like steric hindrance.[5] Compared to alternatives, they offer a balance of stability and potent, cleavable drug release, enabling a bystander effect that is often limited with non-cleavable linkers.[][10] The choice of linker is ultimately dependent on the specific payload, target, and desired therapeutic outcome, but the unique properties of disulfide linkers make them a compelling option for a wide range of applications in modern drug development.

References

A Comparative Guide to the Characterization of Conjugates: SDS-PAGE and Western Blot vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of biomolecular conjugates, such as antibody-drug conjugates (ADCs) and protein-small molecule conjugates, is paramount. This guide provides an objective comparison of traditional SDS-PAGE and Western blot techniques with modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The heterogeneity of conjugates, particularly in parameters like the drug-to-antibody ratio (DAR), necessitates robust analytical methods to ensure consistency, efficacy, and safety.[1][2] While SDS-PAGE and Western blotting are foundational techniques, a comprehensive characterization often requires a multi-faceted approach employing higher resolution and more quantitative methods.[1]

Comparative Analysis of Key Characterization Techniques

The selection of an analytical technique for conjugate characterization depends on the specific information required, the developmental stage of the product, and the available instrumentation. While SDS-PAGE provides a straightforward, low-cost initial assessment, techniques like CE-SDS, HIC, and Mass Spectrometry offer superior resolution, quantitation, and in-depth structural information.[1][3]

Parameter SDS-PAGE Western Blot Capillary Electrophoresis-SDS (CE-SDS) Hydrophobic Interaction Chromatography (HIC) Mass Spectrometry (MS)
Primary Information Molecular weight estimation, Purity assessmentSpecific protein identificationHigh-resolution size separation, Purity, and QuantityDrug-to-Antibody Ratio (DAR) distribution, Hydrophobicity variantsPrecise mass determination, DAR, Conjugation site analysis, Structural integrity
Resolution LowerLowerHighHighVery High
Quantitative Capability Semi-quantitativeSemi-quantitativeFully quantitativeFully quantitativeFully quantitative
Sensitivity (LOD) ~2-5 ng (Silver stain)[4], ~50 ng (Coomassie)[5]High (dependent on antibody affinity)HighModerateVery High
Precision (%RSD) ≤9.21%[6]Variable≤0.44%[6]LowLow
Throughput ModerateLow to ModerateHighModerateModerate
Strengths Simple, low cost, widely available.[1]High specificity for target protein.High resolution, reproducibility, and automation.[1][3]Analysis under native conditions, resolves species with different DARs.[7]Unambiguous identification and detailed structural information.[8][9]
Limitations Limited resolution, semi-quantitative.[3]Indirect detection, potential for non-specific binding.Requires specialized equipment.Not directly compatible with MS due to high salt concentrations.[8]High cost, complex data analysis.

Experimental Workflows and Signaling Pathways

A systematic approach is crucial for the comprehensive characterization of conjugates. The following diagram illustrates a typical experimental workflow, starting from the conjugate of interest and leading to detailed characterization.

Experimental Workflow for Conjugate Characterization Experimental Workflow for Conjugate Characterization cluster_sample Sample Preparation cluster_initial_assessment Initial Assessment cluster_detailed_characterization Detailed Characterization cluster_data_analysis Data Analysis & Interpretation Conjugate Protein Conjugate (e.g., ADC) SDSPAGE SDS-PAGE (Reducing & Non-reducing) Conjugate->SDSPAGE CESDS CE-SDS Conjugate->CESDS HIC Hydrophobic Interaction Chromatography (HIC) Conjugate->HIC MS Mass Spectrometry (MS) Conjugate->MS WesternBlot Western Blot SDSPAGE->WesternBlot Analysis Purity, Heterogeneity, DAR, Structural Integrity WesternBlot->Analysis CESDS->Analysis HIC->Analysis MS->Analysis

Caption: A typical workflow for the characterization of protein conjugates.

For antibody-drug conjugates (ADCs), understanding their mechanism of action is critical. The following diagram depicts the canonical signaling pathway of an internalizing ADC, leading to apoptosis of the target cancer cell.

ADC Signaling Pathway Canonical Signaling Pathway of an Internalizing ADC cluster_extracellular Extracellular cluster_internalization Internalization cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Target Intracellular Target (e.g., Microtubules, DNA) DrugRelease->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: The mechanism of action for a typical internalizing ADC.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the SDS-PAGE and Western blot analysis of protein conjugates.

Protocol 1: SDS-PAGE Analysis of Protein Conjugates

This protocol describes the separation of protein conjugates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) under both non-reducing and reducing conditions to assess conjugation efficiency and structural integrity.

Materials:

  • Polyacrylamide gels (appropriate percentage for the conjugate's molecular weight)

  • SDS-PAGE running buffer

  • Sample loading buffer (2x or 4x, with and without reducing agent, e.g., β-mercaptoethanol or DTT)

  • Protein molecular weight standards

  • Conjugate sample and unconjugated protein control

  • Coomassie Brilliant Blue or Silver staining solution

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Non-reducing conditions: Mix the conjugate and unconjugated control with sample loading buffer lacking a reducing agent.

    • Reducing conditions: Mix the conjugate and unconjugated control with sample loading buffer containing a reducing agent.

    • Heat all samples at 95-100°C for 5-10 minutes.[10]

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

    • Load the molecular weight standards and prepared samples into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[10]

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in the staining solution.

    • Incubate with gentle agitation for the recommended time (e.g., 1 hour for Coomassie, variable for silver stain).

    • Transfer the gel to the destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.

  • Data Analysis:

    • Image the gel and compare the band patterns of the conjugate to the unconjugated control. A successful conjugation should result in a shift to a higher molecular weight for the conjugate. Under reducing conditions, observe which subunits (e.g., heavy and light chains of an antibody) show a molecular weight increase to determine the site of conjugation.

Protocol 2: Western Blot Analysis of Protein Conjugates

This protocol details the detection of a specific protein conjugate after separation by SDS-PAGE using antibodies.

Materials:

  • SDS-PAGE separated proteins on a gel

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the protein portion of the conjugate)

  • Secondary antibody (conjugated to an enzyme like HRP or AP, directed against the primary antibody's host species)

  • Wash buffer (e.g., TBST)

  • Chemiluminescent or colorimetric substrate

  • Imaging system

Procedure:

  • Protein Transfer:

    • Following SDS-PAGE, transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[12]

  • Washing:

    • Repeat the washing step as described in step 4 to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with the substrate solution according to the manufacturer's instructions.

  • Data Analysis:

    • Capture the signal using an appropriate imaging system. The bands corresponding to the protein conjugate and its subunits can be specifically identified.

Conclusion

The characterization of protein conjugates is a critical aspect of their development and quality control. While SDS-PAGE and Western blot remain valuable for initial assessments of molecular weight and identity, a comprehensive understanding of a conjugate's properties, particularly for therapeutic applications like ADCs, necessitates the use of more advanced analytical techniques. Capillary Electrophoresis-SDS, Hydrophobic Interaction Chromatography, and Mass Spectrometry provide superior resolution, quantitation, and in-depth structural information that are essential for ensuring the safety and efficacy of these complex biomolecules. The choice of analytical methodology should be guided by the specific questions being addressed at each stage of the research and development process.

References

quantitative analysis of protein labeling with NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of Protein Labeling with N-Hydroxysuccinimide (NHS) Esters

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of experimental biology. N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for this purpose, targeting primary amines on proteins to form stable amide bonds.[1] This guide provides an objective comparison of various NHS ester-based labeling strategies, supported by experimental data, and offers detailed protocols for the quantitative analysis of labeled proteins.

Principles of NHS Ester Chemistry

NHS esters react with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, in a nucleophilic acyl substitution reaction.[] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][3] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

A critical factor in NHS ester labeling is the competition between the desired aminolysis (reaction with the protein) and hydrolysis of the NHS ester by water.[4] The rate of hydrolysis increases with pH, making it essential to carefully control the reaction conditions to maximize labeling efficiency.[1]

Comparison of NHS Ester Reagents

A variety of NHS esters are commercially available, often conjugated to fluorescent dyes, biotin, or other moieties. The choice of reagent can significantly impact the outcome of an experiment. Here, we compare some of the most common classes of fluorescent NHS esters.

Alexa Fluor™ vs. Cy™ Dyes

Alexa Fluor™ and Cy™ dyes are two of the most popular families of fluorescent labels used in protein conjugation. While both offer a wide range of spectral properties, there are key differences in their performance.

FeatureAlexa Fluor™ DyesCy™ DyesReferences
Photostability Generally higherMore prone to photobleaching[5]
Fluorescence Intensity Often brighter, less self-quenching at high degrees of labelingProne to self-quenching due to dye aggregation, which can reduce fluorescence[5]
pH Sensitivity Less sensitive to pH changesCan be more sensitive to pH[6]
Water Solubility Generally higher due to sulfonationVaries, some can be less soluble[6]

Experimental Data Summary:

Studies have shown that protein conjugates of Alexa Fluor dyes are often significantly more fluorescent than those of Cy dyes, particularly at higher degrees of labeling.[5] This is attributed to the reduced tendency of Alexa Fluor dyes to form non-fluorescent aggregates on the protein surface.[5] For example, a comparison of Alexa Fluor 647 and Cy5 conjugates revealed that the Alexa Fluor conjugates were brighter and more photostable.[7]

Other Commercial Dye Alternatives
  • AZDyes™: These dyes are structurally equivalent to Alexa Fluor™ dyes and have been shown to exhibit comparable performance in terms of conjugation efficiency, signal intensity, and background in immunoassays.[6]

  • DyLight™ Dyes: This family of dyes also offers a broad range of excitation and emission spectra and are commonly used for protein labeling.

  • ATTO Dyes: These dyes are known for their high fluorescence quantum yields and photostability.

The choice between these dyes will often depend on the specific application, the available excitation sources and emission filters, and cost considerations.

Quantitative Analysis of Protein Labeling

Accurate quantification of the extent of protein labeling is crucial for ensuring experimental reproducibility and for interpreting results. The two primary methods for this are spectrophotometry and mass spectrometry.

Spectrophotometric Determination of the Degree of Labeling (DOL)

Spectrophotometry is a straightforward and widely used method to determine the average number of label molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL).[8]

Principle:

The concentration of the protein and the label are determined by measuring the absorbance of the conjugate solution at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the label. A correction factor is necessary because most labels also absorb light at 280 nm.[9]

Experimental Protocol:

  • Purification of the Conjugate: It is essential to remove all non-conjugated labels from the protein-label conjugate. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the dye (A_label).

    • If the absorbance is too high (typically > 2.0), dilute the sample with a suitable buffer (e.g., PBS) and record the dilution factor.[9]

  • Calculation of DOL:

    • Corrected Protein Absorbance (A_prot): A_prot = A280 - (A_label * CF) where CF is the correction factor for the label's absorbance at 280 nm (CF = A280 of the free dye / A_max of the free dye).[9]

    • Molar Concentration of Protein (M_prot): M_prot = A_prot / (ε_prot * path length) where ε_prot is the molar extinction coefficient of the protein at 280 nm.

    • Molar Concentration of Label (M_label): M_label = A_label / (ε_label * path length) where ε_label is the molar extinction coefficient of the label at its λmax.

    • Degree of Labeling (DOL): DOL = M_label / M_prot

Table of Critical Values for Common Dyes:

Dyeλmax (nm)Molar Extinction Coefficient (ε_label) (M⁻¹cm⁻¹)Correction Factor (CF)
FITC49468,0000.30
TRITC55565,0000.34
Alexa Fluor 48849571,0000.11
Alexa Fluor 555555150,0000.08
Alexa Fluor 647650239,0000.03
Cy3550150,0000.08
Cy5649250,0000.05

Note: These values can vary slightly between suppliers and buffer conditions. Always refer to the manufacturer's specifications for the specific reagent used.

Mass Spectrometry for In-depth Analysis

Mass spectrometry (MS) offers a more detailed and precise quantification of protein labeling. It can provide information on the distribution of labeled species (e.g., proteins with 1, 2, 3, etc. labels) and can even identify the specific sites of modification.[10]

Principle:

In a typical bottom-up proteomics workflow, the labeled protein is digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the label will cause a characteristic mass shift in the modified peptides, allowing for their identification and quantification. Isobaric tagging reagents, such as Tandem Mass Tags (TMT), are a class of NHS esters that allow for the relative quantification of proteins from multiple samples in a single MS experiment.[10]

Experimental Protocol (General Workflow for TMT Labeling):

  • Protein Extraction and Digestion: Extract proteins from your samples and digest them into peptides using a protease such as trypsin.[10]

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMT).

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.[10]

  • Fractionation (Optional): For complex samples, fractionation of the pooled peptides can increase the number of identified proteins.[10]

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: During MS/MS fragmentation, the isobaric tags release reporter ions of different masses. The relative abundance of the proteins in the different samples is determined by comparing the intensities of these reporter ions.[10]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Quantitative Analysis Protein_Solution Protein in Amine-Free Buffer (pH 7.2-8.5) Incubation Incubation (Room Temp or 4°C) Protein_Solution->Incubation NHS_Ester_Reagent NHS Ester Reagent (dissolved in DMSO/DMF) NHS_Ester_Reagent->Incubation Purification_Step Removal of Excess Label (e.g., Desalting Column) Incubation->Purification_Step Spectrophotometry Spectrophotometry (DOL Calculation) Purification_Step->Spectrophotometry Mass_Spectrometry Mass Spectrometry (Stoichiometry & Site ID) Purification_Step->Mass_Spectrometry

Caption: Workflow for protein labeling with NHS esters and subsequent quantitative analysis.

DOL_Calculation_Pathway Start Purified Labeled Protein Solution Measure_Absorbance Measure A280 and A_label Start->Measure_Absorbance Calculate_Concentrations Calculate Molar Concentrations of Protein and Label Measure_Absorbance->Calculate_Concentrations Using Beer-Lambert Law and Correction Factor Calculate_DOL Calculate DOL (M_label / M_prot) Calculate_Concentrations->Calculate_DOL End Degree of Labeling (DOL) Calculate_DOL->End

Caption: Logical flow for calculating the Degree of Labeling (DOL) using spectrophotometry.

Comparison with Alternative Labeling Chemistries

While NHS esters are a robust and widely used tool, other chemistries are available for protein labeling, each with its own advantages and disadvantages.

FeatureNHS EstersMaleimidesClick Chemistry (Azide-Alkyne)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonally introduced azide (B81097) or alkyne
Specificity Moderate (multiple lysines)High (cysteines are less abundant)Very High (bioorthogonal)
Reaction pH 7.2 - 8.56.5 - 7.5Near physiological
Bond Stability High (Amide bond)High (Thioether bond)High (Triazole ring)
Site-Specificity Generally not site-specificCan be site-specific if a single cysteine is present or introducedHighly site-specific

Summary:

  • NHS esters are ideal for general, high-density labeling of proteins.[11]

  • Maleimides are preferred when site-specific labeling at a cysteine residue is desired.[11]

  • Click chemistry offers the highest degree of specificity and is excellent for applications where precise control over the labeling site is critical.[5]

Conclusion

The is a critical aspect of many research and development endeavors. By understanding the principles of the chemistry, the performance characteristics of different reagents, and the appropriate methods for quantification, researchers can ensure the generation of reliable and reproducible data. The choice between spectrophotometry and mass spectrometry for analysis will depend on the level of detail required, with the former providing a convenient measure of the average labeling and the latter offering in-depth characterization of labeling stoichiometry and site specificity. Careful consideration of the experimental goals and the available resources will guide the selection of the most suitable labeling and analysis strategy.

References

Performance of Disulfide-Based Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an ADC's therapeutic index. Disulfide-based linkers are a prominent class of cleavable linkers designed to be stable in systemic circulation and undergo cleavage in the reducing environment of the tumor cell, thereby releasing the cytotoxic payload at the target site.

Mechanism of Action: Disulfide Linker Cleavage

ADCs employing disulfide linkers leverage the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment and the intracellular milieu. The intracellular concentration of GSH (1-10 mM) is substantially higher than in the blood plasma (~5 µM), facilitating the reduction of the disulfide bond and the release of the active drug.[1][2][3]

ADC_Mechanism cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC_circulating ADC in Circulation (Stable Disulfide Linker) Tumor_Cell Tumor Cell (Antigen Overexpression) ADC_circulating->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Disulfide Cleavage by GSH) Lysosome->Payload_Release 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Mechanism of action of an ADC with a disulfide linker.

Performance Comparison of Cleavable Linkers

The choice of linker can significantly impact the efficacy and safety profile of an ADC. Below is a comparative summary of disulfide linkers against other common cleavable linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers in Various Cancer Cell Lines

Linker TypePayloadCell LineTarget AntigenIC50 (nM)Reference
Disulfide DM1NCI-N87 (Gastric)HER2~1.0[4]
Disulfide MMAFB78-D14 (Melanoma)GD2< 1.0[]
Val-CitMMAESK-BR-3 (Breast)HER20.0143[3][6]
Val-AlaMMAEHER2+ Cell LinesHER2~0.092[6]
HydrazoneOzogamicinHL-60 (Leukemia)CD33~0.01[7]
β-glucuronideMMAENCI-N87 (Gastric)HER2~0.0088[3][6]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and therefore direct comparison across different studies should be made with caution.

The Bystander Effect

A key advantage of many cleavable linkers, including disulfide-based ones, is their ability to induce a "bystander effect".[7][8][9][][11] Once the payload is released within the target antigen-positive cell, if it is membrane-permeable, it can diffuse into adjacent antigen-negative tumor cells, thereby enhancing the anti-tumor activity, especially in heterogeneous tumors.[8][9]

Bystander_Effect Antigen_Positive_Cell Antigen-Positive Tumor Cell Payload_Released Released Payload Antigen_Positive_Cell->Payload_Released Releases Payload Antigen_Negative_Cell Antigen-Negative Neighboring Cell Apoptosis_Negative Apoptosis Antigen_Negative_Cell->Apoptosis_Negative Induces ADC ADC ADC->Antigen_Positive_Cell Binds & Internalizes Payload_Released->Antigen_Negative_Cell Diffuses to Apoptosis_Positive Apoptosis Payload_Released->Apoptosis_Positive Induces

The bystander effect in heterogeneous tumors.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC with a Disulfide-Based Linker

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody via a disulfide-thiol exchange reaction.[12]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent (e.g., DTT or TCEP).

  • Disulfide-containing linker with an NHS ester group (e.g., SPDP).

  • Thiol-containing cytotoxic payload.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Workflow:

ADC_Synthesis_Workflow cluster_steps ADC Synthesis Workflow Step1 1. Antibody Reduction (Partial reduction of interchain disulfides with DTT/TCEP) Step2 2. Linker Conjugation (Reaction of antibody thiols with NHS-ester linker) Step1->Step2 Step3 3. Payload Attachment (Disulfide exchange with thiolated payload) Step2->Step3 Step4 4. Purification (Removal of excess linker and payload via SEC) Step3->Step4 Step5 5. Characterization (DAR determination, purity analysis) Step4->Step5

Workflow for ADC synthesis with a disulfide linker.

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled concentration of DTT or TCEP to generate reactive thiol groups.

  • Linker Activation and Conjugation: React the reduced antibody with the disulfide-containing NHS ester linker. The NHS ester will react with lysine (B10760008) residues on the antibody.

  • Payload Attachment: Introduce the thiol-containing cytotoxic payload to the antibody-linker conjugate. A disulfide exchange reaction will occur, attaching the payload to the linker.

  • Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated antibody, free payload, and linker.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the potency of an ADC in different cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • Synthesized ADC.

  • Control antibody (unconjugated).

  • Free cytotoxic payload.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves. Determine the IC50 value for each compound.

Concluding Remarks

Disulfide-based linkers, exemplified by structures like SS-bis-amino-PEG4-NHS ester, represent a robust and widely utilized platform in the development of antibody-drug conjugates. Their key advantage lies in the differential stability in the circulatory system versus the intracellular environment of tumor cells, enabling targeted drug release. The performance of ADCs with these linkers is influenced by the choice of antibody, payload, and the specific cancer cell line being targeted. The ability to induce a bystander effect further enhances their therapeutic potential in treating heterogeneous tumors. The protocols and comparative data presented in this guide offer a foundational resource for researchers engaged in the design and evaluation of next-generation ADCs.

References

A Researcher's Guide to Crosslinking Reagents for Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. This guide provides an objective comparison of commonly used crosslinking reagents, supported by experimental data and detailed protocols, to aid in the investigation of protein-protein interactions and the elucidation of protein structures.

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for capturing protein-protein interactions in their native cellular environment. The covalent bonds formed by crosslinking reagents provide spatial constraints that, when analyzed by mass spectrometry, reveal the proximity of amino acid residues within a protein or between interacting proteins.[1][2][3] This information is invaluable for understanding protein complex topology, mapping interaction interfaces, and studying conformational changes.[4][5]

Comparative Analysis of Common Crosslinking Reagents

The choice of crosslinking reagent depends on several factors, including the target functional groups, the desired spacer arm length, and whether the crosslinker is cleavable by mass spectrometry. This section provides a comparative overview of some of the most widely used crosslinking reagents in proteomics.

Crosslinking Reagent Target Residue(s) Spacer Arm Length (Å) Cleavable? Key Features & Applications Reported Number of Crosslinks (Example)
DSSO (Disuccinimidylsulfoxide) Lysine10.1Yes (MS-cleavable)MS-cleavable linker simplifies data analysis by generating characteristic fragmentation patterns.[1][6] Widely used for proteome-wide studies.[1]624 unique cross-linked sites in human cells.[6]
DSBU (Disuccinimidyl dibutyric urea) Lysine12.5Yes (MS-cleavable)Another MS-cleavable reagent that facilitates confident identification of crosslinked peptides.[7]7436 unique cross-linked residues in Drosophila melanogaster embryos.[7]
BS3 (Bis(sulfosuccinimidyl) suberate) Lysine11.4NoA classic, non-cleavable crosslinker. Often used with isotopically labeled versions for quantitative crosslinking studies.[5][8]Used in comparative studies to probe conformational changes.[5]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Lysine, Aspartic Acid, Glutamic Acid0No ("Zero-length")Mediates the formation of an amide bond between a carboxyl group and a primary amine, resulting in no spacer arm.[9] Ideal for identifying very close interactions.Generates a large number of cross-links for computational modeling.[9]
Photo-reactive Crosslinkers (e.g., SDA) Non-specificVariableCan be MS-cleavableContain a photo-activatable group (e.g., diazirine) that can react with any C-H bond upon UV activation, allowing for the capture of interactions involving residues other than lysine.[10][11][12]Can pinpoint regions within a protein structure displaying pH-dependent conformational changes.[12]

Experimental Workflows and Methodologies

The successful application of crosslinking reagents in proteomics relies on a well-defined experimental workflow. The following diagram illustrates a general workflow for a typical XL-MS experiment.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis cluster_output Results Protein_Complex Protein Complex / Cell Lysate Crosslinking Crosslinking Reaction Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Interaction_Map Protein Interaction Map / Structural Model Data_Analysis->Interaction_Map Reagent_Selection_Logic Start Start: Define Research Question Target What are the target amino acids? Start->Target Lysine Lysine (most common) Target->Lysine Lysine Acidic Acidic Residues Target->Acidic Acidic NonSpecific Any Residue (Proximity) Target->NonSpecific Non-specific Cleavable Is MS-cleavability for easier data analysis a priority? Lysine->Cleavable Distance What is the expected distance between interacting residues? Acidic->Distance Photo_Choice Use photo-reactive crosslinkers NonSpecific->Photo_Choice Yes_Cleavable Use MS-cleavable linkers (e.g., DSSO, DSBU) Cleavable->Yes_Cleavable Yes No_Cleavable Use non-cleavable linkers (e.g., BS3) Cleavable->No_Cleavable No Zero_Length Very close proximity (<3 Å) Distance->Zero_Length <3 Å Defined_Spacer Defined, longer distance Distance->Defined_Spacer >3 Å EDC_Choice Use EDC (zero-length) Zero_Length->EDC_Choice Defined_Spacer->Lysine

References

A Comparative Guide to Evaluating the Purity of Synthesized Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of antibody-drug conjugates (ADCs) is directly linked to their precise molecular composition. Ensuring the purity of synthesized ADCs is a critical aspect of their development, directly impacting safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of the primary analytical techniques used to evaluate ADC purity, supported by experimental data and detailed protocols.

Key Purity Attributes of Antibody-Drug Conjugates

The heterogeneity of ADCs necessitates a multi-faceted analytical approach. Key purity attributes that require thorough evaluation include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical quality attribute (CQA) that directly influences the ADC's potency and therapeutic window.

  • Aggregation and Fragmentation: The conjugation of hydrophobic payloads can increase the propensity for aggregation, which may lead to immunogenicity and altered pharmacokinetic profiles. Fragmentation of the antibody can result in loss of function.

  • Unconjugated Antibody and Free Drug: The presence of unconjugated antibody can lead to competitive binding to the target antigen, reducing the efficacy of the ADC. Residual free drug can cause systemic toxicity.

  • Charge Variants: Modifications to the antibody or conjugation process can introduce charge heterogeneity, which may affect stability and biological activity.

Comparison of Primary Analytical Techniques

A suite of orthogonal analytical methods is typically employed to provide a comprehensive assessment of ADC purity. The most common techniques are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the performance of these key analytical techniques in assessing critical purity attributes of ADCs.

Analytical TechniquePurity Attribute AssessedPrincipleAdvantagesLimitationsTypical Throughput
Hydrophobic Interaction Chromatography (HIC) DAR Distribution, Unconjugated AntibodySeparation based on hydrophobicity under non-denaturing conditions.[1]Resolves different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1] Preserves the native structure of the ADC.[2]Lower resolution for highly hydrophobic ADCs.[3] Not directly compatible with MS due to high salt concentrations.[4]Moderate
Size Exclusion Chromatography (SEC) Aggregation, Fragmentation, Monomer ContentSeparation based on hydrodynamic radius.[5][6]Gold standard for quantifying aggregates and fragments.[5][6] Can be performed under native conditions.Potential for non-specific interactions between the ADC and the column stationary phase.[7] Limited resolution for species of similar size.High
Reversed-Phase Liquid Chromatography (RPLC) Light/Heavy Chain Drug Load, Free DrugSeparation based on hydrophobicity under denaturing conditions.[8]High resolution for separating reduced antibody chains with different drug loads.[8][9] Can quantify free drug levels.[10]Denaturing conditions can alter the ADC structure. Not suitable for intact ADC analysis of cysteine-linked conjugates.[4]Moderate to High
Mass Spectrometry (MS) Accurate Mass, DAR, Conjugation Site, PTMsMeasurement of mass-to-charge ratio.Provides highly accurate mass information for intact ADCs and their subunits.[11] Can identify conjugation sites and post-translational modifications (PTMs).[12] Native MS preserves non-covalent interactions.[2]Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[3] Complex data analysis.Low to Moderate

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows and the interplay between different analytical techniques is crucial for a comprehensive understanding of ADC purity assessment.

ADC_Purity_Assessment_Workflow cluster_synthesis ADC Synthesis & Purification cluster_analysis Purity Assessment cluster_results Purity Attributes Synthesized_ADC Synthesized ADC HIC HIC Analysis Synthesized_ADC->HIC Sample SEC SEC Analysis Synthesized_ADC->SEC Sample RPLC RPLC Analysis (Reduced) Synthesized_ADC->RPLC Sample Native_MS Native MS Analysis Synthesized_ADC->Native_MS Sample HIC->Native_MS Offline Fractionation DAR_Distribution DAR Distribution HIC->DAR_Distribution Aggregation Aggregation & Fragmentation SEC->Aggregation Drug_Load Light/Heavy Chain Drug Load RPLC->Drug_Load Native_MS->DAR_Distribution Orthogonal Method Accurate_Mass Accurate Mass & Intact ADC Profile Native_MS->Accurate_Mass

Overall workflow for ADC purity assessment.

Detailed Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol provides a general method for analyzing the drug-to-antibody ratio distribution of an ADC.

1. Materials:

  • HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 3.5 cm L, 2.5 µm (or equivalent)

  • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 20 mM Sodium Phosphate, pH 7.0.[13]

  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[13]

  • HPLC System: Agilent 1260 Infinity II Bio-inert LC System (or equivalent) with a UV detector.

2. Sample Preparation:

  • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Gradient:

    • 0-2 min: 0% B

    • 2-22 min: 0-100% B (linear gradient)

    • 22-25 min: 100% B

    • 25.1-30 min: 0% B (re-equilibration)

4. Data Analysis:

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

HIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Dilute ADC in High Salt Buffer Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phases (High & Low Salt) Equilibrate Equilibrate HIC Column Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Gradient_Elution Run Gradient Elution (Decreasing Salt) Inject->Gradient_Elution Detect UV Detection (280 nm) Gradient_Elution->Detect Integrate Integrate Peaks Detect->Integrate Calculate_DAR Calculate Average DAR Integrate->Calculate_DAR

Experimental workflow for HIC analysis.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol outlines a standard method for quantifying aggregates and fragments in an ADC sample.

1. Materials:

  • SEC Column: TSKgel G3000SWxl, 7.8 mm ID x 30 cm L, 5 µm (or equivalent).[14]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[14]

  • HPLC System: UHPLC system with a UV detector.

2. Sample Preparation:

  • Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL using the mobile phase.[14]

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Run Time: 30 minutes (isocratic)

4. Data Analysis:

  • Integrate the peak areas for the monomer, aggregates (eluting earlier), and fragments (eluting later).

  • Calculate the percentage of aggregation and fragmentation.

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Dilute ADC in Mobile Phase Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Isocratic Mobile Phase Equilibrate Equilibrate SEC Column Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Isocratic_Elution Isocratic Elution Inject->Isocratic_Elution Detect UV Detection (280 nm) Isocratic_Elution->Detect Integrate Integrate Monomer, Aggregates, Fragments Detect->Integrate Calculate_Purity Calculate % Purity Integrate->Calculate_Purity

Experimental workflow for SEC analysis.
Protocol 3: Reversed-Phase Liquid Chromatography (RPLC) for Reduced ADC Analysis

This protocol is for the analysis of drug distribution on the light and heavy chains of a reduced ADC.

1. Materials:

  • RPLC Column: PLRP-S, 2.1 mm ID x 50 mm L, 5 µm, 1000 Å (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • UHPLC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Sample Preparation (Reduction):

  • To 50 µg of ADC (in a suitable buffer), add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 70°C

  • Detection: UV at 280 nm and MS

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-25 min: 30-50% B (linear gradient)

    • 25-28 min: 95% B

    • 28.1-35 min: 30% B (re-equilibration)

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains in the chromatogram.

  • Deconvolute the mass spectra for each peak to confirm the identity and drug load.

RPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reduce_ADC Reduce ADC with DTT Inject Inject Reduced Sample Reduce_ADC->Inject Equilibrate Equilibrate RPLC Column Equilibrate->Inject Gradient_Elution Run Gradient Elution (Increasing Acetonitrile) Inject->Gradient_Elution Detect UV and MS Detection Gradient_Elution->Detect Identify_Chains Identify Light & Heavy Chain Species Detect->Identify_Chains Deconvolute_MS Deconvolute Mass Spectra Identify_Chains->Deconvolute_MS

Experimental workflow for RPLC analysis.
Protocol 4: Native Mass Spectrometry (MS) for Intact ADC Analysis

This protocol describes the analysis of intact ADCs under non-denaturing conditions.

1. Materials:

  • SEC Column for online buffer exchange: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm (or equivalent).[2]

  • Mobile Phase: 50 mM Ammonium Acetate, pH 7.0.[2]

  • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer capable of native MS analysis.

2. Sample Preparation:

  • Buffer exchange the ADC sample into a volatile buffer such as 150 mM ammonium acetate, pH 7.0, using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).

3. LC-MS Conditions:

  • Flow Rate: 0.2 mL/min (isocratic)

  • Column Temperature: Ambient

  • MS Instrument Settings:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 80-150 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Optimize other parameters for native protein analysis.

4. Data Analysis:

  • Acquire the mass spectrum of the intact ADC.

  • Deconvolute the raw spectrum to obtain the mass of the different DAR species.

  • Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

Native_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Exchange Buffer Exchange to Volatile Buffer Online_SEC Online SEC for Desalting Buffer_Exchange->Online_SEC Native_ESI Native ESI-MS Online_SEC->Native_ESI Deconvolute Deconvolute Spectrum Native_ESI->Deconvolute Determine_Mass Determine Accurate Mass of DAR Species Deconvolute->Determine_Mass Calculate_DAR Calculate Average DAR Determine_Mass->Calculate_DAR

Experimental workflow for native MS analysis.

Conclusion

The comprehensive evaluation of ADC purity requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. HIC and native MS are powerful for characterizing the distribution of drug-loaded species under native conditions, while SEC is indispensable for monitoring aggregation and fragmentation. RPLC of the reduced ADC provides detailed information on the drug load of individual antibody chains. By employing a combination of these methods, researchers and drug developers can gain a thorough understanding of their ADC's purity profile, ensuring the development of safe and effective therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of SS-bis-amino-PEG4-NHS Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like SS-bis-amino-PEG4-NHS ester is a critical component of laboratory safety and regulatory compliance. This bifunctional, cleavable ADC linker, while integral to the synthesis of antibody-drug conjugates, necessitates a structured disposal protocol to mitigate potential hazards and ensure a safe laboratory environment.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, adherence to fundamental safety measures is paramount. All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][3] In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2]

Key Chemical Incompatibilities:

  • Oxidizing agents: Avoid contact with strong oxidizing agents.[2]

  • Heat and Flames: Keep away from heat, sparks, and open flames.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves treating it as special chemical waste. Under no circumstances should this compound be disposed of down the drain.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Use a non-metal container, such as glass or high-density polyethylene (B3416737) (HDPE), for waste collection.

  • Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • List all contents of the container, especially if mixed with other solvents or chemicals.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2]

    • Consult with the disposal authority to ensure compliance with all local, regional, and national regulations.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Mix the spilled material with an inert absorbent such as sand or vermiculite.[2]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterSpecificationSource
Storage Temperature RefrigeratedBroadPharm
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatBroadPharm, AWS
Engineering Controls Use only in a chemical fume hoodBroadPharm
Spill Cleanup Use inert absorbent material (e.g., sand)BroadPharm

Experimental Workflow: Disposal Procedure

The following diagram illustrates the standard workflow for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Container fume_hood->collect_waste label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store Waste in a Safe, Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Company store_waste->contact_ehs dispose Arrange for Professional Disposal contact_ehs->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.